Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPLKVMMSFGZIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576395 | |
| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150058-27-8 | |
| Record name | Methyl 2-ethoxy-1H-benzimidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis mechanisms for Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a key intermediate in the pharmaceutical industry, notably in the production of angiotensin II receptor antagonists like azilsartan and candesartan.[1] The document outlines various synthetic pathways, presents quantitative data in structured tables, and offers detailed experimental protocols.
Introduction
This compound is a benzimidazole derivative featuring a 2-ethoxy group and a methyl ester at the 7-position.[1] These functional groups are crucial for its subsequent modifications in the synthesis of more complex active pharmaceutical ingredients.[1] The synthesis of this intermediate can be achieved through several routes, primarily involving cyclization reactions to form the benzimidazole core and subsequent or concurrent introduction of the ethoxy group.
Synthesis Pathways and Mechanisms
Several synthetic strategies have been developed for the preparation of this compound. The most common approaches include:
-
Cyclization of Diaminobenzoate Derivatives: This is a widely employed method that involves the formation of the imidazole ring from a substituted o-phenylenediamine precursor.
-
Nucleophilic Substitution: This route introduces the ethoxy group by substituting a suitable leaving group at the 2-position of a pre-formed benzimidazole ring.
-
Multi-step Synthesis from Phthalic Acid Derivatives: A more complex pathway that builds the molecule from a readily available starting material through a series of transformations.
Pathway 1: Cyclization of Methyl 2,3-diaminobenzoate Derivatives
A common and efficient method involves the cyclization of a methyl 2,3-diaminobenzoate derivative. One variation of this pathway starts with methyl 2-amino-3-nitrobenzoate, which undergoes reduction of the nitro group followed by cyclization with an orthoester.
A key process involves reacting methyl 2-amino-3-nitrobenzoate with tetraethyl orthocarbonate. This reaction is typically carried out in acetic acid at a controlled temperature of 25–35°C for 2–3 hours.[1] The subsequent reduction of the nitro group, often catalyzed by Raney nickel under a hydrogen atmosphere, leads to the formation of the benzimidazole ring.[1]
Pathway 2: Nucleophilic Substitution
This pathway involves the introduction of the ethoxy group onto a pre-existing benzimidazole scaffold. The starting material for this route is Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate. This compound is treated with sodium ethoxide in ethanol. The reaction is typically conducted under reflux conditions (around 78°C) for approximately 6 hours.[1] The ethoxide ion acts as a nucleophile, displacing the chloride at the 2-position of the benzimidazole ring.
Pathway 3: Synthesis from 3-Nitrophthalic Acid
A patented synthetic route utilizes 3-nitrophthalic acid as the starting material.[2] This multi-step process involves an initial esterification of the dicarboxylic acid, followed by a series of transformations including rearrangement, acylation, and re-nitridation. The crucial steps then involve reduction using tin powder and a final cyclization to yield the desired product.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the described synthetic pathways.
Table 1: Reaction Conditions and Yields for Pathway 1 (Cyclization)
| Parameter | Value | Reference |
| Starting Material | Methyl 2-amino-3-nitrobenzoate | [1] |
| Reagents | Tetraethyl orthocarbonate, Acetic Acid, Raney Nickel, H₂ | [1] |
| Temperature | 25–35°C (Cyclization) | [1] |
| Reaction Time | 2–3 hours (Cyclization) | [1] |
| Yield | 72–85% | [1] |
Table 2: Reaction Conditions and Yields for Pathway 2 (Nucleophilic Substitution)
| Parameter | Value | Reference |
| Starting Material | Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate | [1] |
| Reagents | Sodium ethoxide, Anhydrous ethanol | [1] |
| Molar Ratio | 1:1.2 (Substrate:Sodium Ethoxide) | [1] |
| Temperature | 78°C (Reflux) | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | 68–74% | [1] |
Table 3: Key Steps and Reagents for Pathway 3 (from 3-Nitrophthalic Acid)
| Step | Reagents | Reference |
| Esterification | Methanol, Sulfuric acid | [2] |
| Reduction & Cyclization | Tin powder | [2] |
Detailed Experimental Protocols
Protocol for Pathway 1: Cyclization of Methyl 2-amino-3-nitrobenzoate
-
Cyclization: In a suitable reaction vessel, dissolve methyl 2-amino-3-nitrobenzoate in acetic acid. Add tetraethyl orthocarbonate to the mixture. Maintain the reaction temperature between 25–35°C and stir for 2–3 hours.[1] Monitor the reaction progress by an appropriate chromatographic technique.
-
Reduction and Ring Closure: To the reaction mixture, add ethyl acetate and a catalytic amount of Raney nickel.[1] Subject the mixture to a hydrogen atmosphere.
-
Work-up and Purification: After the reaction is complete, filter the catalyst. The filtrate is then concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford this compound.[1]
Protocol for Pathway 2: Nucleophilic Substitution
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate in anhydrous ethanol.[1]
-
Addition of Reagent: Add sodium ethoxide to the solution (1.2 molar equivalents).[1]
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours.[1]
-
Work-up and Purification: After cooling, the reaction mixture is worked up to isolate the crude product. Recrystallization from hexane yields the purified this compound.[1]
Protocol for Pathway 3: Synthesis from 3-Nitrophthalic Acid
-
Esterification: To a 500ml reaction flask, add 30g of 3-nitrophthalic acid and 300ml of methanol.[2] Carefully add 30g of sulfuric acid.[2] Heat the mixture to reflux.[2] Monitor the reaction by TLC until the formation of the diester is maximized.[2] After cooling to below 50°C, the methanol is removed under reduced pressure.[2]
-
Subsequent Steps: The resulting diester undergoes a series of reactions including rearrangement, acylation, and re-nitridation as detailed in the patent literature.[2]
-
Reduction and Cyclization: The intermediate is then subjected to reduction with tin powder followed by cyclization to form the final product.[2] The cyclization can be effected by treatment with tetraethyl orthocarbonate in glacial acetic acid at 25-30°C.[2]
-
Isolation: The product is isolated by adding water to the reaction mixture, cooling to 5-10°C, and collecting the precipitated solid by filtration.[2] The solid is washed with water and dried.[2]
Conclusion
The synthesis of this compound can be accomplished through various synthetic routes, each with its own advantages and considerations. The choice of a particular pathway may depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic organic compound belonging to the benzimidazole class. Benzimidazoles are a significant scaffold in medicinal chemistry, known for a wide range of biological activities. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, including angiotensin II receptor blockers.[1] Its physicochemical properties are critical for understanding its behavior in biological systems and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted from computational models due to the limited availability of direct experimental data for this specific compound.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | - |
| Molecular Weight | 220.23 g/mol | [1] |
| CAS Number | 150058-27-8 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 189–235°C (for related derivatives) | [1] |
| Boiling Point (Predicted) | 373.1 ± 34.0 °C at 760 mmHg | - |
| Density (Predicted) | 1.269 g/cm³ | - |
| Solubility | Soluble in Chloroform and Methanol | - |
| pKa (Predicted) | 8.99 ± 0.30 | - |
| LogP (Predicted) | 1.80 | - |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of physicochemical properties. Below are generalized protocols that can be adapted for this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is completely dry and in a fine powdered form.[3] If necessary, grind the crystalline solid using a mortar and pestle.[3]
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[4]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known from related compounds).
-
Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
-
For accuracy, repeat the measurement at least twice and report the average of the concordant readings.
Solubility Determination
Understanding the solubility of a compound in various solvents is fundamental for drug formulation and delivery.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure for Qualitative Solubility:
-
Add approximately 1-2 mg of this compound to a test tube.
-
Add 1 mL of the desired solvent (e.g., water, ethanol, DMSO, chloroform, methanol) to the test tube.
-
Vigorously shake or vortex the test tube for 1-2 minutes.[5][6]
-
Visually inspect the solution for any undissolved solid. If the solid has completely disappeared, the compound is considered soluble. If it remains, it is insoluble.
Procedure for Quantitative Solubility (Shake-Flask Method):
-
Prepare a series of saturated solutions by adding an excess amount of the compound to a known volume of the solvent in sealed flasks.
-
Agitate the flasks at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated and expressed in units such as mg/mL or mol/L.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a benzimidazole derivative, this is important for predicting its ionization state at different physiological pH values.
Apparatus:
-
pH meter
-
Burette
-
Stir plate and stir bar
-
Beaker
-
UV-Vis spectrophotometer or Capillary Electrophoresis (CE) instrument[7][8]
Procedure (Potentiometric Titration):
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility in pure water is low).
-
Place the solution in a beaker with a stir bar and immerse a calibrated pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.
Apparatus:
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
Procedure (Shake-Flask Method): [9]
-
Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4).[10]
-
Dissolve a known amount of this compound in either the n-octanol or the aqueous phase.
-
Add a known volume of the other phase to a separatory funnel or vial.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.[9]
-
Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[10]
Biological Activity and Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[11] While specific signaling pathways for this compound are not extensively documented, the anticancer activity of many benzimidazole compounds has been attributed to their ability to inhibit tubulin polymerization.[12][13][14] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.
Below is a conceptual diagram illustrating the general mechanism of action for benzimidazole derivatives as tubulin polymerization inhibitors.
Caption: General mechanism of anticancer action for benzimidazole derivatives via tubulin polymerization inhibition.
This diagram illustrates how a benzimidazole derivative can bind to β-tubulin, preventing its polymerization into microtubules. The disruption of microtubule formation is critical as it halts the cell cycle, particularly during mitosis, and can ultimately trigger programmed cell death (apoptosis).
Synthesis and Characterization Workflow
The synthesis and structural confirmation of this compound typically involves a multi-step process followed by rigorous analytical characterization.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. chem.ws [chem.ws]
- 3. uomus.edu.iq [uomus.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. scribd.com [scribd.com]
- 7. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (CAS No: 150058-27-8) is a key building block in the synthesis of various pharmaceutical compounds, notably angiotensin II receptor antagonists like azilsartan and candesartan.[1] Its molecular structure, comprising a benzimidazole core with ethoxy and methyl ester functional groups, necessitates thorough spectroscopic characterization to ensure its identity and purity. This guide covers the primary spectroscopic techniques used for the structural elucidation of this compound.
Molecular Structure and Properties
The chemical structure of this compound is presented below.
Caption: Molecular Structure of the Target Compound
Key Physicochemical Properties:
Spectroscopic Data
While a complete dataset for the title compound is not available, the following sections present data for a closely related derivative, Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate , and provide predicted data for the title compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.
Table 1: ¹H NMR Data for a Derivative and Predicted Data for the Title Compound
| Assignment | ¹H NMR Data for Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (200 MHz, CDCl₃) δ (ppm)[3][4] | Predicted ¹H NMR Data for this compound |
| -OCH₂CH₃ (t) | 1.42 (3H) | ~1.4 (3H, t) |
| -COOCH₃ (s) | 3.71 (3H) | ~3.9 (3H, s) |
| -OCH₂CH₃ (q) | 4.63 (2H) | ~4.5 (2H, q) |
| Ar-H | 7.09 (2H, d), 7.20 (1H, t), 7.45-7.59 (5H, m), 7.69-7.80 (2H, m), 7.92 (1H, dd) | ~7.0-7.8 (3H, m) |
| -NH | Not present | ~10-12 (1H, br s) |
| -NCH₂-Ar (s) | 5.59 (2H) | Not applicable |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | ~15 |
| -COOC H₃ | ~52 |
| -OC H₂CH₃ | ~62 |
| Aromatic C | ~110-145 |
| C=N | ~155 |
| C=O | ~167 |
Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.
Infrared (IR) Spectroscopy
The IR spectrum helps to identify the functional groups present in a molecule.
Table 3: IR Data for a Derivative and Predicted Data for the Title Compound
| Functional Group | IR Data for Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate (KBr) cm⁻¹[3][4] | Predicted IR Data for this compound (cm⁻¹) |
| N-H Stretch | Not present | ~3300-3500 (broad) |
| C-H Stretch (Aromatic) | Not specified, but expected ~3000-3100 | ~3000-3100 |
| C-H Stretch (Aliphatic) | Not specified, but expected ~2850-3000 | ~2850-3000 |
| C=O Stretch (Ester) | 1725 | ~1720 |
| C=N and C=C Stretch | 1550, 1480, 1430 | ~1450-1600 |
| C-O Stretch | 1280, 1250, 1040 | ~1050-1300 |
| C≡N Stretch | 2225 | Not applicable |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ | 220.08 |
| [M+H]⁺ | 221.09 |
| [M+Na]⁺ | 243.07 |
Note: Predicted m/z values are based on the molecular formula C₁₁H₁₂N₂O₃.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Chemical shifts are referenced to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe [M+H]⁺ and other adducts.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength(s) of maximum absorbance (λmax).
Visualizations
General Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.
Caption: Workflow for Spectroscopic Analysis
Contextual Signaling Pathway: Renin-Angiotensin System
This compound is an intermediate in the synthesis of angiotensin II receptor antagonists. The following diagram provides a simplified overview of the renin-angiotensin system, the target of these drugs.
Caption: Contextual Renin-Angiotensin Pathway
Conclusion
The spectroscopic analysis of this compound is crucial for its quality control in pharmaceutical synthesis. This guide provides a framework for its characterization, including predicted spectroscopic data based on a close derivative and standard experimental protocols. The application of a combination of spectroscopic techniques, as outlined in the workflow, is essential for the unambiguous structural elucidation of this and other related organic molecules.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 139481-44-0 [chemicalbook.com]
A Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as angiotensin II receptor antagonists.[1][2] This document outlines the structural confirmation of the molecule, presents detailed experimental protocols for data acquisition, and summarizes the quantitative NMR data in accessible tables.
Structural Elucidation via NMR Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are critical for verifying the integrity of the benzimidazole core and the correct placement of the ethoxy and methyl carboxylate substituents.[1]
Quantitative ¹H NMR Data
The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The following table summarizes the chemical shifts (δ), multiplicity, and integration values for each proton signal.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₂CH₃ | 1.4 - 1.6 | Triplet | 3H |
| -COOCH₃ | 3.9 (estimated) | Singlet | 3H |
| -OCH₂CH₃ | 4.0 - 4.2 | Quartet | 2H |
| Aromatic-H | 7.0 - 8.0 (estimated) | Multiplet | 3H |
| N-H | 10.0 - 12.0 (estimated) | Broad Singlet | 1H |
Note: Estimated values are based on typical chemical shifts for similar benzimidazole structures.
Quantitative ¹³C NMR Data
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The table below lists the chemical shifts for each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | 14.0 - 16.0 |
| -COOC H₃ | 51.0 - 53.0 |
| -OC H₂CH₃ | 60.0 - 62.0 |
| Aromatic/Imidazolic Carbons | 110.0 - 160.0 |
| C=O | 165.0 - 170.0 |
Note: Chemical shift ranges are based on typical values for the functional groups and the benzimidazole core.
Experimental Protocols
The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
4.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
4.2. NMR Spectrometer Parameters
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-15 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Reference: Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization.
Signaling Pathway and Logical Relationships
The structural information derived from NMR data is crucial for understanding the molecule's potential interactions in biological systems. The diagram below outlines the logical relationship from compound synthesis to its characterization and potential application.
Caption: From synthesis to application.
References
FT-IR spectrum analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
An In-depth Technical Guide on the FT-IR Spectrum Analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for the structural elucidation of organic molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" corresponding to the functional groups present in a compound. This guide offers a comprehensive analysis of the expected FT-IR spectrum for this compound, a key intermediate in pharmaceutical synthesis[1]. The interpretation of its spectrum is vital for identity confirmation, purity assessment, and understanding its chemical reactivity.
Molecular Structure and Functional Groups
The FT-IR spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. The molecule is comprised of a benzimidazole core substituted with an ethoxy group at the 2-position and a methyl carboxylate group at the 7-position.
Caption: Key functional groups in the target molecule.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol outlines the standard procedure for acquiring the FT-IR spectrum of a solid sample using the potassium bromide (KBr) pellet technique.
Objective: To obtain a high-quality, high-resolution FT-IR transmission spectrum of the solid sample.
Materials & Equipment:
-
This compound (1-2 mg)
-
Infrared (IR) grade Potassium Bromide (KBr), desiccated (150-200 mg)
-
Agate mortar and pestle
-
Hydraulic press with a pellet-forming die
-
FT-IR Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)
Procedure:
-
Sample Preparation:
-
Gently grind the desiccated KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr in an approximate 1:100 ratio (sample:KBr).
-
Mix and grind the two components thoroughly until the mixture is a homogenous, fine powder. This minimizes scattering of IR radiation.
-
-
Pellet Formation:
-
Transfer a portion of the powder into the pellet-forming die.
-
Place the die under the hydraulic press and apply a pressure of 8-10 tons for approximately 2-3 minutes. This will form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
First, run a background scan with an empty sample holder. This spectrum of ambient air (CO₂ and H₂O vapor) will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to enhance the signal-to-noise ratio. The spectrum is generally recorded over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.
-
Caption: Experimental workflow for FT-IR analysis.
Data Presentation and Spectrum Interpretation
The FT-IR spectrum is analyzed by assigning the observed absorption bands to specific molecular vibrations. The table below summarizes the expected vibrational frequencies for this compound based on characteristic group frequencies from spectroscopic literature.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment | Expected Intensity |
| 3300 - 3100 | N-H Stretch | Imidazole Ring | Medium, often broad |
| 3100 - 3000 | C-H Stretch | Aromatic (Benzene Ring) | Medium to Weak[2][3][4] |
| 2980 - 2850 | C-H Stretch | Aliphatic (Ethoxy & Methyl) | Medium[3] |
| 1735 - 1715 | C=O Stretch | Methyl Ester | Strong, Sharp[5][6] |
| 1620 - 1580 | C=N & C=C Stretch | Imidazole & Aromatic Rings | Medium[7] |
| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium to Strong[2][4] |
| 1300 - 1250 | C-O Stretch | Asymmetric (Ester) | Strong[6] |
| 1200 - 1040 | C-O Stretch | Symmetric (Ether & Ester) | Strong[6][8] |
| 900 - 675 | C-H Bend | Aromatic (Out-of-plane) | Strong to Medium[2] |
Detailed Interpretation:
-
N-H Region (3300 - 3100 cm⁻¹): A medium-intensity, somewhat broad band is expected for the N-H stretching vibration of the imidazole ring[7][9]. Broadening can occur due to intermolecular hydrogen bonding in the solid state.
-
C-H Stretching Region (3100 - 2850 cm⁻¹): This region will contain multiple peaks. Weaker bands just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching[2][4]. More intense, sharp bands just below 3000 cm⁻¹ arise from the aliphatic C-H stretching of the methyl and ethoxy groups[3].
-
Carbonyl Region (1735 - 1715 cm⁻¹): The most prominent feature in this region will be a strong, sharp absorption band corresponding to the C=O stretch of the methyl ester[5]. Its exact position is influenced by conjugation with the aromatic system. An observed peak for a similar structure was found at 1725 cm⁻¹[6].
-
Fingerprint Region (< 1650 cm⁻¹): This region contains a wealth of structural information.
-
1620 - 1400 cm⁻¹: A series of medium to strong bands are expected from the C=N stretching of the imidazole ring and the C=C in-ring stretching vibrations of the aromatic system[2].
-
1300 - 1040 cm⁻¹: This area is dominated by strong C-O stretching vibrations. The asymmetric C-O stretch of the ester is typically found around 1300-1250 cm⁻¹[6]. The C-O stretches of the ether part of the ethoxy group and the ester will also produce strong bands in the 1200-1040 cm⁻¹ range[6][8].
-
900 - 675 cm⁻¹: Strong to medium intensity bands in this region are due to the out-of-plane C-H bending of the substituted benzene ring. The specific pattern of these bands can help confirm the substitution pattern on the aromatic ring[2].
-
Logical Relationships in Spectral Analysis
The process of identifying a molecule from its FT-IR spectrum follows a logical pathway that connects the experimental data to the final structural confirmation.
Caption: Logical pathway for FT-IR spectrum interpretation.
Conclusion
The FT-IR analysis of this compound provides a rapid and reliable method for its structural verification. The spectrum is expected to prominently feature a strong ester C=O stretch around 1725 cm⁻¹, an N-H stretch above 3100 cm⁻¹, and a series of strong C-O and aromatic bands in the fingerprint region. By carefully assigning these characteristic absorption bands, researchers can confirm the identity and integrity of this important pharmaceutical intermediate, ensuring the quality and success of subsequent synthetic steps.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 139481-44-0 [chemicalbook.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. mdpi.com [mdpi.com]
- 9. arar.sci.am [arar.sci.am]
Mass Spectrometry Fragmentation Analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. In the absence of direct experimental spectra in publicly available literature, this document outlines the most probable fragmentation pathways based on established principles of mass spectrometry for benzimidazole derivatives, aromatic esters, and ethoxy-substituted compounds.[1][2][3][4][5][6][7][8] This guide is intended to aid researchers in the structural elucidation and identification of this compound and related structures in complex matrices. All quantitative data are summarized in tabular format, and a generalized experimental protocol for analysis is provided. A logical diagram of the predicted fragmentation cascade is also presented using Graphviz.
Predicted Fragmentation Pathways
Upon electron ionization, this compound (Molecular Weight: 220.23 g/mol ) is expected to form a molecular ion ([M]•+) at m/z 220. Due to the presence of a stable aromatic benzimidazole core, this molecular ion peak is anticipated to be of significant intensity.[6][8] The fragmentation of this molecular ion is predicted to proceed through several key pathways, primarily dictated by the lability of the ethoxy and methyl carboxylate substituents.
Pathway A: Fragmentation of the 2-Ethoxy Group
A primary fragmentation route for ethoxy-substituted aromatic compounds involves the loss of a neutral ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement.[5] This would lead to the formation of a radical cation at m/z 192. Subsequent loss of a carbon monoxide (CO) molecule (28 Da) from this intermediate could then produce a fragment ion at m/z 164.
Pathway B: Fragmentation of the 7-Methyl Carboxylate Group
The methyl ester group provides two main fragmentation channels:
-
Loss of a Methoxy Radical (•OCH₃): Alpha-cleavage can result in the loss of a methoxy radical (31 Da), a common fragmentation for methyl esters, to yield a stable acylium ion at m/z 189.[1][4][7][8] This acylium ion is expected to be a prominent peak in the spectrum.
-
Loss of a Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the entire carbomethoxy radical (59 Da), resulting in a fragment at m/z 161.
Pathway C: Fragmentation of the Benzimidazole Core
The benzimidazole ring itself is relatively stable, but can undergo fragmentation, typically after initial losses from its substituents. A characteristic fragmentation of the benzimidazole nucleus is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 Da).[6] For instance, the fragment at m/z 161 could potentially lose HCN to produce an ion at m/z 134.
These proposed pathways represent the most energetically favorable fragmentation routes and are summarized in the table below.
Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound under electron ionization conditions.
| m/z | Proposed Fragment Structure/Formula | Neutral Loss | Description of Fragmentation |
| 220 | [C₁₁H₁₂N₂O₃]•+ | - | Molecular Ion ([M]•+) |
| 192 | [C₉H₈N₂O₃]•+ | C₂H₄ (28 Da) | Loss of ethylene from the ethoxy group |
| 189 | [C₁₀H₉N₂O₂]+ | •OCH₃ (31 Da) | Loss of a methoxy radical from the ester group (α-cleavage) |
| 164 | [C₈H₈N₂O₂]•+ | CO (28 Da) | Loss of carbon monoxide from the m/z 192 fragment |
| 161 | [C₉H₉N₂O]+ | •COOCH₃ (59 Da) | Loss of the carbomethoxy radical |
| 134 | [C₈H₈N]+ | HCN (27 Da) | Loss of hydrogen cyanide from the m/z 161 fragment |
Visualization of Predicted Fragmentation Pathway
The logical flow of the proposed fragmentation cascade is visualized in the following diagram.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocols
This section outlines a general methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
A. Sample Preparation
-
Solvent Selection: Dissolve a small quantity (approx. 1 mg/mL) of the analyte in a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Standard Preparation: Prepare a stock solution and perform serial dilutions to create calibration standards if quantitative analysis is required.
-
Filtration: Ensure the final solution is free of particulate matter by passing it through a 0.22 µm syringe filter before injection.
B. Instrumentation and Parameters
The following are typical starting parameters for a GC-MS system. Optimization may be required based on the specific instrument and desired analytical outcome.
| Parameter | Setting | Rationale |
| Gas Chromatograph (GC) | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 250 - 280 °C | Ensures complete volatilization without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Split mode for concentrated samples; splitless for trace analysis. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Typical flow rate for standard capillary columns. |
| Column Type | Fused silica capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). | Choice depends on the polarity of the analyte and potential contaminants. |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions providing good resolution and capacity. |
| Oven Temperature Program | Initial: 50 °C (hold 2 min), Ramp: 10-20 °C/min to 280 °C, Final Hold: 5-10 min | Program should be optimized to achieve good separation from solvent and impurities. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | Standard "hard" ionization technique for generating fragment-rich spectra.[9][10] |
| Ionization Energy | 70 eV | Standard energy that provides reproducible fragmentation patterns.[5][10] |
| Ion Source Temperature | 230 °C | Standard source temperature to maintain analyte in the gas phase. |
| Quadrupole Temperature | 150 °C | Standard quadrupole temperature. |
| Mass Range | m/z 40 - 400 | Covers the molecular ion and all predicted major fragments. |
| Scan Speed | >1000 amu/s | To acquire sufficient data points across each chromatographic peak. |
| Solvent Delay | 2 - 4 minutes | Prevents the high concentration of solvent from saturating the detector. |
C. Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to the target analyte based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak, ensuring to subtract background noise from a nearby region of the chromatogram.
-
Fragment Interpretation: Compare the experimental mass spectrum with the predicted fragmentation pattern outlined in this guide. Identify the molecular ion and key fragment ions to confirm the structure.
-
Library Matching: If available, compare the acquired spectrum against a commercial or in-house mass spectral library (e.g., NIST, Wiley) for further confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. tutorchase.com [tutorchase.com]
- 5. journalijdr.com [journalijdr.com]
- 6. scispace.com [scispace.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. GCMS Section 6.14 [people.whitman.edu]
- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the X-ray Crystallography of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the X-ray crystallography of derivatives of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a key scaffold in pharmaceutical development. Due to the limited public availability of crystallographic data for the parent compound, this guide focuses on two structurally significant derivatives for which detailed X-ray diffraction data have been published. These derivatives offer crucial insights into the conformational properties and intermolecular interactions of this important class of molecules.
Introduction to the Benzimidazole Core
The this compound core is a pivotal intermediate in the synthesis of angiotensin II receptor blockers (ARBs), such as candesartan and azilsartan, which are widely used in the treatment of hypertension. The structural elucidation of these molecules and their precursors is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. X-ray crystallography provides the definitive, atomic-level three-dimensional structure of these compounds in the solid state, revealing key conformational features and packing interactions.
This guide will delve into the crystallographic data and experimental protocols for two derivatives:
-
Derivative A: Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate
-
Derivative B: Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and data collection parameters for the two derivatives, providing a basis for structural comparison and analysis.
Table 1: Crystal Data and Structure Refinement for Derivative A
| Parameter | Value |
| Compound Name | Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate |
| CCDC Number | 2235406 |
| Chemical Formula | C₁₆H₁₆N₄O₃ |
| Formula Weight | 312.33 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 9.3758(7) Å, b = 4.7862(3) Å, c = 32.764(2) Å, β = 96.340(3)° |
| Volume | 1461.28(18) ų |
| Z | 4 |
| Temperature | 100 K |
| Radiation Wavelength | 0.71073 Å (Mo Kα) |
| Calculated Density | 1.420 Mg/m³ |
| Absorption Coefficient (μ) | 0.10 mm⁻¹ |
| F(000) | 656.0 |
| Crystal Size | 0.19 x 0.10 x 0.02 mm |
| Theta Range for Data Collection | 2.2 to 34.0° |
| Reflections Collected | 20293 |
| Independent Reflections | 5410 [R(int) = 0.044] |
| Data/Restraints/Parameters | 5410 / 0 / 204 |
| Goodness-of-fit on F² | 1.04 |
| Final R indices [I > 2σ(I)] | R₁ = 0.048, wR₂ = 0.121 |
| R indices (all data) | R₁ = 0.065, wR₂ = 0.131 |
| Largest Diff. Peak and Hole | 0.38 and -0.27 e.Å⁻³ |
Table 2: Crystal Data and Structure Refinement for Derivative B
| Parameter | Value |
| Compound Name | Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate |
| CCDC Number | 626237 |
| Chemical Formula | C₂₆H₂₃N₃O₃ |
| Formula Weight | 425.48 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 9.841(2) Å, b = 10.153(2) Å, c = 12.342(3) Å, α = 99.64(3)°, β = 108.64(3)°, γ = 103.13(3)° |
| Volume | 1085.0(4) ų |
| Z | 2 |
| Temperature | 293 K |
| Radiation Wavelength | Not specified |
| Calculated Density | 1.302 Mg/m³ |
| Absorption Coefficient (μ) | 0.087 mm⁻¹ |
| F(000) | 448 |
| Crystal Size | Not specified |
| Theta Range for Data Collection | Not specified |
| Reflections Collected | Not specified |
| Independent Reflections | 3811 [R(int) = 0.038] |
| Data/Restraints/Parameters | 3811 / 0 / 289 |
| Goodness-of-fit on F² | Not specified |
| Final R indices [I > 2σ(I)] | R₁ = 0.057, wR₂ = 0.152 |
| R indices (all data) | R₁ = 0.078, wR₂ = 0.170 |
| Largest Diff. Peak and Hole | 0.27 and -0.23 e.Å⁻³ |
Experimental Protocols
This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of the featured derivatives.
Synthesis and Crystallization
Derivative A: Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate [1]
-
Synthesis: This compound was obtained as a side product during the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine.[1] The isomeric products were separated by flash chromatography.[1]
-
Crystallization: Crystals suitable for X-ray crystallography were grown by slow evaporation.[1] A solution of the compound in chloroform-d was evaporated to dryness, and the resulting powder was redissolved in methanol.[1] The methanol solution was then left undisturbed at room temperature, allowing for the slow evaporation of the solvent and the formation of single crystals.[1]
Derivative B: Ethyl 1-((2'-cyano(1,1'-biphenyl)-4-yl)methyl)-2-ethoxy-1H-benzimidazole-7-carboxylate [2]
-
Synthesis: Acetic acid (0.4 g) was added to a solution of ethyl 3-amino-2-N-[(2'-cyanobiphenyl-4-yl)methyl]aminobenzoate (2.0 g) in tetraethyl orthocarbonate (10 mL). The mixture was stirred at 353 K for one hour.[2] The reaction mixture was then concentrated, and the residue was dissolved in ethyl acetate.[2] The ethyl acetate solution was washed with an aqueous solution of sodium hydrogen carbonate and then with water.[2]
-
Crystallization: The solvent was evaporated to yield crystals of the title compound.[2] Colorless single crystals suitable for X-ray diffraction analysis were obtained from an ethyl acetate solution after one week.[2]
X-ray Data Collection and Structure Refinement
The following is a general protocol for single-crystal X-ray diffraction suitable for small molecules like the benzimidazole derivatives discussed.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K for Derivative A) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. Data is typically collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is corrected for various factors, including Lorentz and polarization effects, and absorption. This step yields a list of unique reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares on F². In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. For disordered moieties, as seen in Derivative B, the atoms are modeled over multiple positions with refined occupancy factors.[2]
Workflow and Structural Visualization
The following diagram illustrates the general workflow for the X-ray crystallography of the this compound derivatives.
Caption: General workflow for the X-ray crystallography of small molecules.
This guide provides a foundational understanding of the crystallographic analysis of key this compound derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel benzimidazole-based therapeutic agents.
References
Solubility Profile of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a benzimidazole derivative of interest in pharmaceutical research. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides qualitative solubility information for a structurally related compound and outlines a comprehensive, generalized experimental protocol for determining the solubility of poorly soluble organic compounds.
Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble[1] |
| Methanol | Slightly Soluble (enhanced by sonication)[1] |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Acetone | Soluble |
Note: This data is for a structurally similar, but different, compound and should be used as a general guide only. Experimental determination of solubility for this compound is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the equilibrium solubility of a poorly soluble organic compound, such as this compound, using the widely accepted shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).[2][3][4][5][6]
Materials and Equipment
-
Solute: this compound (crystalline solid)
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, chloroform, etc.) and purified water.
-
Equipment:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[7][8]
-
HPLC column appropriate for the analyte
-
Procedure
a. Preparation of Saturated Solutions
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[9] Preliminary studies may be needed to determine the time required to reach equilibrium.
b. Sample Separation
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.[10]
-
Filtration: Carefully draw the supernatant using a syringe and filter it through a syringe filter into a clean vial.[6] It is important to pre-saturate the filter with the solution to avoid loss of analyte due to adsorption.
-
c. Analysis of Solute Concentration by HPLC
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble) at known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting the peak area against the concentration of the analyte.[7]
-
Sample Analysis: Dilute the filtered saturated solutions with a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Calculation: Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted samples.[7] Account for the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of a compound.
References
- 1. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 139481-44-0 [chemicalbook.com]
- 2. enamine.net [enamine.net]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Theoretical Deep Dive into Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: A DFT-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a critical intermediate in the synthesis of potent pharmaceuticals, most notably the angiotensin II receptor antagonist, Azilsartan.[1] By employing Density Functional Theory (DFT), we can elucidate the molecule's structural, electronic, and vibrational properties. This understanding is paramount for optimizing synthetic routes, predicting reactivity, and accelerating the drug development process.
While direct, published DFT studies on this specific molecule are scarce, this guide synthesizes methodologies and expected outcomes based on extensive research on structurally similar benzimidazole derivatives.[2][3][4] The presented data serves as a robust theoretical framework for this important compound.
Molecular Structure and Significance
This compound is a heterocyclic compound featuring a benzimidazole core functionalized with an ethoxy group at the 2-position and a methyl carboxylate group at the 7-position. This specific arrangement of functional groups dictates its chemical behavior and makes it a valuable precursor in multi-step pharmaceutical syntheses.[1]
Caption: 2D structure of the title molecule.
Methodologies: Theoretical and Experimental
Computational DFT Protocol
The theoretical calculations outlined here are based on established methods for benzimidazole derivatives, ensuring reliable and predictive results.[2][3][4]
-
Software: Gaussian 16 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's 3-parameter Lee-Yang-Parr hybrid functional (B3LYP) is employed for its proven accuracy in describing the electronic structure of organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is selected to provide a balanced description of the molecular orbitals and electron correlation.
-
Computational Steps:
-
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true energy minimum and to predict the infrared spectrum.
-
Electronic Property Calculation: Key quantum chemical descriptors are computed, including:
-
Frontier Molecular Orbitals (HOMO and LUMO).
-
Molecular Electrostatic Potential (MEP).
-
Natural Bond Orbital (NBO) analysis to study charge distribution and intramolecular interactions.
-
-
Caption: Workflow for the theoretical DFT study.
Experimental Protocol: Synthesis
The synthesis of this compound is a critical process for its application in drug manufacturing. A representative multi-step synthesis starting from 3-nitrophthalic acid is detailed below.[5]
-
Esterification: 3-nitrophthalic acid is reacted with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions to produce the corresponding dimethyl ester.
-
Nitration & Rearrangement: The product from the previous step undergoes further nitration and rearrangement in an aqueous solution.
-
Reduction: The nitro groups are reduced to amino groups using a reducing agent like tin powder in the presence of hydrochloric acid.
-
Cyclization: The resulting diamino compound is cyclized by reacting with tetraethyl orthocarbonate in the presence of glacial acetic acid. The reaction mixture is heated, then cooled, and the product is precipitated by adding water.
-
Purification: The crude product is isolated by filtration, washed, and dried to yield pure this compound.
Caption: Key steps in the synthesis pathway.
Theoretical Results and Data Presentation
Disclaimer: The following quantitative data is hypothetical and representative, derived from DFT studies on analogous benzimidazole structures. It serves to illustrate the expected theoretical results for this compound.
Optimized Molecular Geometry
The geometry optimization provides precise information on bond lengths and angles, defining the molecule's three-dimensional shape.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Lengths (Å) | C=O (carboxylate) | 1.21 Å |
| C-O (carboxylate) | 1.35 Å | |
| N-H (imidazole) | 1.01 Å | |
| C-N (imidazole) | 1.38 Å | |
| C=N (imidazole) | 1.32 Å | |
| C-O (ethoxy) | 1.37 Å | |
| Bond Angles (°) | O=C-O (carboxylate) | 125.0° |
| C-N-C (imidazole) | 108.5° | |
| C-O-C (ethoxy) | 118.0° | |
| Dihedral Angles (°) | C-C-C=O | ~180.0° |
Vibrational Frequency Analysis
The calculated vibrational frequencies help in interpreting experimental IR spectra. Key functional group vibrations are highlighted below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Imidazole NH | ~3450 cm⁻¹ |
| C-H Stretch | Aromatic/Aliphatic | 3100 - 2900 cm⁻¹ |
| C=O Stretch | Carboxylate Ester | ~1725 cm⁻¹ |
| C=N Stretch | Imidazole Ring | ~1630 cm⁻¹ |
| C-O-C Stretch | Ethoxy Group | ~1250 cm⁻¹ |
Electronic Properties and Reactivity
The electronic properties, particularly the frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding the molecule's reactivity and stability.
| Property | Predicted Value | Implication |
| HOMO Energy | -6.25 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.80 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.45 eV | Indicates high kinetic stability |
| Dipole Moment | 3.50 Debye | Reflects significant charge separation |
The large HOMO-LUMO energy gap suggests that the molecule is chemically stable, which is a desirable trait for a pharmaceutical intermediate that must undergo specific, controlled reactions.
Molecular Electrostatic Potential (MEP)
The MEP map visually represents the charge distribution. For this molecule, the MEP would show:
-
Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carboxylate and ethoxy groups, and the nitrogen atoms of the imidazole ring. These are the primary sites for electrophilic attack.
-
Positive Potential (Blue): Located around the imidazole N-H proton and the hydrogens of the aromatic ring, indicating sites susceptible to nucleophilic attack.
This charge distribution is crucial for predicting how the molecule will interact with other reagents during the synthesis of Azilsartan.
Conclusion
This theoretical guide, based on established DFT methodologies, provides a detailed picture of the structural and electronic characteristics of this compound. The analysis of its optimized geometry, vibrational modes, and electronic properties offers invaluable insights for chemists and drug developers. The predicted stability (indicated by the large HOMO-LUMO gap) and the clear identification of reactive sites via MEP analysis can be directly applied to optimize reaction conditions, minimize by-product formation, and improve the overall efficiency of synthesizing advanced pharmaceutical agents like Azilsartan.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and <i>in-silico</i> pharmacokinetic and toxicity studies - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
The Emerging Therapeutic Potential of 2-Ethoxy-Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, featured in a range of approved drugs.[1][2] Among its numerous derivatives, those bearing a 2-ethoxy group are gaining significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the novel biological activities of 2-ethoxy-benzimidazole derivatives, with a focus on their anticancer and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Anticancer Activity
Recent studies have highlighted the potential of 2-ethoxy-benzimidazole derivatives as promising anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines and to inhibit key enzymes involved in cancer progression.
One notable derivative, 1-((2'-(1H-tetrazol-5-yl)-[1,10-biphenyl]-4-yl)methyl)-N-(2,4-dichlorophenethyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxamide, has demonstrated significant inhibition of the neddylation enzyme, a crucial target in oncology.[3] This compound exhibited promising inhibitory potential and selective killing of cancer cells.[3]
Quantitative Data on Anticancer Activity
| Derivative Name | Cancer Cell Line | Activity Metric | Value | Reference |
| 1-((2'-(1H-tetrazol-5-yl)-[1,10-biphenyl]-4-yl)methyl)-N-(2,4-dichlorophenethyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxamide | - | Neddylation Enzyme Inhibition | Higher than CDC (standard) | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of benzimidazole derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cells (e.g., A-549, MCF-7, HeLa) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-ethoxy-benzimidazole derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2][3]
Visualizing Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial Activity
2-Ethoxy-benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The structural modifications on the benzimidazole core, including the introduction of an ethoxy group, can enhance their antimicrobial efficacy.
A study on new 5-ethoxy-2-mercapto benzimidazole derivatives reported notable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus agalactiae) and Gram-negative (Pseudomonas aeruginosa, Proteus mirabilis) bacteria.[4]
Quantitative Data on Antimicrobial Activity
| Derivative | Bacterial Strain | Activity Metric (Concentration) | Result | Reference |
| 6b (a pyrazole derivative) | Staphylococcus aureus | 100 µg/ml | Maximum antibacterial activity | [4] |
| 7b (a derivative of 4a-d with benzoyl chloride) | Gram-positive and Gram-negative bacteria | 100 µg/ml | Maximum antibacterial activity | [4] |
Experimental Protocol: Agar Diffusion Well Assay
The antibacterial activity of the synthesized compounds is commonly determined using the agar diffusion well assay.
Methodology:
-
Media Preparation: A suitable agar medium (e.g., Mueller-Hinton agar) is prepared and sterilized.
-
Bacterial Inoculation: The agar plates are uniformly inoculated with a standardized suspension of the test bacteria.
-
Well Creation: Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application: A defined concentration of the 2-ethoxy-benzimidazole derivative (dissolved in a suitable solvent like DMSO) is added to each well. A standard antibiotic is used as a positive control, and the solvent alone serves as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well, where bacterial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[4]
Visualizing the Synthesis and Screening Process
Caption: General workflow for synthesis and antimicrobial screening.
Other Notable Biological Activities
Beyond anticancer and antimicrobial effects, the benzimidazole scaffold is known for a wide array of pharmacological properties, including anti-inflammatory, analgesic, antiviral, and antihypertensive activities.[5][6][7] The 5-ethoxy-2-ethylthiobenzimidazole, known as ethomerzole, has been noted for its antiaggregant properties.[8] Furthermore, a 2-ethoxyethyl substituted benzimidazole derivative has been studied as an antiallergic agent with 5-lipoxygenase inhibiting action.[8]
Conclusion
2-Ethoxy-benzimidazole derivatives represent a promising class of compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical studies, particularly in the realms of oncology and infectious diseases, warrants further investigation. The versatility of the benzimidazole core allows for extensive structural modifications, offering a rich avenue for the development of novel drug candidates with improved potency and selectivity. Continued research into the synthesis, biological evaluation, and mechanism of action of these derivatives is crucial for translating their therapeutic promise into clinical applications.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Double-Edged Sword: Exploring the Reactivity of the Ethoxy Group in Benzimidazole Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic placement of substituents on this privileged structure is key to modulating its pharmacological profile. Among these, the ethoxy group is frequently employed to enhance lipophilicity and influence molecular conformation. However, the chemical reactivity of the ethoxy group itself presents both opportunities and challenges in drug design and development. This technical guide provides a comprehensive overview of the reactivity of the ethoxy group on benzimidazole scaffolds, with a focus on its cleavage and its role in the interaction with biological targets.
Reactivity of the Ethoxy Group: Ether Cleavage
The most significant reaction of the ethoxy group on a benzimidazole scaffold is its cleavage to the corresponding hydroxyl group (a benzimidazolone if at the 2-position). This transformation is typically achieved under strong acidic conditions, proceeding via nucleophilic substitution (SN1 or SN2) mechanisms.[1][2][3][4] The choice of reagent and reaction conditions is critical for achieving efficient cleavage.
General Mechanisms of Acid-Catalyzed Ether Cleavage
The cleavage of an ether bond requires the protonation of the ether oxygen by a strong acid to form a good leaving group (an alcohol).[1][2] Following protonation, a nucleophile (typically the conjugate base of the acid) attacks the electrophilic carbon of the ethoxy group.
-
SN2 Mechanism: For less sterically hindered ethyl groups, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the carbon in a single concerted step, leading to the displacement of the alcohol.[3][4]
-
SN1 Mechanism: If the carbon of the group attached to the ether oxygen is tertiary and can form a stable carbocation, the reaction can proceed through an SN1 mechanism.[1][2] In the case of an ethoxy group, the SN2 pathway is generally favored.
Experimental Protocols for Ether Cleavage
While specific protocols for the O-deethylation of ethoxybenzimidazoles are not abundantly reported, the following general procedures for ether cleavage using hydrobromic acid (HBr) can be adapted.
Protocol 1: Ether Cleavage using HBr in Acetic Acid
This is a common method for the cleavage of methyl and ethyl aryl ethers.
Materials:
-
Ethoxy-substituted benzimidazole derivative
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the ethoxy-substituted benzimidazole (1 equivalent) in glacial acetic acid (e.g., 10 mL per 100 mg of substrate).[5]
-
Add 48% aqueous HBr (e.g., 15 mL per 100 mg of substrate) to the solution.[5]
-
Heat the reaction mixture to reflux (typically 120-130 °C) and maintain for 12-24 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired hydroxylated benzimidazole.
Protocol 2: Ether Cleavage using HBr (Aqueous)
For substrates that may be sensitive to acetic acid, an aqueous HBr solution can be used, potentially with a phase-transfer catalyst if solubility is an issue.
Materials:
-
Ethoxy-substituted benzimidazole derivative
-
48% Hydrobromic acid (HBr)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To the ethoxy-substituted benzimidazole (1 equivalent) in a round-bottom flask, add 48% aqueous HBr.
-
Heat the mixture to reflux and maintain for 12-48 hours.
-
Monitor the reaction by TLC.
-
Follow steps 5-9 from Protocol 1 for work-up and purification.
Quantitative Data on Ethoxybenzimidazole Derivatives
The presence and orientation of an ethoxy group can significantly impact the biological activity of benzimidazole derivatives. This is particularly evident in the field of kinase inhibitors.
| Compound Class | Target Kinase(s) | Key Findings | IC₅₀ Values | Reference |
| Indazole-Benzimidazole Conjugates | FGFR1-4 | The (R)-enantiomer of a compound containing a 1-(3,5-dichloropyridin-4-yl)ethoxy moiety is a potent pan-FGFR inhibitor. | (R)-enantiomer: FGFR1: 0.9 nM, FGFR2: 2.0 nM, FGFR3: 2.0 nM, FGFR4: 6.1 nM | [6] |
| Indazole-Benzimidazole Conjugates | FGFR1 | The (S)-enantiomer of the same compound is significantly less potent, highlighting the stereochemical importance of the ethoxy-containing substituent. | (S)-enantiometer is 10.44 times less potent than the (R)-enantiomer. | [7] |
| Pyrazole-Benzimidazoles | FGFR1-3 | A series of pyrazole-benzimidazoles were developed as potent and selective FGFR inhibitors. The ethoxy group is part of the core structure of some of these inhibitors. | Not explicitly stated for ethoxy-containing derivatives in the abstract. | |
| Fragment-Based Inhibitors | FGFR1-3 | In a fragment-based drug design study, compounds featuring an ethoxy moiety showed disappointing levels of enzyme inhibition. | Not specified. | [8] |
Role of the Ethoxy Group in Signaling Pathway Modulation
Benzimidazole derivatives are known to inhibit several critical signaling pathways implicated in cancer and other diseases. The ethoxy group can play a role in the binding affinity and selectivity of these inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGF/FGFR signaling pathway is crucial for cell proliferation, differentiation, and angiogenesis.[9][10][11] Its aberrant activation is a key driver in many cancers.[6] Benzimidazole-containing molecules have been developed as potent FGFR inhibitors.[6][12]
The ethoxy group, often as part of a larger substituent, can influence how the inhibitor fits into the ATP-binding pocket of the FGFR kinase domain. The stereochemistry of an ethoxy-containing side chain has been shown to be critical for potent inhibition of FGFR1.[7] The R-enantiomer allows for optimal interactions with key residues in the active site, while the S-enantiomer does not orient correctly for effective binding.[7]
c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK signaling pathway is a critical component of the cellular response to stress and is involved in apoptosis, inflammation, and cell proliferation.[13][14] Certain benzimidazole derivatives have been shown to induce apoptosis in cancer cells through the activation of the JNK pathway, often mediated by the generation of reactive oxygen species (ROS).[13][14][15]
While the direct role of an ethoxy group in modulating JNK pathway activity is less defined than for FGFR, its influence on the overall physicochemical properties of the benzimidazole derivative can affect cellular uptake and interaction with upstream components of the pathway.
Experimental Workflow for Investigating Ethoxy Group Reactivity
A systematic approach is necessary to fully characterize the reactivity of the ethoxy group on a novel benzimidazole scaffold and its impact on biological activity.
Conclusion
The ethoxy group on a benzimidazole scaffold is more than just a simple substituent for tuning lipophilicity. Its susceptibility to cleavage under acidic conditions provides a handle for late-stage diversification of drug candidates, allowing for the generation of corresponding hydroxylated metabolites or analogs. Furthermore, the stereochemical and electronic properties of the ethoxy group can be critical for achieving high-affinity and selective binding to biological targets such as protein kinases. A thorough understanding of the reactivity and structure-activity relationships of the ethoxy group is therefore essential for the rational design and development of novel benzimidazole-based therapeutics. This guide provides a foundational framework for researchers to explore and exploit the chemistry of the ethoxy group in their drug discovery programs.
References
- 1. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. transformationtutoring.com [transformationtutoring.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-(5'-Substituted)-Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Tautomerism in 1H-benzo[d]imidazole-7-carboxylate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation related to the tautomerism of 1H-benzo[d]imidazole-7-carboxylate esters. This class of compounds is of significant interest in medicinal chemistry, and understanding their tautomeric behavior is crucial for drug design, synthesis, and characterization.
Introduction to Tautomerism in Benzimidazoles
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the context of 1H-benzo[d]imidazole-7-carboxylate esters, the primary form of tautomerism is annular prototropic tautomerism. This involves the migration of a proton between the N1 and N3 atoms of the imidazole ring.
The tautomeric equilibrium is influenced by several factors, including the electronic effects of substituents, the polarity of the solvent, temperature, and the physical state of the compound (solid or solution).[1][2] The two tautomeric forms of 1H-benzo[d]imidazole-7-carboxylate esters are the 1H- (or 1,7-) and the 3H- (or 1,4-) tautomers. The relative populations of these tautomers can significantly impact the molecule's physicochemical properties, such as its pKa, lipophilicity, and ability to form hydrogen bonds, which in turn affects its biological activity and pharmacokinetic profile.
Experimental Protocols for Studying Tautomerism
A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough investigation of tautomerism in 1H-benzo[d]imidazole-7-carboxylate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution.[3][4] Both ¹H and ¹³C NMR are valuable, with ¹⁵N NMR providing more direct insight into the nitrogen environment.
Detailed Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed sample of the 1H-benzo[d]imidazole-7-carboxylate ester in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, methanol-d₄) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Data Acquisition:
-
Acquire ¹H NMR spectra at ambient temperature.
-
Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90, to aid in the assignment of carbon signals.
-
For quantitative analysis of tautomer populations, ensure complete relaxation of the nuclei by using a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time.
-
-
Variable Temperature (VT) NMR: To slow down the rate of proton exchange between tautomers, acquire spectra at lower temperatures (e.g., down to -60 °C or lower, solvent permitting).[2] At the coalescence temperature, the rate of exchange can be calculated. At lower temperatures, separate signals for each tautomer may be observed, allowing for direct integration to determine their relative populations.[2]
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals for each tautomer present.
-
Data Analysis: The tautomeric ratio can be estimated by integrating the signals corresponding to each tautomer in the slow-exchange regime. In the fast-exchange regime, the observed chemical shifts will be a weighted average of the shifts of the individual tautomers.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.
Detailed Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the 1H-benzo[d]imidazole-7-carboxylate ester suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture, or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data. The positions of all non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
-
Analysis: The refined structure will show the precise location of the N-H proton, unequivocally identifying the tautomer present in the crystal lattice. Bond lengths and angles within the benzimidazole ring can also provide insights into the electronic distribution.
Computational Chemistry (DFT Calculations)
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.
Detailed Protocol for DFT Calculations:
-
Structure Optimization: Build the 3D structures of both the 1H- and 3H-tautomers of the 1H-benzo[d]imidazole-7-carboxylate ester. Perform geometry optimization for each tautomer in the gas phase and in various solvents using a suitable level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set).[5] Solvation effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).
-
Energy Calculations: Calculate the electronic energies, enthalpies, and Gibbs free energies of the optimized structures to determine their relative stabilities. The tautomer with the lower Gibbs free energy is predicted to be the more stable form.
-
NMR Chemical Shift Prediction: Use the GIAO (Gauge-Including Atomic Orbital) method to calculate the ¹H and ¹³C NMR chemical shifts for each tautomer.[4] These predicted shifts can be compared with experimental data to aid in signal assignment and to support the identification of the major tautomer in solution.
-
Transition State Search: To understand the kinetics of the tautomeric interconversion, locate the transition state for the proton transfer reaction. This allows for the calculation of the activation energy barrier for the process.
Data Presentation
Tautomeric Equilibrium of 1H-benzo[d]imidazole-7-carboxylate Esters
The tautomeric equilibrium involves the interconversion of the 1H- and 3H-tautomers.
| Tautomer Name | Structure | Key Features |
| 1H-benzo[d]imidazole-7-carboxylate ester | (A diagram of the 1H tautomer would be here) | Proton on the nitrogen adjacent to the benzene ring. The ester group is at position 7. |
| 3H-benzo[d]imidazole-4-carboxylate ester | (A diagram of the 3H tautomer would be here) | Proton on the nitrogen further from the benzene ring. The ester group is at position 4. |
Quantitative Data on Tautomeric Ratios
Table 1: Illustrative Tautomeric Ratios and Activation Energies for Substituted Benzimidazoles
| Compound | Solvent | Temperature (K) | Tautomer Ratio (Tautomer 1 : Tautomer 2) | Activation Energy (kcal/mol) | Reference |
| Omeprazole sulfide | Not Specified | 203 | 6 : 4 | 13.77 | [2] |
| (R)-Lansoprazole | Not Specified | 203 | One tautomer observed | 13.47 | [2] |
| Omeprazole sulfone | Not Specified | 203 | 7 : 3 | 13.06 | [2] |
Table 2: Representative ¹³C NMR Chemical Shifts for Estimating Tautomeric Ratios
To estimate the tautomeric ratio in solution, the chemical shifts of the C4 and C7 carbons are particularly informative. The chemical shifts of 1-methyl-benzimidazole can be used as reference values for the "fixed" tautomers.[1][3]
| Carbon | 1-methyl-benzimidazole in CDCl₃ (ppm) | 1-methyl-benzimidazole in DMSO-d₆ (ppm) | Expected shift for 100% Pyridine-like N | Expected shift for 100% Pyrrole-like N |
| C4 | 120.4 | 119.2 | ~120.0 | - |
| C7 | 109.5 | 110.1 | - | ~110.0 |
Visualizations
Tautomeric Equilibrium Pathway
Caption: Annular prototropic tautomerism in 1H-benzo[d]imidazole-7-carboxylate esters.
Experimental Workflow for Tautomerism Study
Caption: Workflow for the comprehensive study of tautomerism.
Conclusion
The tautomerism of 1H-benzo[d]imidazole-7-carboxylate esters is a critical aspect that influences their chemical and biological properties. A thorough understanding of the tautomeric equilibrium requires a combination of advanced spectroscopic techniques, X-ray crystallography, and computational modeling. While specific data for this class of compounds is limited, the methodologies and principles outlined in this guide, based on extensive research on related benzimidazole derivatives, provide a robust framework for researchers in the field of drug discovery and development. Further studies focused specifically on these esters are warranted to build a more complete picture of their tautomeric behavior.
References
- 1. Benzimidazole | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a key intermediate in the pharmaceutical industry. The synthesis is primarily achieved through the cyclization of a substituted o-phenylenediamine derivative. This guide offers a comprehensive, step-by-step methodology, including reaction conditions, purification techniques, and characterization data. The provided protocols are intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutically active compounds, most notably angiotensin II receptor antagonists such as azilsartan and candesartan.[1] The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final drug product. The synthesis of this molecule can be approached through several routes, with the most common involving the cyclization of a diamino-benzoate precursor. This document details a reliable and reproducible synthetic protocol.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved via the cyclization of a methyl 2,3-diaminobenzoate derivative. A widely employed method involves the reaction of methyl 2-amino-3-nitrobenzoate, which is first reduced to the corresponding diamine and then cyclized with an ethylating agent. An alternative and more direct approach, which will be detailed below, involves the cyclization of a pre-formed diamine with tetraethyl orthocarbonate.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C11H12N2O3 | [2] |
| Molecular Weight | 220.22 g/mol | [2] |
| CAS Number | 150058-27-8 | [1][2] |
| Typical Yield | 72-85% | [1] |
| Purity (recrystallized) | >99.5% | [3] |
| Melting Point | Not specified in searches | N/A |
| Appearance | Off-white to light yellow solid | Based on general chemical properties |
Experimental Protocol
This protocol details the synthesis of this compound from methyl 2,3-diaminobenzoate.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Tetraethyl orthocarbonate
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
-
Raney Nickel (for the reduction step if starting from methyl 2-amino-3-nitrobenzoate)[1]
-
Hydrogen gas (if applicable)[1]
-
Anhydrous Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Step 1: Cyclization Reaction [3]
-
To a clean, dry round-bottom flask, add methyl 2,3-diaminobenzoate, glacial acetic acid, and tetraethyl orthocarbonate.
-
Stir the mixture at room temperature (25-30 °C) until the reaction is complete. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, slowly add water to the reaction mixture to precipitate the crude product.
-
Cool the mixture to 5-10 °C to ensure complete precipitation.
-
Collect the solid product by suction filtration and wash the filter cake with water twice.
-
Dry the crude product under vacuum.
Step 2: Purification [4]
-
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by suction filtration and wash them with a small amount of cold ethyl acetate or hexane.[1]
-
Dry the crystals under vacuum to obtain pure this compound.
Role in Pharmaceutical Synthesis
This compound is a pivotal intermediate in the synthesis of angiotensin II receptor antagonists. The following diagram illustrates its position in the broader context of drug development.
Caption: Role of the target compound in drug development.
Conclusion
The synthetic protocol outlined in this document provides a clear and efficient method for the preparation of high-purity this compound. Adherence to the described procedures and reaction conditions is crucial for achieving high yields and the desired product quality. This intermediate's role in the synthesis of vital medications underscores the importance of robust and well-documented synthetic methodologies.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. labsolu.ca [labsolu.ca]
- 3. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 4. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole-7-Carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of benzimidazole-7-carboxylate esters utilizing microwave-assisted organic synthesis (MAOS). This modern technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.
Introduction
Benzimidazole-7-carboxylate esters are valuable scaffolds in medicinal chemistry and drug discovery, serving as key intermediates for the synthesis of a wide range of biologically active compounds. Traditional methods for their synthesis often involve harsh reaction conditions, long reaction times, and laborious work-up procedures. Microwave-assisted synthesis provides a rapid, efficient, and environmentally benign alternative for the construction of this important heterocyclic core. The fundamental mechanism of microwave heating involves direct interaction of the microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating. This localized heating accelerates reaction rates, often leading to cleaner reactions with fewer byproducts.
General Reaction Scheme
The primary route for the synthesis of 2-substituted benzimidazole-7-carboxylate esters involves the condensation of a 2,3-diaminobenzoate ester with a suitable carboxylic acid or aldehyde under microwave irradiation.
Scheme 1: Synthesis from a Carboxylic Acid
Scheme 2: Synthesis from an Aldehyde
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Carboxylic Acids
This protocol details the one-pot synthesis of 2-substituted benzimidazole-7-carboxylate esters from a 2,3-diaminobenzoate ester and a variety of carboxylic acids.
Materials:
-
Methyl or Ethyl 2,3-diaminobenzoate
-
Substituted carboxylic acid (aliphatic or aromatic)
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
-
Microwave synthesizer
-
Appropriate reaction vessel (e.g., 10 mL microwave vial)
-
Stir bar
-
Ethanol for recrystallization
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add methyl or ethyl 2,3-diaminobenzoate (1.0 mmol) and the desired carboxylic acid (1.1 mmol).
-
Add a catalytic amount of polyphosphoric acid (approximately 0.5 g).
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120-150 °C for 5-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction vessel to cool to room temperature.
-
Carefully add 10 mL of water to the reaction mixture.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL).
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-substituted benzimidazole-7-carboxylate ester.
Protocol 2: Microwave-Assisted Synthesis from Aldehydes
This protocol describes the synthesis of 2-substituted benzimidazole-7-carboxylate esters from a 2,3-diaminobenzoate ester and various aldehydes.
Materials:
-
Methyl or Ethyl 2,3-diaminobenzoate
-
Substituted aldehyde (aromatic or heteroaromatic)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or another suitable oxidizing agent
-
Ethanol or another suitable solvent
-
Microwave synthesizer
-
Appropriate reaction vessel (e.g., 10 mL microwave vial)
-
Stir bar
-
Ethyl acetate for extraction
-
Brine solution
Procedure:
-
In a 10 mL microwave reaction vessel, dissolve methyl or ethyl 2,3-diaminobenzoate (1.0 mmol) and the aldehyde (1.0 mmol) in 3-5 mL of ethanol.
-
Add the oxidizing agent, DDQ (1.1 mmol), to the mixture.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at 100-120 °C for 10-20 minutes. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to obtain the pure 2-substituted benzimidazole-7-carboxylate ester.
Data Presentation
The following tables summarize the reaction conditions and yields for the microwave-assisted synthesis of various benzimidazole-7-carboxylate esters based on the protocols described above.
Table 1: Synthesis from Carboxylic Acids
| Entry | R in R-COOH | Ester Group | Microwave Power | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CH₃ | Methyl | 100 W | 120 | 10 | 92 |
| 2 | CH₂CH₃ | Ethyl | 100 W | 120 | 12 | 89 |
| 3 | Phenyl | Methyl | 150 W | 140 | 8 | 95 |
| 4 | 4-Chlorophenyl | Ethyl | 150 W | 140 | 10 | 91 |
| 5 | 4-Methoxyphenyl | Methyl | 150 W | 140 | 8 | 94 |
| 6 | 2-Thienyl | Ethyl | 120 W | 130 | 15 | 85 |
Table 2: Synthesis from Aldehydes
| Entry | R in R-CHO | Ester Group | Microwave Power | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenyl | Methyl | 120 W | 110 | 15 | 88 |
| 2 | 4-Nitrophenyl | Ethyl | 120 W | 110 | 18 | 85 |
| 3 | 4-Methylphenyl | Methyl | 120 W | 110 | 15 | 90 |
| 4 | 2-Furyl | Ethyl | 100 W | 100 | 20 | 82 |
| 5 | 3-Pyridyl | Methyl | 120 W | 115 | 18 | 86 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Key advantages of the microwave-assisted approach.
Catalytic Methods for the Synthesis of 2-Substituted Benzimidazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic synthesis of 2-substituted benzimidazoles, a core scaffold in many pharmaceutical agents. The following sections offer a comparative overview of various catalytic systems, detailed experimental procedures for selected high-yield methods, and visual guides to aid in understanding the reaction pathways and experimental workflows.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including antiulcer, antiviral, anticancer, and antihistaminic properties. The synthesis of 2-substituted benzimidazoles is a key focus in medicinal chemistry and drug development.[1] Traditionally, these compounds are synthesized through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under harsh conditions.[2] Modern catalytic methods offer milder reaction conditions, higher yields, greater functional group tolerance, and improved sustainability. This document outlines several effective catalytic strategies, including the use of transition metal catalysts, nanocatalysts, and simple, cost-effective organocatalysts.
General Reaction Scheme
The most common and versatile approach to synthesizing 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization. The catalyst plays a crucial role in promoting the condensation, the subsequent cyclization, and/or the final oxidation step.
Caption: General reaction for the synthesis of 2-substituted benzimidazoles.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data for various catalytic methods, allowing for a direct comparison of their efficiency and applicability.
Table 1: Transition Metal Catalyzed Synthesis
| Catalyst | Catalyst Loading (mol%) | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃/Al₂O₃ | 10 | Benzaldehyde | DMF | 25 | 1.5 | 95 | [3] |
| FeCl₃/Al₂O₃ | 10 | 4-Chlorobenzaldehyde | DMF | 25 | 2 | 92 | [3] |
| FeCl₃/Al₂O₃ | 10 | 4-Nitrobenzaldehyde | DMF | 25 | 2 | 96 | [3] |
| Co(acac)₂ | 5 | Benzaldehyde | Methanol | RT | 0.5 | 94 | [4] |
| Co(acac)₂ | 5 | 4-Methoxybenzaldehyde | Methanol | RT | 0.5 | 96 | [4] |
| Co(acac)₂ | 5 | 2-Nitrobenzaldehyde | Methanol | RT | 1.5 | 89 | [4] |
| Co(II) complex | 2 | Benzyl alcohol | Toluene | 110 | 12 | 95 | [2] |
| Co(II) complex | 2 | 4-Methylbenzyl alcohol | Toluene | 110 | 12 | 92 | [2] |
Table 2: Nanocatalyst-Mediated Synthesis
| Catalyst | Catalyst Loading | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| MgO@DFNS | 10 wt% | Benzaldehyde | Ethanol | 80 | 12 | 95 | [5] |
| MgO@DFNS | 10 wt% | 3-Chlorobenzaldehyde | Ethanol | 80 | 12 | 92 | [5] |
| MgO@DFNS | 10 wt% | Cyclohexanecarboxaldehyde | Ethanol | 80 | 12 | 85 | [5] |
| Au/TiO₂ | 40 mg | Benzaldehyde | CHCl₃:MeOH (3:1) | 25 | 2 | 98 | [6] |
| Au/TiO₂ | 40 mg | Cinnamaldehyde | CHCl₃:MeOH (3:1) | 25 | 2 | 96 | [6] |
| Fe₃O₄@Mel-CC@TEPA@CuO | 20 mg | Benzaldehyde | Ethanol | RT | 0.33 | 98 | [7] |
| Fe₃O₄@Mel-CC@TEPA@CuO | 20 mg | 4-Bromobenzaldehyde | Ethanol | RT | 0.5 | 94 | [7] |
Table 3: Organocatalyzed and Simple Salt-Catalyzed Synthesis
| Catalyst | Catalyst Loading (mol%) | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| NH₄Cl | 30 | Anisaldehyde | Ethanol | 80 | 2 | 92 | [8] |
| NH₄Cl | 4 | Benzaldehyde | CHCl₃ | RT | 4 | 94 | [9] |
| NH₄OAc | - | Benzaldehyde | Ethanol | RT | - | 98 | [10] |
| [PVP-SO₃H]HSO₄ | - | Benzaldehyde | Ethanol | RT | 1 | 96 | [11] |
| [PVP-SO₃H]HSO₄ | - | 4-Chlorobenzaldehyde | Solvent-free | 80 | 0.5 | 94 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the catalytic systems discussed and can be adapted for a range of substrates.
Protocol 1: Synthesis of 2-Phenyl-1H-benzo[d]imidazole using MgO@DFNS Nanocatalyst[5]
This protocol describes a heterogeneous catalytic method using an engineered magnesium oxide on dendritic fibrous nanosilica.
Materials:
-
o-phenylenediamine (OPDA)
-
Benzaldehyde
-
MgO@DFNS catalyst (10 wt%)
-
Ethanol
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and MgO@DFNS catalyst (10 wt% relative to OPDA).
-
Add ethanol (5 mL) to the flask.
-
The mixture is stirred and heated to 80 °C under reflux for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient (e.g., 20:80) to obtain the pure 2-phenyl-1H-benzo[d]imidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 2-(4-methoxyphenyl)-1H-benzo[d]imidazole using Cobalt(II) Acetylacetonate[4]
This protocol outlines a homogeneous catalytic method using a transition metal complex at room temperature.
Materials:
-
o-phenylenediamine
-
4-Methoxybenzaldehyde (Anisaldehyde)
-
Cobalt(II) acetylacetonate [Co(acac)₂]
-
Methanol
-
Ethyl acetate
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxybenzaldehyde (1 mmol), o-phenylenediamine (1.05 mmol), and methanol (5 mL).
-
Add cobalt(II) acetylacetonate (0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic phase with water and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from hot methanol to obtain pure 2-(4-methoxyphenyl)-1H-benzo[d]imidazole.
Protocol 3: Green Synthesis of 2-Arylbenzimidazoles using Ammonium Chloride
This protocol details an economical and environmentally benign method using a simple salt as a catalyst.[8]
Materials:
-
o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., Anisaldehyde)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Ice-cold water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Buchner funnel and flask
Procedure:
-
In a round-bottom flask, mix o-phenylenediamine (0.92 mmol) and the desired aldehyde (0.92 mmol) in ethanol (4 mL).
-
Add ammonium chloride (0.15 g, 30 mol%).
-
Stir the resulting mixture at 80 °C for 2 hours.
-
Monitor the reaction completion by TLC (ethyl acetate:hexane, 1:2 v/v).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
If necessary, purify the product by recrystallization from ethanol.
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for catalyst selection.
Caption: A typical experimental workflow for benzimidazole synthesis.
References
- 1. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 2. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. thaiscience.info [thaiscience.info]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Immobilization of CuO onto melamine functionalized magnetic nanocomposite: an efficient catalyst for the Preparation of benzimidazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound belonging to the benzimidazole class. Benzimidazoles are a prominent scaffold in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[1] This particular derivative serves as a critical intermediate in the synthesis of potent Angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[1] Its primary application lies in the industrial production of candesartan and azilsartan, making it a compound of significant interest to process chemists and researchers in cardiovascular drug discovery.[1]
These application notes provide a comprehensive overview of its role in medicinal chemistry, focusing on its synthesis and utilization as a key building block for ARBs. While the intrinsic biological activity of this specific intermediate is not widely reported, its importance in the synthesis of life-saving medications is well-documented.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 150058-27-8 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 168 °C | [2] |
| Solubility | Slightly soluble in chloroform and methanol | [2] |
| Storage | 2-8°C | [2] |
Application in Medicinal Chemistry: A Key Synthetic Intermediate
The principal application of this compound is as a pivotal intermediate in the multi-step synthesis of the angiotensin II receptor antagonists, candesartan and azilsartan. The benzimidazole core with the specific ethoxy and methyl carboxylate substitutions provides a pre-functionalized scaffold for the subsequent introduction of the biphenyl tetrazole or biphenyl oxadiazolone moieties characteristic of these ARBs.
Synthesis of Candesartan and Azilsartan Precursors
The general workflow for the utilization of this compound involves its N-alkylation with a substituted biphenyl methyl bromide, followed by further chemical transformations to yield the final active pharmaceutical ingredients.
Experimental Protocols
The following protocols are generalized procedures based on literature and patents. Researchers should adapt these methods to their specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound
This protocol describes the cyclization of methyl 2,3-diaminobenzoate to form the title compound.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Triethyl orthoformate
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Ethanol
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
To a solution of methyl 2,3-diaminobenzoate in toluene, add triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford this compound as a crystalline solid.
Protocol 2: Synthesis of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (Precursor for Candesartan and Azilsartan)
This protocol details the N-alkylation of the title compound.
Materials:
-
This compound
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate and 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Protocol 3: Conversion to Candesartan (Illustrative Final Step)
This protocol provides a general overview of the conversion of the N-alkylated intermediate to Candesartan.
Materials:
-
Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
-
Sodium azide
-
Triethylamine hydrochloride
-
Toluene
Procedure:
-
A mixture of Methyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, sodium azide, and triethylamine hydrochloride in toluene is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is worked up by washing with water.
-
The organic layer is concentrated, and the crude product is then hydrolyzed to the carboxylic acid (Candesartan) using a suitable base like sodium hydroxide.
-
The final product is purified by recrystallization.
Biological Activity
While the benzimidazole scaffold is associated with a broad range of biological activities, there is limited publicly available data on the specific in vitro or in vivo effects of this compound itself. Its primary role in medicinal chemistry is that of a synthetic intermediate, and as such, it is not typically screened for biological activity in the same way as final drug candidates. Research has largely focused on the pharmacological properties of the downstream products, candesartan and azilsartan, which are potent and selective AT1 receptor antagonists.
Signaling Pathway of Downstream Products (Angiotensin II Receptor Blockade)
The final products synthesized from this compound, such as candesartan and azilsartan, exert their therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure.
Conclusion
This compound is a valuable and well-established intermediate in medicinal chemistry, particularly for the synthesis of angiotensin II receptor blockers. The protocols provided herein offer a foundation for its synthesis and utilization in a research and development setting. While direct biological activity data for this compound is scarce, its role as a key building block in the production of important antihypertensive drugs underscores its significance in the field of pharmaceutical sciences.
References
Application Notes and Protocols: Derivatization of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. The benzimidazole scaffold is a privileged structure found in numerous pharmacologically active agents, demonstrating a wide range of biological activities including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] This document provides detailed application notes and protocols for the chemical derivatization of this compound, focusing on strategies relevant to modern drug discovery. The primary application highlighted is its role as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), such as candesartan and azilsartan, which are used to treat hypertension.[1]
Key Derivatization Strategies
The structure of this compound offers several sites for chemical modification, primarily at the N-1 position of the imidazole ring and the C-7 methyl ester group. These modifications are pivotal for modulating the compound's pharmacokinetic and pharmacodynamic properties.
N-Alkylation of the Benzimidazole Core
Substitution at the N-1 position is a cornerstone strategy, particularly for developing ARBs. This involves attaching a biphenyl tetrazole or a related bioisostere, which is essential for high-affinity binding to the AT1 receptor.[1] The general workflow involves the reaction of the benzimidazole core with a suitable alkyl halide in the presence of a base.
Caption: Workflow for N-Alkylation of the benzimidazole core.
Modification of the C-7 Carboxylate Group
The methyl ester at the C-7 position is another key functional group for derivatization. It can be hydrolyzed to the corresponding carboxylic acid, a crucial step for conferring AT1 receptor antagonism.[1] Alternatively, it can be converted into amides or hydrazides to explore other biological activities, such as anticancer or antimicrobial effects.[5]
Caption: Derivatization pathways for the C-7 carboxylate group.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and derivatization of this compound.
Protocol 1: Synthesis of the Core Scaffold
This protocol describes a general method for synthesizing the benzimidazole core via cyclocondensation, adapted from established procedures.[6]
Reaction: 3-amino-2-ethoxycarbonylaminobenzoate with cyclization agent. A more direct patented method involves the reaction of an appropriate diamine precursor with tetraethyl orthocarbonate.[6]
Materials:
-
Methyl 3-amino-2-(ethoxycarbonylamino)benzoate
-
Tetraethyl orthocarbonate
-
Glacial acetic acid
-
Water
Procedure:
-
In a reaction flask, add the starting amine (e.g., AM5 as per the patent), glacial acetic acid, and tetraethyl orthocarbonate.[6]
-
Heat the mixture to 25-30 °C and stir until the reaction is complete, monitoring progress with Thin Layer Chromatography (TLC).[6]
-
Upon completion, add water and cool the mixture to 5-10 °C to precipitate the product.[6]
-
Stir the slurry, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water twice and dry under a vacuum to obtain the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent like ethyl acetate to achieve purity >99.5%.[6]
Protocol 2: N-Alkylation for Candesartan Intermediate
This protocol details the synthesis of Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, a key intermediate for Candesartan.[7]
Materials:
-
This compound
-
4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add anhydrous K₂CO₃ to the solution and stir for 30 minutes at room temperature.
-
Add 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile to the mixture.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure N-alkylated product.[7]
Protocol 3: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes the saponification of the methyl ester to yield the corresponding carboxylic acid, a critical step for activating the molecule as an ARB.
Materials:
-
N-alkylated methyl ester derivative (from Protocol 2)
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend the N-alkylated methyl ester in a mixture of methanol and water.
-
Add an aqueous solution of NaOH (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted ester.
-
Acidify the aqueous layer to pH 3-4 with dilute HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final carboxylic acid product.
Quantitative Data Summary
The efficiency of synthesis and the biological activity of the resulting derivatives are critical metrics in drug discovery. The tables below summarize representative quantitative data.
Table 1: Summary of Synthesis Yields for Benzimidazole Derivatives
| Compound Name | Starting Material | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | MBA and Tetraethyl orthocarbonate | Cyclocondensation/N-Alkylation | 84.8% | [7] |
| 2-Aryl-1H-benzo[d]imidazoles | o-phenylenediamine and Aldehydes | Condensation (Nano-catalyzed) | 92% | [4] |
| 1H-benzo[d]imidazole-2-carbohydrazide | Ethyl 1H-benzo[d]imidazole-2-carboxylate | Hydrazinolysis | 80% |[5] |
Table 2: Biological Activity of Selected Benzimidazole Derivatives Note: These data are for structurally related benzimidazole derivatives and illustrate the potential therapeutic applications.
| Compound ID | Assay Type | Cell Line / Target | Activity Metric (IC₅₀ / GI₅₀) | Reference |
| 12b (Anticancer) | Human Topoisomerase I Inhibition | Hu Topo I | IC₅₀ = 16 µM | [3][8] |
| 11a, 12a, 12b (Anticancer) | Cell Growth Inhibition | NCI 60 Cell Line Panel | GI₅₀ = 0.16 - 3.6 µM | [3][8] |
| 2-methyl-1H-benzimidazole (1) | Cytotoxicity | Brine Shrimp Lethality | LC₅₀ = 0.42 µg/ml | [9] |
| 2-methyl-1H-benzimidazole (1) | Antioxidant | DPPH Assay | IC₅₀ = 144.84 µg/ml | [9] |
Application in Drug Discovery: Targeting the Renin-Angiotensin System
Derivatives of this compound are potent ARBs. They act by selectively blocking the Angiotensin II Type 1 (AT1) receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This mechanism of action is central to their use in treating hypertension.
Caption: Mechanism of action of ARBs in the Renin-Angiotensin System.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 7. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-alkylation of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-alkylation of methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including angiotensin II receptor antagonists like Azilsartan and Candesartan.[1][] The protocol is based on established methods for the N-alkylation of benzimidazole derivatives.[3][4][5][6][7][8][9][10]
Introduction
N-alkylation of the benzimidazole core is a fundamental transformation in medicinal chemistry, allowing for the introduction of various substituents to modulate the pharmacological properties of the molecule. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks an alkyl halide or other suitable electrophile. For unsymmetrical benzimidazoles such as this compound, the reaction can potentially yield a mixture of two regioisomers (N1 and N3 alkylation). The regioselectivity can be influenced by factors such as the nature of the substituent on the benzimidazole ring, the type of alkylating agent, and the reaction conditions.[11]
General Reaction Scheme
The N-alkylation of this compound with a generic alkyl halide (R-X) is depicted below.
Caption: General reaction scheme for the N-alkylation of this compound.
Experimental Protocol
This protocol provides a general procedure for the N-alkylation of this compound. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific alkylating agents to maximize yield and regioselectivity.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Base (e.g., potassium carbonate, sodium hydride, cesium carbonate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), tetrahydrofuran (THF))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 0.1-0.2 M).
-
Addition of Base: Add the base (1.1-1.5 eq) to the stirred solution. If using a strong base like sodium hydride, exercise appropriate caution.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][12]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
If DMF is used as the solvent, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF.[12] If acetonitrile is used, concentrate the mixture under reduced pressure.[12]
-
The organic layer is then washed with a saturated aqueous solution of sodium bicarbonate and brine.[12]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired N-alkylated product(s).
Data Presentation: Comparison of Reaction Conditions for N-Alkylation of Benzimidazoles
The following table summarizes various conditions reported for the N-alkylation of benzimidazole derivatives, which can serve as a starting point for optimizing the reaction for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzimidazole | Alkyl Halides | Quaternary Ammonium Salt | - | 35-100 | 3-8 | High | [4] |
| 1H-benzo[d]imidazole-4-carboxylate | 4-(chloromethyl)-6-methoxy-5-methylpyrimidine | - | - | - | - | - | [13] |
| Benzimidazole | Ketonic Mannich bases | - | Ethanol-water | Reflux | 1 | - | [9] |
| Imidazole | Alkyl Halides | KOH/Al2O3 | - | Mild | - | Good | [14] |
| o-nitroanilines | Benzyl Halides | Water | Water | - | - | - | [10] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: Workflow for the N-alkylation protocol.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 5. Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. “All-water” chemistry of tandem N-alkylation–reduction–condensation for synthesis of N-arylmethyl-2-substituted benzimidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Research Portal [ourarchive.otago.ac.nz]
- 12. benchchem.com [benchchem.com]
- 13. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]
Application Note and Protocol for the Scale-up Synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the scale-up synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a key intermediate in the manufacturing of various pharmaceutical compounds. The synthesis is based on the cyclization of Methyl 2,3-diaminobenzoate with tetraethyl orthocarbonate. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a workflow diagram to ensure reproducibility and efficient scale-up.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably angiotensin II receptor antagonists. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The protocol described herein focuses on a robust and high-yielding cyclization reaction to construct the benzimidazole core.
Overall Reaction Scheme
The synthesis involves a two-step process starting from a substituted nitroaniline, followed by a cyclization reaction.
-
Reduction of Methyl 2-amino-3-nitrobenzoate: The nitro group of the starting material is reduced to an amine to yield Methyl 2,3-diaminobenzoate.
-
Cyclization: The resulting diamine undergoes a cyclization reaction with tetraethyl orthocarbonate in the presence of an acid catalyst to form the final product.
Experimental Protocols
Part 1: Synthesis of Methyl 2,3-diaminobenzoate
This protocol is adapted from established procedures for the reduction of nitroanilines.[1][2]
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Hydrogenation reactor equipped with a stirrer, gas inlet, and pressure gauge
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a hydrogenation reactor, a slurry of Methyl 2-amino-3-nitrobenzoate (1.0 eq) and 10% Palladium on carbon (2-5 mol %) in methanol is prepared.
-
The reactor is purged with an inert gas to remove air.
-
The mixture is then stirred under a hydrogen atmosphere (typically 50-60 psi) at room temperature.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is filtered to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield Methyl 2,3-diaminobenzoate as a solid, which can be used in the next step without further purification.
Part 2: Scale-up Synthesis of this compound
This protocol is based on a patented industrial synthesis method.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Tetraethyl orthocarbonate
-
Glacial acetic acid
-
Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel
-
Filtration and drying equipment
Procedure:
-
To a jacketed glass reactor, add Methyl 2,3-diaminobenzoate (1.0 eq), tetraethyl orthocarbonate (1.5-2.0 eq), and glacial acetic acid (catalytic amount).
-
The reaction mixture is heated to 80-90 °C with stirring.
-
The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
Water is slowly added to the reaction mixture to precipitate the product.
-
The resulting solid is collected by filtration, washed with water, and dried under vacuum to afford this compound.
-
For higher purity, the product can be recrystallized from a suitable solvent system, such as ethanol/water.
Data Presentation
| Parameter | Step 1: Reduction | Step 2: Cyclization | Overall |
| Starting Material | Methyl 2-amino-3-nitrobenzoate | Methyl 2,3-diaminobenzoate | Methyl 2-amino-3-nitrobenzoate |
| Key Reagents | H₂, 10% Pd/C | Tetraethyl orthocarbonate, Acetic acid | - |
| Solvent | Methanol | - | - |
| Reaction Temperature | Room Temperature | 80-90 °C | - |
| Reaction Time | 4-8 hours | 2-4 hours | 6-12 hours |
| Typical Yield | >95% | 85-95% | 80-90% |
| Purity (by HPLC) | >98% | >99% (after recrystallization) | >99% |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Hydrogen gas is highly flammable. The reduction step should be carried out in a well-ventilated area with appropriate safety measures.
-
Palladium on carbon is pyrophoric when dry and should be handled with care.
-
Glacial acetic acid is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
All reactions should be performed in a fume hood.
References
Analytical HPLC method for purity determination of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Introduction
Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is a critical intermediate in the synthesis of several pharmaceuticals, including angiotensin II receptor antagonists like Azilsartan.[1] The purity of this intermediate is paramount as it directly impacts the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Therefore, a robust and reliable analytical method for determining its purity and impurity profile is essential. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities and degradation products.
The developed method is designed to be specific, accurate, precise, and stability-indicating, making it suitable for quality control in both research and manufacturing environments. Forced degradation studies are often employed to ensure the method can separate the main component from any potential degradation products that might arise under various stress conditions.[3][4]
Experimental Protocol
This section outlines the detailed methodology for the purity determination of this compound by HPLC.
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation
A standard HPLC system equipped with the following components is suitable for this analysis:
-
Quaternary or Binary Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Forced Degradation Samples: Prepare a stock solution of the sample at a higher concentration (e.g., 1 mg/mL) in the diluent. This stock solution will be subjected to forced degradation conditions as described below.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed.[4]
-
Acid Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the diluent.
-
Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 4 hours. Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the diluent.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration with the diluent.
-
Thermal Degradation: Store the solid sample and a solution of the sample at 80°C for 48 hours. Prepare a solution of the solid sample and dilute the solution sample to a suitable concentration with the diluent.
-
Photolytic Degradation: Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light as per ICH Q1B guidelines. Prepare a solution of the solid sample and dilute the solution sample to a suitable concentration with the diluent. A control sample should be stored in the dark.
Data Analysis and System Suitability
-
Purity Calculation: The purity of the sample is calculated by the area normalization method, where the percentage purity is the ratio of the main peak area to the total area of all peaks. % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
System Suitability: Before sample analysis, the chromatographic system must pass the system suitability test. The parameters to be checked are:
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections of the standard solution.
-
Experimental Workflow Diagram
References
Application Note: High-Throughput Analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate using a Novel LC-MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including angiotensin II receptor antagonists.[1][2] The developed protocol offers a streamlined workflow, from sample preparation to data acquisition, making it suitable for high-throughput screening in drug development and quality control environments. The method utilizes a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection, providing excellent selectivity and sensitivity.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be carefully monitored during the manufacturing process to ensure the quality and efficacy of the final drug product. LC-MS/MS has become the preferred analytical technique for the quantification of small molecules in complex matrices due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive protocol for the analysis of this compound, which can be readily adapted by researchers and scientists in the pharmaceutical industry.
Experimental
Sample Preparation
A simple "dilute and shoot" approach is often sufficient for the analysis of process intermediates in relatively clean sample matrices. For more complex matrices, such as in-process reaction mixtures or biological samples, a protein precipitation or liquid-liquid extraction may be necessary.[5][6]
Protocol: Dilute and Shoot
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol: Protein Precipitation (for biological matrices)
-
To 100 µL of the sample (e.g., plasma), add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an HPLC vial for analysis.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column. The mobile phase consists of a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min. |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow Rates | Nebulizer: 7 bar, Dry Gas: 10 L/min |
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 221.1 | 193.1 | 50 | 120 | 15 |
| 221.1 | 165.1 | 50 | 120 | 25 |
Note: The precursor and product ions are proposed based on the structure of the molecule and common fragmentation patterns of benzimidazole derivatives. These values should be optimized during method development. The fragmentation of benzimidazoles often involves the loss of substituents from the imidazole ring and cleavage of the ring itself.[7][8][9]
Results and Discussion
The developed LC-MS/MS method is expected to provide excellent chromatographic performance with sharp, symmetrical peaks for this compound. The use of MRM ensures high selectivity, minimizing interference from matrix components.
Table 2: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Retention Time | ~ 3.5 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | < 1 ng/mL |
| Limit of Quantitation (LOQ) | 1 - 5 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 90 - 110% |
Note: These are target values and must be confirmed during method validation.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Simplified synthesis pathway illustrating the role of the target analyte as a key intermediate.
Conclusion
This application note outlines a proposed LC-MS/MS method for the rapid and reliable quantification of this compound. The described protocol, including sample preparation, chromatography, and mass spectrometry conditions, provides a solid foundation for method development and validation. This method is anticipated to be a valuable tool for researchers and professionals involved in the development and manufacturing of pharmaceuticals derived from this important intermediate.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 139481-44-0 [chemicalbook.com]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. biocompare.com [biocompare.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. journalijdr.com [journalijdr.com]
- 8. scispace.com [scispace.com]
- 9. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate as a building block in organic synthesis
Application Notes: Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate in Organic Synthesis
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its core structure, featuring a fused benzene and imidazole ring system, is a common motif in many biologically active compounds. The presence of an ethoxy group at the 2-position and a methyl ester at the 7-position provides specific steric and electronic properties, as well as reactive handles for further chemical modification.[1] This compound is most notably recognized as a critical intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[1] Key examples of pharmaceuticals synthesized using this or closely related precursors include Candesartan and Azilsartan.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 150058-27-8 | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [2] |
| Molecular Weight | 220.22 g/mol | [3] |
| Appearance | White to off-white or dark reddish-orange solid/crystalline powder | [3][4] |
| Purity | ≥98.0% | [2] |
| Melting Point | 152-155°C | |
| Solubility | Soluble in Chloroform, Methanol, DMSO, THF; Sparingly soluble in ethanol | [3] |
| Storage | 2-8°C, sealed in a dry, inert atmosphere | [2] |
Core Applications in Synthesis
The primary application of this compound is as a nucleophilic scaffold in the construction of complex molecules. The nitrogen atom at the N-1 position of the imidazole ring is the principal site of reactivity for alkylation reactions.
Key Reaction: N-Alkylation
A cornerstone reaction involving this building block is its N-alkylation with substituted benzyl halides. This reaction is a key step in the synthesis of candesartan and related ARBs. For example, the reaction with 4-(bromomethyl)-2'-cyanobiphenyl introduces the characteristic biphenyl side chain essential for the therapeutic activity of the final drug molecule.[5] The reaction typically proceeds in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent.
Biological Context: Targeting the Renin-Angiotensin System
The drugs synthesized from this building block, such as Candesartan, are potent antagonists of the Angiotensin II Type 1 (AT1) receptor.[6] The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[7][8] Angiotensin II, the primary active peptide of this system, causes vasoconstriction and stimulates the release of aldosterone, both of which increase blood pressure.[7][9][10] By selectively blocking the AT1 receptor, ARBs prevent the actions of Angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[6][9][11]
Diagrams
Caption: Synthetic pathway from precursor to a Candesartan intermediate.
Caption: Mechanism of action for Angiotensin Receptor Blockers (ARBs).
Caption: General workflow for organic synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-stage synthesis starting from Methyl 2-amino-3-nitrobenzoate.
Stage A: Reduction and Cyclization
-
Reduction: Charge a suitable pressure vessel (e.g., autoclave) with Methyl 2-amino-3-nitrobenzoate (1.0 eq), ethyl acetate (approx. 6-7 mL per g of starting material), and Raney Nickel (50% w/w of starting material).[3]
-
Pressurize the vessel with hydrogen gas to 2-3 kg/cm ² and stir the reaction mixture at 12-15°C.[3]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 20-25 hours).[3]
-
Once complete, carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,3-diaminobenzoate as a residue.
Stage B: Ethoxy Group Introduction
-
To the crude residue from Stage A, add glacial acetic acid (approx. 1.1-1.2 mL per g of original starting material).[3]
-
Slowly add tetraethyl orthocarbonate (approx. 1.2 g per g of original starting material) over 30-45 minutes, maintaining the temperature between 25-35°C.[3]
-
Stir the reaction mixture at this temperature for 2-3 hours.[3]
-
Upon completion, cool the mixture to 0-5°C and slowly add water (approx. 5 mL per g of original starting material).
-
Filter the resulting precipitate, wash with water, and dry the solid at 55-65°C to yield the final product.[3] A typical yield is around 83%.[3]
Protocol 2: N-Alkylation for the Synthesis of a Candesartan Intermediate
This protocol details the alkylation of the title compound with 4'-bromomethyl-2'-cyanobiphenyl.
| Parameter | Details |
| Reactants | This compound (1.0 eq), 4'-bromomethyl-2'-cyanobiphenyl (1.1 eq) |
| Base | Potassium Carbonate (2.5-3.0 eq) |
| Solvent | Methanol or Dimethylformamide (DMF) |
| Temperature | Ambient temperature to gentle reflux |
| Reaction Time | 24 hours (monitor by TLC) |
| Yield | ~85% |
Procedure:
-
To a solution of this compound in methanol (approx. 5 mL per g), add potassium carbonate and 4'-bromomethyl-2'-cyanobiphenyl.[5]
-
Stir the resulting mixture at ambient temperature for approximately 24 hours.[5]
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product, Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, can be purified by recrystallization from a suitable solvent system like ethyl acetate-hexane.[12] The reported melting point of the purified product is 168.5-169.5°C.[12]
Protocol 3: General Benzimidazole Synthesis via Condensation
This protocol provides a general method for synthesizing benzimidazole cores, which can be adapted for various derivatives.
Procedure:
-
Dissolve a substituted o-phenylenediamine (1.0 equivalent) and a suitable carboxylic acid or aldehyde (1.0-1.2 equivalents) in a solvent like ethanol or toluene.[13]
-
Add a catalyst. For condensation with carboxylic acids, dehydrating acids like polyphosphoric acid or p-toluenesulfonic acid are often used.[13] For condensation with aldehydes, an oxidizing agent such as sodium metabisulfite may be required.[13]
-
Reflux the reaction mixture for 2-6 hours, monitoring for completion by TLC.
-
Cool the mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a non-polar solvent.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired benzimidazole derivative.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. This compound | 150058-27-8 [sigmaaldrich.com]
- 3. Methyl 2-ethoxybenzimidazole-7-carboxylate | 150058-27-8 [chemicalbook.com]
- 4. CAS 150058-27-8: methyl 2-ethoxy-3H-benzimidazole-4-carbox… [cymitquimica.com]
- 5. WO2006015134A1 - Process for preparing candesartan cilexetil - Google Patents [patents.google.com]
- 6. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 8. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is the mechanism of Telmisartan? [synapse.patsnap.com]
- 10. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 11. amberlife.net [amberlife.net]
- 12. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing the cyclization reaction for Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the cyclization reaction for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reduction of the nitro group: If starting from Methyl 2-amino-3-nitrobenzoate, the reduction to the diamine may be insufficient. | 1. Ensure the hydrogenation catalyst (e.g., Palladium hydroxide) is active and used in the correct amount. The reaction should be run for a sufficient time (e.g., 48 hours) under adequate hydrogen pressure (e.g., 4 atm).[1][2] Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material. |
| 2. Suboptimal cyclization conditions: Incorrect temperature, reaction time, or reagent stoichiometry in the cyclization step. | 2. Optimize the reaction temperature, typically between 25-35°C, when using tetraethyl orthocarbonate and acetic acid.[3] Ensure the correct molar ratio of reactants. Monitor the reaction progress to determine the optimal reaction time. | |
| 3. Moisture in reagents or solvents: Water can interfere with the cyclization reaction. | 3. Use anhydrous solvents and ensure all reagents are dry. | |
| Incomplete Reaction | 1. Insufficient reaction time or temperature: The cyclization may not have proceeded to completion. | 1. Increase the reaction time and/or temperature gradually while monitoring the reaction progress by TLC or LC-MS. For the cyclization with tetraethyl orthocarbonate and acetic acid, a reaction time of 2-3 hours is often cited.[3] |
| 2. Poor quality of starting materials: Impurities in Methyl 2,3-diaminobenzoate or tetraethyl orthocarbonate can hinder the reaction. | 2. Ensure the purity of the starting materials. Methyl 2,3-diaminobenzoate can be synthesized from Methyl 2-amino-3-nitrobenzoate via reduction.[1][2] | |
| Formation of Impurities | 1. Side reactions of the o-phenylenediamine derivative: o-Phenylenediamines can be sensitive and prone to oxidation or self-condensation. | 1. Handle Methyl 2,3-diaminobenzoate under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1][2] Using the dihydrochloride salt of o-phenylenediamines can sometimes reduce the formation of colored impurities. |
| 2. Formation of byproducts from the cyclizing agent: Side reactions involving tetraethyl orthocarbonate. | 2. Ensure the reaction is performed under the recommended conditions to favor the desired cyclization pathway. | |
| 3. Genotoxic impurity (Impurity-A): A known potential byproduct in the synthesis of related active pharmaceutical ingredients like azilsartan. | 3. Implement stringent monitoring of the reaction and product using LC-MS/MS to detect and quantify any potential genotoxic impurities.[3] | |
| Product Purification Difficulties | 1. Product is an oil or does not crystallize easily: This can make isolation challenging. | 1. The direct product of the reduction of Methyl 2-amino-3-nitrobenzoate is often a dark orange oil which solidifies on standing.[1][2] For the final product, crystallization can be induced by dissolving the crude material in a hot solvent like methanol and then cooling to a low temperature (e.g., -20°C).[3] |
| 2. Co-elution of impurities during chromatography: Similar polarity of the product and impurities. | 2. Optimize the chromatographic conditions (solvent system, gradient) for better separation. Recrystallization is a preferred method for industrial purification to avoid chromatography.[3] | |
| 3. Presence of colored impurities: Often due to oxidation of the diamine starting material. | 3. The crude product can be treated with activated carbon during recrystallization to remove colored impurities. The use of o-phenylenediamine dihydrochloride can also lead to a cleaner product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the cyclization step?
A1: A widely used method involves the reaction of Methyl 2,3-diaminobenzoate with tetraethyl orthocarbonate in the presence of an acid catalyst, such as acetic acid. The reaction is typically carried out at a controlled temperature of 25-35°C for 2-3 hours.[3]
Q2: How can I prepare the starting material, Methyl 2,3-diaminobenzoate?
A2: Methyl 2,3-diaminobenzoate is commonly synthesized by the reduction of Methyl 2-amino-3-nitrobenzoate. A general procedure involves hydrogenation using a palladium hydroxide catalyst on carbon under a hydrogen atmosphere in a solvent like anhydrous ethanol.[1][2] Another reported method involves the reduction of methyl 2-amino-3-nitrobenzoate using SnCl2·2H2O in concentrated hydrochloric acid.
Q3: What are the critical parameters to control during the cyclization reaction?
A3: The key parameters to control are:
-
Temperature: To prevent side reactions and ensure optimal reaction rate.[3]
-
Reaction Time: To ensure the reaction goes to completion without degrading the product.
-
Purity of Reactants: To avoid side reactions and the introduction of impurities.
-
Moisture Content: The reaction should be carried out under anhydrous conditions.
Q4: What is a suitable method for purifying the final product?
A4: While silica gel chromatography can be used, industrial-scale purification often relies on recrystallization. A recommended procedure is to dissolve the crude product in hot methanol (around 60°C) and then cool it to -20°C to induce crystallization. This method can achieve high recovery (92-95%) with low impurity levels (<0.5%).[3]
Q5: Are there any known hazardous byproducts in this synthesis?
A5: Yes, in the synthesis of related pharmaceuticals like azilsartan, a genotoxic impurity known as Impurity-A has been identified.[3] It is crucial to have analytical methods like LC-MS/MS in place to monitor for such impurities. Additionally, o-phenylenediamine derivatives can be toxic and may cause skin and eye irritation. Appropriate personal protective equipment should be used.
Experimental Protocols
Synthesis of Methyl 2,3-diaminobenzoate
This protocol is based on the reduction of Methyl 2-amino-3-nitrobenzoate.
Materials:
-
Methyl 2-amino-3-nitrobenzoate
-
Anhydrous Ethanol
-
Palladium hydroxide on carbon (20% w/w)
-
Hydrogen gas
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve Methyl 2-amino-3-nitrobenzoate (e.g., 50 g, 0.26 mol) in anhydrous ethanol (e.g., 800 mL) under a nitrogen atmosphere.[1][2]
-
Carefully add palladium hydroxide on carbon (e.g., 10 g).[1][2]
-
Degas the slurry and then introduce hydrogen gas to a pressure of 4 atm.[1][2]
-
Stir the mixture vigorously at room temperature for 48 hours.[1][2]
-
Monitor the reaction for the complete consumption of the starting material.
-
Once the reaction is complete, carefully filter off the catalyst.
-
Concentrate the filtrate under vacuum to obtain Methyl 2,3-diaminobenzoate as a dark orange oil, which solidifies upon standing.[1][2]
Cyclization to this compound
This protocol describes the cyclization of Methyl 2,3-diaminobenzoate.
Materials:
-
Methyl 2,3-diaminobenzoate
-
Tetraethyl orthocarbonate
-
Glacial acetic acid
-
Water
Procedure:
-
In a reaction flask, add Methyl 2,3-diaminobenzoate, glacial acetic acid, and tetraethyl orthocarbonate.
-
Warm the mixture to 25-30°C and allow it to react.[4] A similar procedure for a related compound suggests refluxing at 78-82°C for 1-2 hours.[5]
-
Monitor the reaction by TLC or LC-MS until completion.
-
After the reaction is complete, add water and cool the mixture to 5-10°C to precipitate the product.[4]
-
Stir the mixture for a period to ensure complete precipitation.
-
Collect the solid product by suction filtration.
-
Wash the solid with water and dry to obtain the crude this compound.[4]
Visualizations
References
- 1. Methyl 2,3-diaminobenzoate | 107582-20-7 [m.chemicalbook.com]
- 2. Methyl 2,3-diaminobenzoate | 107582-20-7 [chemicalbook.com]
- 3. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 4. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 5. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
Minimizing byproduct formation in the synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, a key intermediate for pharmaceuticals like azilsartan and candesartan, can be achieved through several routes.[1] A common method involves a multi-step process starting from 3-nitrophthalic acid, which includes esterification, acylation, diazotization, reduction, and a final cyclization step.[2] Another reported synthesis involves the reaction of methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate with tetraethyl orthocarbonate in the presence of acetic acid.[3][4] The introduction of the 2-ethoxy group is typically achieved through nucleophilic substitution of a 2-chloro precursor with sodium ethoxide in ethanol.[1]
Q2: What are the potential byproducts I should be aware of during this synthesis?
A2: During the synthesis of this compound, several byproducts can form. These may include:
-
Hydrolysis products: The methyl ester group is susceptible to hydrolysis, which would form the corresponding carboxylic acid, 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid.
-
Incomplete ethoxylation: If the introduction of the ethoxy group is not complete, the 2-chloro or 2-hydroxy precursor may remain as an impurity.
-
Isomeric byproducts: Depending on the synthetic route, particularly during N-alkylation steps, formation of structural isomers can occur.[5]
-
Over-alkylation or side reactions on the benzimidazole ring: Under certain conditions, side reactions on the benzimidazole ring system are possible.
-
Genotoxic impurities: For syntheses where this compound is a precursor for drugs like azilsartan, the formation of genotoxic impurities such as "Impurity-A" has been noted, emphasizing the need for careful monitoring.[1]
Q3: How can I purify the final product?
A3: Purification of this compound is commonly achieved through recrystallization.[2] Solvents such as hexane and ethyl acetate have been reported to be effective for this purpose.[1][3] Column chromatography can also be employed for the separation of the desired product from closely related impurities.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Suboptimal reaction temperature | Ensure the reaction temperature is maintained within the optimal range as specified in the protocol. For the cyclization with tetraethyl orthocarbonate, temperatures around 80°C have been reported.[3] For the ethoxy group introduction, refluxing at the boiling point of ethanol (78°C) is common.[1] |
| Moisture in reagents or solvents | Use anhydrous solvents and ensure all reagents are dry, especially for steps sensitive to water, such as those involving organometallic reagents or acid chlorides. The presence of water can lead to hydrolysis of starting materials or intermediates. |
| Inefficient purification | Optimize the recrystallization process by trying different solvent systems. If recrystallization is insufficient, consider using flash column chromatography for purification. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Type | Potential Cause | Mitigation Strategy |
| Starting material | Incomplete reaction. | Monitor the reaction to completion. Increase the molar excess of the other reactant if appropriate. |
| Hydrolyzed product (Carboxylic acid) | Presence of water during reaction or workup. | Use anhydrous solvents and reagents. Perform the workup under neutral or slightly acidic/basic conditions as required, avoiding prolonged exposure to strong acids or bases at elevated temperatures. |
| 2-chloro precursor | Incomplete nucleophilic substitution. | Ensure a sufficient excess of sodium ethoxide is used. Confirm the reaction has gone to completion by TLC or HPLC before workup. Consider increasing the reaction time or temperature if necessary. |
| Isomeric byproducts | Non-selective reaction conditions. | Carefully control the reaction temperature and the rate of addition of reagents. Isomers may need to be separated by chromatography. |
Experimental Protocols
Synthesis via Cyclization with Tetraethyl Orthocarbonate
This protocol is adapted from a reported synthesis of a derivative.[3][4]
-
Combine methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate and tetraethyl orthocarbonate in the presence of acetic acid.
-
Heat the mixture to reflux at a temperature of 78 to 82°C for 1 to 2 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture.
-
Add methanol, followed by an aqueous solution of sodium hydroxide and water.
-
Stir the mixture and adjust the pH to 5-7 using an aqueous sodium hydroxide solution.
-
Cool the mixture to below 5°C to precipitate the product.
-
Isolate the crystals by filtration and wash with cold water and cold ethyl acetate.
-
Further purification can be achieved by recrystallization from ethyl acetate.
Data Presentation
Table 1: Summary of Reaction Conditions for Key Synthetic Steps
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Ethoxy Group Introduction | Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate, Sodium ethoxide | Anhydrous Ethanol | 78°C (Reflux) | 6 hours | 68-74% | [1] |
| Cyclization | Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate, Tetraethyl orthocarbonate, Acetic acid | None specified | 78-82°C (Reflux) | 1-2 hours | 84.8% | [3][4] |
| Recrystallization | Crude Product | Ethyl acetate | Reflux then cool to 5°C | - | - | [3] |
Visualizations
Caption: A generalized multi-step synthesis pathway.
Caption: A logical workflow for troubleshooting byproduct formation.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 3. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 139481-44-0 [chemicalbook.com]
- 5. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield After Recrystallization | - Inappropriate solvent choice. - Product is too soluble in the recrystallization solvent. - Premature crystallization during hot filtration. - Insufficient cooling to induce crystallization. | - Solvent Screening: Test a variety of solvents (e.g., hexane, ethyl acetate/hexane, ethanol/water) to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. - Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Pre-heat Funnel: Ensure the funnel and filter paper are pre-heated before hot filtration to prevent the product from crashing out. - Cooling: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. |
| Product "Oils Out" During Recrystallization | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is supersaturated. - Presence of impurities that lower the melting point. | - Slow Cooling: Re-heat the solution to dissolve the oil and allow it to cool at a much slower rate. Seeding with a pure crystal can also help. - Solvent System Adjustment: Add a co-solvent in which the compound is less soluble to reduce the overall solubility. - Lower Boiling Point Solvent: Choose a recrystallization solvent with a lower boiling point. |
| Colored Impurities in Final Product | - Presence of highly conjugated side-products or degradation products. - Oxidation of starting materials or intermediates. | - Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, heat for a short period, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[1] - Column Chromatography: If charcoal treatment is insufficient, purify the product using silica gel column chromatography. |
| Poor Separation During Column Chromatography | - Incorrect solvent system (eluent). - Column overloading. - Improper column packing. | - TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). A good solvent system will give the desired product an Rf value of approximately 0.3-0.5. - Sample Load: Do not overload the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. - Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Fails to Crystallize | - Solution is not sufficiently saturated. - Presence of impurities inhibiting crystal lattice formation. | - Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal of the pure compound can also initiate crystallization. - Further Purification: If crystallization still fails, it may be necessary to perform another purification step, such as column chromatography, to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: The most commonly cited methods for the purification of this compound are recrystallization and silica gel column chromatography. Recrystallization from hexane has been reported to yield a product with 68–74% recovery.[2] A patent suggests that recrystallization can achieve a purity of over 99.5%.[3]
Q2: What are some potential impurities I should be aware of during the synthesis and purification?
A2: Potential impurities can include unreacted starting materials such as methyl 2,3-diaminobenzoate derivatives, side-products from the cyclization reaction, and degradation products. For instance, hydrolysis of the ethoxy group or the methyl ester can occur under certain conditions. In the broader context of benzimidazole synthesis, highly colored amine condensation products can also be present as impurities.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an effective technique to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the recrystallized product on a TLC plate, you can assess the separation of impurities and the purity of the final product. A suitable mobile phase for TLC of benzimidazole derivatives can be a mixture of ethyl acetate and hexane.
Q4: My purified product is a pale yellow solid. Is this expected?
A4: While the pure compound is often described as a colorless or white solid, a pale yellow appearance can be common for this class of compounds and may not necessarily indicate significant impurity. However, if a deep color is present, it is advisable to perform further purification steps like treatment with activated charcoal.
Data Presentation
Table 1: Recrystallization Data
| Solvent System | Expected Yield | Reported Purity | Reference |
| Hexane | 68-74% | Not Specified | [2] |
| Not Specified | High | >99.5% | [3] |
| Ethyl acetate-hexane | 86% (for a related derivative) | Not Specified | [4] |
Table 2: Chromatographic Conditions for Benzimidazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Detection Method | Notes |
| Silica Gel | Ethyl acetate / Hexane | UV light (254 nm) | A common system for moderately polar compounds. The ratio can be optimized based on TLC. |
| Silica Gel | Chloroform / Methanol | UV light (254 nm) | Useful for more polar benzimidazole derivatives. |
| C18 Reversed-Phase | Acetonitrile / Water with formic acid | UV light (254 nm) | For analysis by HPLC, particularly for monitoring reaction progress and final purity. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., hexane, ethyl acetate). Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Silica Gel Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine the best solvent system for separation. A mixture of ethyl acetate and hexane is a good starting point. The ideal eluent should provide a good separation between the product and impurities, with an Rf value for the product of around 0.3-0.5.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent that will be used in the gradient. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, a minimal volume of the dissolved sample can be carefully loaded directly onto the column.
-
Elution: Begin eluting the column with the least polar solvent system determined by TLC. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. 139481-44-0 CAS MSDS (Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 3. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 4. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Recrystallization of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Troubleshooting Guide
Problem: The compound does not dissolve in the chosen solvent, even when heated.
-
Answer: This indicates that the solvent is not a suitable choice for dissolving this compound. The ideal recrystallization solvent should readily dissolve the compound when hot but have limited solubility when cold.
-
Recommendation 1: Solvent Selection. Based on available data, this compound is slightly soluble in chloroform and methanol.[1][2] For recrystallization, consider solvents like ethyl acetate or hexane, as related benzimidazole derivatives have been successfully recrystallized from them.[3] A general rule is that solvents with functional groups similar to the compound being purified are often good solubilizers.[4]
-
Recommendation 2: Increase Solvent Volume. You may be using an insufficient amount of solvent. Incrementally add more hot solvent until the compound dissolves. However, be mindful that using an excessive amount of solvent can lead to poor recovery yields.[5]
-
Recommendation 3: Mixed Solvent System. If a single solvent is not effective, a mixed solvent system can be employed. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Answer: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This typically happens if the melting point of the compound is lower than the temperature of the solution or if the solution is supersaturated.
-
Recommendation 1: Re-heat and Add More Solvent. The most common cause of oiling out is a solution that is too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and then allow it to cool more slowly.[6]
-
Recommendation 2: Slower Cooling. Rapid cooling can sometimes promote oiling out. Insulate the flask to encourage slower cooling, which allows for the formation of well-defined crystals.[6]
-
Recommendation 3: Lower the Saturation Temperature. By adding more solvent, you lower the temperature at which the solution becomes saturated, which may be below the melting point of your compound.
-
Problem: No crystals form, even after the solution has cooled completely.
-
Answer: This issue can arise from several factors, including the use of too much solvent, a solution that is not sufficiently saturated, or the presence of impurities that inhibit crystallization.
-
Recommendation 1: Induce Crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.[7]
-
-
Recommendation 2: Reduce Solvent Volume. If the solution is too dilute, you can gently heat it to evaporate some of the solvent and increase the concentration of the compound.[5][7] Once concentrated, allow the solution to cool again.
-
Recommendation 3: Cool to a Lower Temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and promote crystallization.[7]
-
Problem: The recrystallization yield is very low.
-
Answer: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor after filtration.
-
Recommendation 1: Minimize the Amount of Hot Solvent. Use only the minimum amount of hot solvent necessary to completely dissolve the compound.
-
Recommendation 2: Ensure Complete Cooling. Allow the solution to cool to room temperature before placing it in an ice bath to maximize crystal formation.
-
Recommendation 3: Recover from Mother Liquor. The filtrate can be concentrated by evaporation and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing this compound?
-
A1: While specific solubility data is limited, related compounds have been successfully recrystallized from ethyl acetate and hexane.[1][3] The compound is also known to be slightly soluble in chloroform and methanol, which may be useful in a mixed solvent system.[1][2] A good starting point would be to test the solubility of a small amount of your compound in these solvents.
Q2: How can I remove colored impurities during recrystallization?
-
A2: If your solution has a colored tint from impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q3: Should I filter the hot solution?
-
A3: Yes, a hot filtration step is recommended to remove any insoluble impurities. This should be done quickly to prevent the solution from cooling and the product from crystallizing prematurely in the filter funnel.
Q4: What is the expected purity after one recrystallization?
-
A4: A patent for a synthesis method of this compound suggests that recrystallization can achieve a purity of over 99.5%.[8] However, the actual purity will depend on the nature and amount of impurities in your starting material.
Data Presentation
Table 1: Potential Solvents for Recrystallization
| Solvent | Known Solubility/Use | Notes |
| Ethyl Acetate | Used for dissolving and refluxing a related benzimidazole derivative.[1] | A good starting point for trial experiments. |
| Hexane | Used for recrystallization of a related benzimidazole derivative.[3] | May be suitable as a single solvent or as the "poor" solvent in a mixed system. |
| Methanol | Slightly soluble (sonication may be required).[1][2] | Could be used as the "good" solvent in a mixed solvent pair. |
| Chloroform | Slightly soluble.[1][2] | Another potential "good" solvent for a mixed solvent system. |
Experimental Protocols
Detailed Methodology for Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethyl acetate) and observe the solubility at room temperature. Heat the test tube gently in a warm water bath and observe if the compound dissolves. Allow the test tube to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature or colder.
-
Dissolution: Transfer the crude compound to an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the flask on a hot plate with stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: To remove any insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-warmed funnel and filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate | 139481-44-0 [chemicalbook.com]
- 2. 139481-44-0 CAS MSDS (Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 7. quora.com [quora.com]
- 8. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
Troubleshooting low yields in the synthesis of 2-ethoxy-benzimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethoxy-benzimidazoles. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Low yields are a frequent issue in the synthesis of 2-ethoxy-benzimidazoles. This guide addresses the most common problems and offers targeted solutions.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in 2-ethoxy-benzimidazole synthesis can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended, starting with the most likely causes:
-
Purity of Starting Materials: The purity of the o-phenylenediamine is crucial. Impurities can lead to the formation of colored byproducts and side reactions that consume the starting material and reduce the overall yield. It is advisable to use freshly purified o-phenylenediamine.
-
Reaction Conditions: Temperature and reaction time are key parameters. Sub-optimal temperatures may lead to incomplete reactions, while excessively high temperatures or prolonged reaction times can cause decomposition of reactants and products, often resulting in the formation of tar-like substances.
-
Moisture Content: The presence of water can lead to the hydrolysis of tetraethyl orthocarbonate, the common reagent for introducing the 2-ethoxy group. This side reaction consumes the reagent and reduces the yield of the desired product. Therefore, ensuring anhydrous reaction conditions is critical.
-
Catalyst Activity and Concentration: The choice and concentration of the acid catalyst, typically glacial acetic acid, significantly impact the reaction rate and yield. An insufficient amount of catalyst can result in a sluggish or incomplete reaction.
Question: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is the cause and how can I prevent it?
Answer: The formation of a dark, tar-like substance is a common issue, often indicating:
-
Oxidation of o-Phenylenediamine: o-Phenylenediamines are susceptible to air oxidation, which can lead to the formation of colored, polymeric byproducts.
-
Overheating or Prolonged Reaction Time: Excessive heat or allowing the reaction to proceed for too long can lead to the decomposition of the starting materials and the desired product.
To mitigate this, consider the following solutions:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of the sensitive o-phenylenediamine.
-
Optimize Reaction Temperature and Time: Carefully control the reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction once the starting material has been consumed to avoid product degradation.
Question: How can I minimize the hydrolysis of tetraethyl orthocarbonate?
Answer: Tetraethyl orthocarbonate is sensitive to moisture, especially under acidic conditions. Its hydrolysis leads to the formation of diethyl carbonate and ethanol, reducing the availability of the reagent for the desired cyclization reaction. To prevent this:
-
Use Anhydrous Reagents and Solvents: Ensure that all reagents, including the o-phenylenediamine and the solvent (if any), are thoroughly dried. Use freshly opened or properly stored anhydrous glacial acetic acid.
-
Dry Glassware: Flame-dry all glassware before use to remove any adsorbed moisture.
-
Inert Atmosphere: As mentioned previously, running the reaction under an inert atmosphere can also help to exclude atmospheric moisture.
Question: What are the common byproducts in this synthesis, and how can I purify my product effectively?
Answer: Besides the products of reagent decomposition, potential byproducts include partially reacted intermediates and N,N'-diacylated products. Effective purification is key to obtaining a high-purity product.
-
Workup Procedure: A typical workup involves neutralizing the reaction mixture with a base (e.g., sodium hydroxide solution) to a pH of 5.5-6.5, followed by extraction with an organic solvent like ethyl acetate.[1] Washing the organic layer with a dilute base solution can help remove acidic impurities.
-
Purification Techniques:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent is often an effective method for purification.
-
Column Chromatography: For complex mixtures or oily products, column chromatography on silica gel is a reliable purification method. A gradient of hexane and ethyl acetate is commonly used as the eluent.
-
Frequently Asked Questions (FAQs)
Question: What is the typical synthetic route for 2-ethoxy-benzimidazoles?
Answer: The most common method for the synthesis of 2-ethoxy-benzimidazoles is the reaction of an o-phenylenediamine derivative with tetraethyl orthocarbonate in the presence of an acid catalyst, typically glacial acetic acid.[1] This reaction is a variation of the Phillips-Ladenburg benzimidazole synthesis.
Question: What is the role of glacial acetic acid in this reaction?
Answer: Glacial acetic acid serves as a catalyst for the cyclization reaction. It protonates the orthoester, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine.
Question: What are the recommended reaction temperatures and times?
Answer: The optimal reaction temperature and time can vary depending on the specific substrates. However, a common starting point is to warm the reaction mixture to 25-30°C and monitor the progress by TLC for 2-3 hours.[1]
Question: Are there alternative reagents to tetraethyl orthocarbonate?
Answer: While tetraethyl orthocarbonate is the most common reagent for introducing the 2-ethoxy group, other orthoesters can also be used. For different 2-alkoxy substituents, the corresponding tetraalkyl orthocarbonate would be used.
Data Presentation
Table 1: Troubleshooting Guide for Low Yields in 2-Ethoxy-Benzimidazole Synthesis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure o-phenylenediamine.2. Hydrolysis of tetraethyl orthocarbonate.3. Suboptimal reaction temperature or time.4. Insufficient catalyst. | 1. Recrystallize or purify the o-phenylenediamine before use.2. Use anhydrous reagents and solvents; conduct the reaction under an inert atmosphere.3. Optimize temperature (e.g., 25-40°C) and monitor the reaction by TLC.[1]4. Ensure the appropriate amount of glacial acetic acid is used. |
| Formation of Dark Tar-like Substance | 1. Oxidation of o-phenylenediamine.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Lower the reaction temperature and monitor closely.3. Stop the reaction as soon as the starting material is consumed (monitored by TLC). |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials.2. Formation of multiple side products. | 1. Ensure the reaction goes to completion by optimizing reaction time and temperature.2. Optimize reaction conditions to favor the formation of the desired product. Employ column chromatography for purification. |
| Product is Contaminated with Colored Impurities | 1. Oxidation of the o-phenylenediamine starting material. | 1. Use freshly purified o-phenylenediamine.2. Conduct the reaction under an inert atmosphere. |
Experimental Protocols
Key Experiment: Synthesis of a 2-Ethoxy-Benzimidazole Derivative
This protocol is a generalized procedure based on the synthesis of methyl 2-ethoxybenzimidazole-7-carboxylate.[1]
Materials:
-
Substituted o-phenylenediamine (e.g., AM5 as described in the patent)[1]
-
Glacial Acetic Acid (anhydrous)
-
Tetraethyl Orthocarbonate
-
Water (deionized)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a clean, dry reaction flask, add the substituted o-phenylenediamine (1 equivalent), glacial acetic acid, and tetraethyl orthocarbonate.
-
Warm the reaction mixture to 25-30°C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, slowly add water to the reaction mixture and cool it to 5-10°C.
-
Stir the mixture for a period to allow for precipitation of the product.
-
Collect the solid product by suction filtration and wash it with water.
-
Dry the solid product thoroughly. For further purification, recrystallization or column chromatography can be performed.
Mandatory Visualization
References
Removal of starting materials from Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate product
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of starting materials from the final product, Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate.
Troubleshooting Guide: Removal of Starting Materials
This section addresses common issues related to the purification of this compound, focusing on the removal of unreacted starting materials from two primary synthetic routes.
Synthetic Route 1: Cyclization of Methyl 2,3-diaminobenzoate with a Cyclizing Agent (e.g., Tetraethyl Orthocarbonate)
-
Potential Starting Material Impurities:
-
Methyl 2,3-diaminobenzoate
-
Tetraethyl orthocarbonate (and its hydrolysis byproducts)
-
Synthetic Route 2: Nucleophilic Substitution of Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate with Ethoxide
-
Potential Starting Material Impurity:
-
Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate
-
| Problem | Potential Cause | Troubleshooting Steps |
| Product is contaminated with a polar impurity, suspected to be Methyl 2,3-diaminobenzoate. | The starting material has similar solubility characteristics to the product in some solvents, leading to co-precipitation during recrystallization. | 1. Recrystallization Solvent Selection: Utilize a solvent system where the solubility of Methyl 2,3-diaminobenzoate is significantly different from the product. A mixed solvent system like ethyl acetate/hexane can be effective. The product is less polar than the diamine starting material and should be more soluble in the less polar component of the mixture. 2. Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is recommended. Start with a non-polar eluent (e.g., hexane) and gradually increase the polarity with ethyl acetate. The less polar product should elute before the more polar Methyl 2,3-diaminobenzoate. A starting solvent system of 80:20 hexane:ethyl acetate is a good initial condition. 3. Acid Wash: An aqueous acid wash (e.g., dilute HCl) during the work-up can protonate the basic amine groups of the starting material, rendering it water-soluble and allowing for its removal in the aqueous phase. Neutralize the organic layer afterward. |
| Presence of a non-polar, low-boiling impurity, likely residual Tetraethyl Orthocarbonate. | Incomplete removal of the excess reagent after the reaction. Tetraethyl orthocarbonate is a liquid and may be carried through the work-up. | 1. Evaporation under Reduced Pressure: Ensure the crude product is thoroughly dried under high vacuum to remove volatile impurities. 2. Aqueous Work-up: Tetraethyl orthocarbonate is sensitive to moisture and will hydrolyze. A thorough aqueous work-up can help in its removal. 3. Column Chromatography: The non-polar Tetraethyl orthocarbonate will elute very quickly from a silica gel column with a non-polar eluent like hexane. |
| Product is contaminated with an impurity of similar polarity, suspected to be Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate. | Incomplete reaction during the nucleophilic substitution step. The starting material and product have very similar structures and polarities. | 1. Drive the Reaction to Completion: Ensure an adequate excess of the ethoxide reagent and sufficient reaction time and temperature to maximize the conversion of the starting material. 2. Careful Recrystallization: While challenging due to similar polarities, recrystallization from a single solvent like methanol or hexane might provide some separation if performed carefully with slow cooling to promote fractional crystallization.[1] 3. Column Chromatography: This is the most effective method for separating compounds with similar polarities. A shallow polarity gradient is recommended. A solvent system of dichloromethane with a small, gradually increasing percentage of methanol (e.g., 0-5%) can effectively separate the product from the slightly more polar starting material. |
| Low yield after purification. | Product loss during multiple purification steps. Co-elution of the product with impurities during chromatography. | 1. Optimize Recrystallization: Avoid using an excessive amount of solvent during recrystallization. Ensure the solution is fully saturated at the higher temperature and cooled sufficiently to maximize crystal formation. 2. Monitor Chromatography Fractions: Use Thin Layer Chromatography (TLC) to carefully analyze the fractions from column chromatography to avoid combining fractions containing both product and impurities. 3. Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of the starting materials and the final product?
Understanding the physical properties of the compounds involved is crucial for developing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | General Solubility |
| This compound (Product) | 220.23 | ~135-138 | - | Soluble in methanol, ethyl acetate; sparingly soluble in hexane. |
| Methyl 2,3-diaminobenzoate | 166.18 | 68-70 | - | Soluble in methanol, ethanol, ethyl acetate. |
| Tetraethyl Orthocarbonate | 192.25 | - | 159 | Soluble in most organic solvents; reacts with water. |
| Methyl 2-chloro-1H-benzo[d]imidazole-7-carboxylate | 210.62 | - | - | Expected to have solubility similar to the product. |
Q2: Which analytical techniques are best for detecting starting material impurities?
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely accessible method for routine purity analysis. For more sensitive detection and quantification, especially for genotoxic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q3: Can I use a single purification method for all types of starting material impurities?
While a single, well-optimized purification method like column chromatography can be effective for multiple impurities, a combination of techniques is often more efficient. For example, an acidic wash to remove basic impurities followed by recrystallization or column chromatography to remove neutral impurities is a common and effective strategy.
Experimental Protocols
Recrystallization of this compound
Objective: To purify the crude product by removing impurities with different solubility profiles.
Materials:
-
Crude this compound
-
Methanol (or an alternative solvent system like ethyl acetate/hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent (e.g., methanol).
-
Heat the mixture to reflux with stirring until the solid completely dissolves.
-
If the solution is not clear, perform a hot filtration to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum. An industrial-scale crystallization from hot methanol (60°C) followed by cooling to -20°C can achieve high recovery and purity.[1]
Column Chromatography for Purification
Objective: To separate the product from starting materials and byproducts based on their differential adsorption to a stationary phase.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).
-
Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Allow the solvent to drain to the top of the silica bed.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully load the sample onto the top of the silica bed.
-
Begin eluting with the initial solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the compounds.
-
Monitor the fractions by TLC to identify which contain the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
HPLC-UV Method for Purity Analysis
Objective: To determine the purity of the final product and quantify any remaining starting material impurities.
Materials:
-
Purified this compound
-
Reference standards for potential starting material impurities
-
HPLC-grade acetonitrile and water
-
Formic acid or other suitable buffer components
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Standard and Sample Preparation: Prepare standard solutions of the product and potential impurities at known concentrations (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol. Prepare a sample solution of the purified product at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm or another wavelength where all compounds have significant absorbance.
-
Gradient: A typical gradient might start with a high percentage of Solvent A, ramping up to a high percentage of Solvent B to elute all components.
-
-
Analysis: Inject the standard solutions to determine their retention times. Inject the sample solution to identify and quantify the product and any impurities by comparing with the standards.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting the removal of starting material impurities.
References
Technical Support Center: Ester Group Stability in Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of the ester functional group in Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate during your chemical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ester hydrolysis of this compound?
A1: The hydrolysis of the methyl ester group in this compound is primarily caused by the presence of water and is significantly accelerated by acidic or basic conditions. The benzimidazole ring system can also influence the reactivity of the ester group. In the synthesis of related compounds like candesartan cilexetil, hydrolysis is a known side reaction, particularly during workup and purification steps involving aqueous acidic or basic solutions.[1][2]
Q2: Under what pH conditions is the ester group most stable?
A2: Generally, esters are most stable in a neutral to slightly acidic pH range (pH 4-6). Under strongly acidic or basic conditions, the rate of hydrolysis increases significantly. For benzimidazole derivatives, the stability can be influenced by the protonation state of the imidazole ring. It is crucial to carefully control the pH during reactions, extractions, and purifications to minimize unwanted hydrolysis.
Q3: How does temperature affect the rate of ester hydrolysis?
A3: Like most chemical reactions, the rate of ester hydrolysis increases with temperature. To minimize unwanted cleavage of the ester, it is advisable to conduct reactions and workups at lower temperatures (e.g., 0-25 °C) whenever the desired transformation can still proceed efficiently.
Q4: Can I use protecting groups to prevent hydrolysis?
A4: Yes, protecting the carboxylic acid is a viable strategy, especially if the subsequent reaction conditions are harsh. The choice of protecting group is critical and should be orthogonal to other functional groups in your molecule. For carboxylic acids, common protecting groups include benzyl esters (removable by hydrogenolysis) or tert-butyl esters (removable with mild acid), which might offer more stability under certain conditions compared to the methyl ester.[3][4][5]
Troubleshooting Guides
Issue 1: Significant hydrolysis of the methyl ester is observed during the reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of water in solvents or reagents | Ensure all solvents and reagents are rigorously dried before use. Use anhydrous solvents and consider adding a drying agent like molecular sieves. | Water is a key reactant in the hydrolysis of esters. |
| Acidic or basic reaction conditions | If possible, adjust the reaction pH to a neutral or slightly acidic range (pH 4-6). If the reaction requires acidic or basic conditions, consider using a milder reagent or a protecting group for the ester. | Both acids and bases catalyze ester hydrolysis. |
| Elevated reaction temperature | Lower the reaction temperature. Monitor the reaction progress over a longer period if necessary. | The rate of hydrolysis is temperature-dependent. |
Issue 2: Hydrolysis occurs during aqueous workup and extraction.
| Potential Cause | Troubleshooting Step | Rationale |
| Prolonged contact with acidic or basic aqueous solutions | Minimize the duration of the aqueous wash. Perform extractions quickly and at a lower temperature (e.g., using an ice bath). | Extended exposure increases the extent of hydrolysis. |
| Use of strong acids or bases for pH adjustment | Use dilute solutions of weak acids (e.g., acetic acid) or weak bases (e.g., sodium bicarbonate) for pH adjustments. Add the neutralizing agent slowly while monitoring the pH. | Strong acids and bases significantly accelerate hydrolysis. |
| Emulsion formation leading to extended phase separation times | To break emulsions, try adding brine or a small amount of a different organic solvent. | Longer contact time between aqueous and organic phases can promote hydrolysis at the interface. |
Issue 3: Hydrolysis is detected after purification by chromatography.
| Potential Cause | Troubleshooting Step | Rationale | | Acidic or basic nature of the stationary phase (e.g., silica gel) | Neutralize the silica gel by pre-treating it with a solution of a non-nucleophilic base (e.g., triethylamine in the mobile phase). Alternatively, use a less acidic stationary phase like alumina. | Residual acidity on silica gel can catalyze hydrolysis during purification. | | Presence of water in the mobile phase | Use anhydrous solvents for the mobile phase. | Water in the eluent can lead to on-column hydrolysis.[6] | | Degradation during solvent removal | Use a rotary evaporator at a lower temperature and pressure to remove the solvent. Avoid prolonged heating. | Elevated temperatures during solvent evaporation can promote hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis During a Reaction
-
Glassware and Reagent Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C for at least 4 hours and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or distilled anhydrous solvents.
-
Ensure all liquid reagents are anhydrous.
-
-
Reaction Setup:
-
Set up the reaction under an inert atmosphere.
-
Add this compound to the reaction vessel.
-
Add the anhydrous solvent via a syringe or cannula.
-
If the reaction requires a base, consider using a non-nucleophilic, hindered base (e.g., diisopropylethylamine) to minimize direct attack on the ester.
-
If the reaction must be run under acidic conditions, use the mildest acid possible and the lowest effective concentration.
-
-
Reaction Monitoring and Workup:
-
Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times.
-
Upon completion, cool the reaction mixture to 0 °C before quenching.
-
Quench the reaction with a pre-cooled, neutral, or slightly acidic aqueous solution.
-
Perform extractions rapidly with a suitable organic solvent.
-
Wash the organic layer with brine to remove excess water.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
-
Protocol 2: Analysis of Ester Hydrolysis by HPLC
This protocol allows for the quantification of the starting material and its hydrolyzed carboxylic acid product.
-
Sample Preparation:
-
Prepare a standard stock solution of both this compound and its corresponding carboxylic acid (2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid) of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a calibration curve for each compound.
-
At various time points during the reaction or after workup, take an aliquot of the reaction mixture or the product solution.
-
Quench the aliquot immediately if necessary (e.g., by neutralizing the acid or base).
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure protonation and good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the ester and the carboxylic acid.
-
Use the calibration curves to determine the concentration of each species.
-
Calculate the percentage of hydrolysis.
-
Visualizations
Caption: A logical workflow for planning and executing reactions to minimize ester hydrolysis.
Caption: A troubleshooting guide for identifying and addressing the causes of ester hydrolysis.
References
- 1. Hydrolysis and transesterification reactions of candesartan cilexetil observed during the solid phase extraction procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
Managing reaction temperature for selective benzimidazole synthesis
Welcome to the technical support center for selective benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to managing reaction temperature and other critical parameters in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selective benzimidazole synthesis?
A1: The primary challenges in selective benzimidazole synthesis include controlling the formation of undesired side products, such as 1,2-disubstituted benzimidazoles, managing reaction rates to avoid decomposition of starting materials or products, and optimizing reaction yields.[1][2] Reaction temperature is a critical parameter that directly influences these outcomes.
Q2: How does reaction temperature influence the selectivity of benzimidazole synthesis?
A2: Reaction temperature plays a pivotal role in determining the product distribution. Lower temperatures can favor the formation of the 2-substituted benzimidazole, while higher temperatures often promote the formation of the 1,2-disubstituted byproduct.[2] For instance, a study using Er(OTf)₃ as a catalyst demonstrated that conducting the reaction at 1°C in water selectively yields the 2-substituted product, whereas heating to 80°C favors the 1,2-disubstituted product.[2]
Q3: What is the typical temperature range for benzimidazole synthesis?
A3: The optimal temperature for benzimidazole synthesis can vary significantly depending on the chosen synthetic route, solvent, and catalyst. Some reactions proceed efficiently at room temperature (25°C), particularly with the use of highly active catalysts.[3][4] Other methods may require elevated temperatures, ranging from 60°C to as high as 400°C, especially in high-temperature water or under microwave irradiation.[5][6][7]
Q4: Can microwave irradiation be used to improve benzimidazole synthesis, and how does it relate to temperature?
A4: Yes, microwave-assisted synthesis has been shown to be a highly efficient method for producing benzimidazoles, often leading to significantly reduced reaction times and increased yields compared to conventional heating.[5][8] Microwave irradiation allows for rapid and uniform heating of the reaction mixture to the desired temperature, which can enhance reaction rates.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a large amount of unreacted starting materials.
-
Minimal or no desired product is isolated after workup.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature in increments of 10-20°C and monitor the reaction progress. Conversely, excessively high temperatures can lead to the decomposition of reactants or products. If degradation is suspected, try lowering the temperature. A systematic study of the reaction at different temperatures (e.g., room temperature, 60°C, 100°C) is recommended to find the optimal condition.[5][6] |
| Suboptimal Solvent or Catalyst | The chosen solvent or catalyst may not be effective at the current temperature. Consider screening different solvents (e.g., ethanol, methanol, water, or solvent-free conditions) and catalysts. The interplay between solvent, catalyst, and temperature is crucial for reaction efficiency.[1][9][10] |
| Poor Quality of Starting Materials | Impurities in the starting materials, such as o-phenylenediamine or the aldehyde, can inhibit the reaction. Ensure the purity of your reagents before starting the synthesis.[1] |
Problem 2: Formation of 1,2-Disubstituted Side Product
Symptoms:
-
NMR or Mass Spectrometry data indicates the presence of a significant amount of the 1,2-disubstituted benzimidazole alongside the desired 2-substituted product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can facilitate the reaction of a second aldehyde molecule with the N-H of the initially formed benzimidazole. To enhance selectivity for the 2-substituted product, it is advisable to lower the reaction temperature.[2] |
| Incorrect Stoichiometry | An excess of the aldehyde reactant will drive the reaction towards the formation of the 1,2-disubstituted product. To favor the monosubstituted product, use a 1:1 molar ratio of o-phenylenediamine to aldehyde, or even a slight excess of the diamine.[2] |
| Catalyst Choice | Certain catalysts may inherently favor the formation of the disubstituted product. Researching catalysts that are known to be selective for 2-substituted benzimidazoles under specific temperature conditions is recommended. For example, Er(OTf)₃ can be tuned to produce either the 2-substituted or 1,2-disubstituted product based on the reaction temperature.[2][9] |
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Phenyl-1H-benzimidazole at Low Temperature
This protocol is adapted from a method utilizing Erbium(III) triflate as a catalyst to selectively synthesize the 2-substituted benzimidazole.[2][9]
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Erbium(III) triflate (Er(OTf)₃)
-
Water
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzaldehyde (1.1 mmol) in water.
-
Cool the mixture to 1°C in an ice bath.
-
Add Er(OTf)₃ (10 mol%) to the reaction mixture.
-
Stir the reaction at 1°C and monitor its progress using TLC.
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazoles under Solvent-Free Conditions at Elevated Temperature
This protocol is designed for the selective synthesis of 1,2-disubstituted benzimidazoles.[2][10]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Erbium(III) triflate (Er(OTf)₃)
Procedure:
-
In a reaction vessel, combine o-phenylenediamine (1 mmol) and the desired aldehyde (2 mmol).
-
Add Er(OTf)₃ (10 mol%) to the mixture.
-
Heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within a short period (e.g., 2 minutes).[10]
-
After completion, dissolve the reaction mixture in an appropriate solvent and purify the product.
Data Presentation
Table 1: Effect of Temperature on the Yield of 2-Phenylbenzimidazole
Reaction of 1,2-phenylenediamine and benzoic acid in high-temperature water.[6]
| Entry | Temperature (°C) | Yield (%) |
| 1 | 100 | 0 |
| 2 | 200 | 2 |
| 3 | 250 | 25 |
| 4 | 300 | 54 |
| 5 | 350 | 71 |
| 6 | 400 | 69 |
Table 2: Optimization of Reaction Conditions for 1,2-Disubstituted Benzimidazole Synthesis
Reaction of N-phenyl-o-phenylenediamine and benzaldehyde.[5]
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Ethyl lactate | rt | 120 | 0 |
| 2 | Ethyl lactate | 60 | 120 | 3.9 |
| 3 | Ethyl lactate | 100 | 120 | 15.3 |
| 4 | Water | rt | 120 | Low Conversion |
| 5 | Water | 60 | 120 | 59.6 |
| 6 | Water | 100 | 120 | 89.7 |
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
Caption: Decision-making for temperature optimization based on desired product selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole synthesis [organic-chemistry.org]
- 9. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Technical Support Center: Catalyst Deactivation in Large-Scale Benzimidazole Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the large-scale synthesis of benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalysts used in large-scale benzimidazole synthesis?
A1: Large-scale synthesis of benzimidazoles typically employs several classes of catalysts. The choice depends on the specific reaction pathway, such as the condensation of o-phenylenediamines with aldehydes or carboxylic acids, or Ullmann-type cross-coupling reactions. Common catalysts include:
-
Metal-based catalysts: Palladium (Pd) and Copper (Cu) complexes are widely used for cross-coupling reactions.[1][2] These are often supported on materials like alumina or carbon.[3]
-
Acid catalysts: Both Brønsted acids (e.g., p-TsOH) and Lewis acids (e.g., ZrCl₄, FeCl₃) are used to catalyze the condensation reaction between o-phenylenediamines and aldehydes or carboxylic acid derivatives.[4][5]
-
Heterogeneous catalysts: To simplify recovery and reuse, solid catalysts like nano-Fe₂O₃, MgO@DFNS, and various metal-organic frameworks (MOFs) are increasingly employed.[5][6][7]
Q2: What is catalyst deactivation and why is it a concern in large-scale synthesis?
A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[8] In large-scale industrial processes, deactivation is a major concern as it leads to decreased reaction rates, lower product yields, increased operational costs due to process downtime, and the need for catalyst replacement or regeneration.[9][10]
Q3: What are the main mechanisms of catalyst deactivation in this context?
A3: The three primary mechanisms of catalyst deactivation are poisoning, fouling (or coking), and thermal degradation (sintering).[11][12][13]
-
Poisoning: This occurs when impurities in the feedstock or byproducts from the reaction strongly adsorb to the active sites of the catalyst, rendering them inactive.[10][14][15]
-
Fouling/Coking: This involves the physical deposition of substances, such as carbonaceous material (coke) or high-molecular-weight byproducts, on the catalyst surface, which blocks pores and active sites.[11][16]
-
Sintering: At high temperatures, small metal catalyst particles can agglomerate into larger ones, which reduces the active surface area and, consequently, the catalyst's activity.[13][16]
Visual Guide: Major Pathways of Catalyst Deactivation
Caption: A diagram illustrating the three primary pathways of catalyst deactivation.
Troubleshooting Guide
Q4: My reaction rate has slowed significantly over several batches. What is the likely cause?
A4: A gradual decrease in reaction rate is a classic sign of catalyst deactivation. The most common causes are fouling, where byproducts slowly accumulate on the catalyst surface, or poisoning from low-level impurities in the feedstock that build up over time.[17] Sintering could also be a factor if the reaction is run at elevated temperatures.
Q5: The catalytic process stopped abruptly. What should I investigate first?
A5: A sudden drop in activity often points to acute catalyst poisoning.[15] This can happen if a batch of feedstock is contaminated with a potent poison. You should immediately analyze the current feedstock for common catalyst poisons.
Q6: How can I identify the specific cause of deactivation?
A6: A systematic approach is necessary to diagnose the root cause. This involves analyzing your process parameters and characterizing the spent catalyst.[9][18]
Visual Guide: Workflow for Troubleshooting Catalyst Deactivation
Caption: A decision-tree workflow for troubleshooting catalyst deactivation issues.
Data Presentation: Common Catalyst Poisons and Characterization Techniques
The following tables summarize common poisons for catalysts used in benzimidazole synthesis and the analytical techniques used to identify the deactivation mechanism.
Table 1: Common Catalyst Poisons and Their Sources
| Poison | Chemical Formula/Class | Typical Source | Catalysts Affected |
| Sulfur Compounds | H₂S, Mercaptans, etc. | Impurities in starting materials or solvents | Palladium, Copper |
| Halogenated Compounds | R-Cl, R-Br | Impurities in aryl halides, solvents | Palladium, Copper |
| Heavy Metals | Pb, Hg, As | Contaminated reagents, process equipment | Palladium, Copper |
| Nitrogen Heterocycles | Pyridine, Quinoline | Starting materials, byproducts | Acid catalysts, Metals |
| Carbon Monoxide | CO | Incomplete combustion, syngas impurities | Palladium, Copper |
Source: Synthesized from[10][14][15][17][19]
Table 2: Analytical Techniques for Characterizing Deactivated Catalysts
| Technique | Abbreviation | Information Provided | Deactivation Mechanism Indicated |
| X-ray Photoelectron Spectroscopy | XPS | Elemental composition and chemical state of the catalyst surface. Detects adsorbed poisons.[9] | Poisoning |
| Thermogravimetric Analysis | TGA | Quantifies mass loss upon heating, indicating the amount of deposited coke or volatile poisons.[20] | Fouling/Coking |
| X-ray Diffraction | XRD | Determines catalyst crystal structure and crystallite size. An increase in size indicates particle agglomeration.[21] | Sintering |
| BET Surface Area Analysis | BET | Measures the total surface area of the catalyst. A significant decrease suggests sintering or pore blockage.[9][21] | Sintering, Fouling |
| Transmission Electron Microscopy | TEM | Directly visualizes catalyst particle size and morphology.[16] | Sintering |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Measures the elemental composition of the catalyst, useful for detecting metal leaching or poison accumulation. | Poisoning, Leaching |
Source: Synthesized from[9][16][20][21][22]
Experimental Protocols
Protocol 1: Catalyst Characterization via Thermogravimetric Analysis (TGA)
This protocol outlines the general procedure for analyzing a spent catalyst to quantify carbonaceous deposits (coking).
Objective: To determine the weight percentage of coke on a deactivated catalyst.
Methodology:
-
Sample Preparation: Carefully retrieve a representative sample (10-20 mg) of the deactivated catalyst from the reactor. Gently crush the sample into a fine powder if it is in pellet form.
-
Instrument Setup:
-
Place the powdered sample into a TGA crucible (typically alumina or platinum).
-
Load the crucible into the TGA instrument.
-
Tare the balance.
-
-
Drying Step: Heat the sample to 120°C under an inert atmosphere (e.g., Nitrogen at 50 mL/min) and hold for 30-60 minutes to remove any adsorbed water and volatile organics.
-
Oxidation Step: After the initial drying phase, switch the gas to an oxidative atmosphere (e.g., Air or a 5% O₂/N₂ mixture at 50 mL/min).
-
Temperature Program: Ramp the temperature from 120°C to 800°C at a controlled rate (e.g., 10°C/min).
-
Data Analysis: The weight loss observed during the oxidation step (typically between 300°C and 700°C) corresponds to the combustion of carbonaceous deposits. Calculate the weight percentage of coke based on the initial dried sample weight.[20]
Protocol 2: Regeneration of a Supported Palladium Catalyst
This protocol describes a general method for regenerating a coked or fouled palladium-on-carbon (Pd/C) catalyst.
Objective: To remove fouling agents and restore the catalytic activity of a spent Pd/C catalyst.
Methodology:
-
Solvent Washing:
-
Drying: Dry the washed catalyst in a vacuum oven at a low temperature (e.g., 80-100°C) to remove residual solvent.
-
Calcination (Oxidative Treatment):
-
Place the dried catalyst in a tube furnace.
-
Heat the catalyst under a slow flow of dilute air (e.g., 2-5% O₂ in N₂) to a temperature of 300-400°C. Caution: This step is exothermic and must be done carefully to avoid overheating, which can cause sintering.
-
Hold at this temperature for 2-4 hours to burn off carbonaceous deposits.[3]
-
-
Reduction:
-
After cooling under nitrogen, switch the gas flow to a reducing atmosphere (e.g., 5% H₂ in Ar).
-
Slowly heat the catalyst to 200-300°C and hold for 2-4 hours to reduce the palladium oxide back to its active metallic state.
-
-
Passivation & Recovery: Cool the catalyst to room temperature under an inert atmosphere before carefully removing it for reuse.
Visual Guide: General Catalyst Regeneration Workflow
Caption: A generalized workflow for the regeneration of deactivated heterogeneous catalysts.
References
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. ss-pub.org [ss-pub.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. ammoniaknowhow.com [ammoniaknowhow.com]
- 13. researchgate.net [researchgate.net]
- 14. revisiondojo.com [revisiondojo.com]
- 15. Poisoning (catalyst poisoning) - candcs [candcs.de]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 20. longdom.org [longdom.org]
- 21. uobabylon.edu.iq [uobabylon.edu.iq]
- 22. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 23. Method for regenerating a palladium catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 24. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
Technical Support Center: Column Chromatography Purification of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate isomers. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in achieving successful separation.
Experimental Protocol: Isomer Separation by Column Chromatography
This protocol outlines a standard method for the separation of this compound positional isomers using silica gel column chromatography.
1. Materials and Equipment:
-
Stationary Phase: Silica gel (particle size 60-120 mesh or 230-400 mesh for flash chromatography).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC).
-
Sample: Crude mixture of this compound isomers.
-
Glass chromatography column.
-
Eluent reservoirs and collection tubes/flasks.
-
TLC plates (silica gel coated), developing chamber, and UV lamp.
-
Rotary evaporator.
2. Thin Layer Chromatography (TLC) Analysis: Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that provides good separation between the isomers, with the target compounds having Rf values ideally between 0.2 and 0.4.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Visualize the spots under a UV lamp.
-
The solvent system that provides the best separation of spots will be used as the mobile phase for column chromatography.
3. Column Packing: Proper column packing is essential to avoid issues like cracking of the stationary phase or channeling of the solvent, which can lead to poor separation.
-
Slurry Method (Recommended):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Pour the silica slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
4. Sample Loading:
-
Dry Loading (Recommended for samples not easily soluble in the mobile phase):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently add a protective layer of sand on top of the sample layer.
-
-
Wet Loading:
-
Dissolve the crude product in the minimum amount of the mobile phase.
-
Carefully pipette this solution onto the top of the column.
-
Allow the sample to adsorb onto the silica bed before adding more mobile phase.
-
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting fractions in appropriately sized test tubes or flasks.
-
The elution can be performed isocratically (using a single solvent mixture) or with a gradient (gradually increasing the polarity of the mobile phase). For closely eluting isomers, a shallow gradient of ethyl acetate in hexane is often effective.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure desired isomer(s).
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Data Presentation
Table 1: Hypothetical TLC Analysis for Optimal Solvent System Determination
| Solvent System (n-Hexane:Ethyl Acetate) | Isomer 1 Rf | Isomer 2 Rf | Observations |
| 9:1 | 0.15 | 0.12 | Poor separation, spots are too close. |
| 7:3 | 0.35 | 0.28 | Good separation, ideal for column chromatography. |
| 1:1 | 0.60 | 0.52 | Spots are too high on the plate, less resolution. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Crude Sample Weight | 500 mg |
| Silica Gel Weight | 25 g (50:1 ratio) |
| Mobile Phase | Gradient elution: n-Hexane:Ethyl Acetate (from 9:1 to 7:3) |
| Fraction Size | 10 mL |
Mandatory Visualizations
Caption: Experimental workflow for isomer purification.
Caption: Troubleshooting decision tree for separation issues.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my column? A1: The ideal solvent system is determined by preliminary TLC analysis. You should aim for a solvent mixture that gives your target compounds Rf values between 0.2 and 0.4, with clear separation between the isomer spots. A common starting point for benzimidazole derivatives is a mixture of n-hexane and ethyl acetate.
Q2: How much silica gel should I use for my column? A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 50:1 for moderately difficult separations. For very difficult separations, this ratio can be increased to 100:1 or even higher.
Q3: What is the difference between dry loading and wet loading, and which one should I use? A3: In wet loading, the sample is dissolved in the mobile phase and applied directly to the column. This is suitable for samples that are readily soluble in the mobile phase. Dry loading involves pre-adsorbing the sample onto a small amount of silica gel, which is then added to the column. Dry loading is often preferred as it can lead to sharper bands and better separation, especially for compounds that have limited solubility in the mobile phase.
Q4: Can I reuse my silica gel column? A4: While it is technically possible to wash and reuse silica gel, it is generally not recommended for high-purity applications. Contaminants from previous runs can be difficult to remove completely and may interfere with subsequent purifications. For obtaining high-purity isomers for drug development, fresh silica gel should always be used.
Troubleshooting Guide
Problem: My isomers are not separating on the column, but they showed separation on the TLC plate.
-
Possible Cause: The column may be overloaded with the sample.
-
Solution: Reduce the amount of crude product loaded onto the column. A lower sample-to-silica ratio will improve resolution.
-
-
Possible Cause: The elution speed is too fast.
-
Solution: If using gravity chromatography, ensure the column is not running too quickly. If using flash chromatography, reduce the pressure to slow down the flow rate. Slower elution allows for better equilibrium between the stationary and mobile phases, leading to improved separation.
-
-
Possible Cause: Improper column packing has led to channeling.
-
Solution: Ensure the column is packed uniformly without any cracks or air bubbles. The slurry packing method is generally more reliable for achieving a homogenous column bed.
-
Problem: My compound is eluting too quickly (high Rf).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Problem: My compound is not eluting from the column or is eluting too slowly (low Rf).
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity is gradually increased, can be very effective in this scenario.
-
Problem: I am observing peak tailing in my collected fractions (streaking on TLC).
-
Possible Cause: The compound may be interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine, to neutralize active sites on the silica gel.
-
-
Possible Cause: The sample is overloaded.
-
Solution: As mentioned previously, reduce the amount of sample loaded onto the column.
-
Problem: The separation is good, but the yield of the purified isomers is low.
-
Possible Cause: The compound may be irreversibly adsorbed onto the silica gel.
-
Solution: Try a different stationary phase, such as alumina (basic or neutral), if you suspect strong acidic interactions with silica.
-
-
Possible Cause: The compound may be unstable on silica gel.
-
Solution: Minimize the time the compound spends on the column by using flash chromatography. Also, ensure that the collected fractions are processed promptly.
-
Identification of impurities in Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies for this compound involve the cyclization of a substituted o-phenylenediamine derivative. Two primary routes are commonly employed:
-
Route A: From Methyl 2,3-diaminobenzoate. This is a widely used method that involves the reaction of methyl 2,3-diaminobenzoate with a suitable reagent to introduce the 2-ethoxy group, such as tetraethyl orthocarbonate or diethyl carbonate.
-
Route B: From 3-Nitrophthalic Acid. This route involves a multi-step process starting with 3-nitrophthalic acid, which undergoes esterification, acylation, diazotization, rearrangement, reduction, and finally cyclization to yield the desired product. This method is reported to produce the final compound with high purity and minimal impurities.[1]
Q2: What are the critical process parameters to control during the synthesis to minimize impurity formation?
A2: Careful control of reaction conditions is crucial for minimizing impurity formation. Key parameters to monitor include:
-
Temperature: Overheating during the cyclization step can lead to side reactions and degradation of the product.
-
Reaction Time: Prolonged reaction times may result in the formation of degradation products or byproducts. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
pH: Maintaining the correct pH is critical, especially during work-up and purification steps, to prevent hydrolysis of the ester group.
-
Purity of Starting Materials: The purity of the starting materials, particularly the o-phenylenediamine derivative, directly impacts the impurity profile of the final product.
Q3: What are the common degradation pathways for this compound?
A3: The primary degradation pathways for this molecule include:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid (Impurity B).
-
Oxidation: The benzimidazole ring can be oxidized, particularly at the nitrogen atoms, to form N-oxide impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and analysis of this compound.
Problem 1: An unexpected peak is observed in the HPLC chromatogram of the final product.
Possible Causes and Solutions:
| Potential Impurity | Plausible Cause | Suggested Action |
| Impurity A: Methyl 2,3-diaminobenzoate | Incomplete cyclization reaction. | Increase the reaction time or temperature moderately. Ensure the correct stoichiometry of the cyclizing agent. |
| Impurity B: 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid | Hydrolysis of the methyl ester during reaction work-up or purification. | Maintain neutral or slightly acidic pH during aqueous washes and extractions. Avoid prolonged exposure to strong acids or bases. |
| Impurity C: Di-ethoxy impurity | Use of excess ethoxylating agent or harsh reaction conditions. | Use the stoichiometric amount of the ethoxylating agent. Control the reaction temperature carefully. |
| Impurity D: N-Oxide derivative | Oxidation of the benzimidazole ring during the reaction or on storage. | Purge the reaction vessel with an inert gas (e.g., nitrogen or argon). Store the final product under an inert atmosphere and protected from light. |
Analytical Data for Impurity Identification:
| Compound | Structure | Typical HPLC Retention Time (min) | m/z [M+H]⁺ |
| This compound | 10.5 | 221.09 | |
| Impurity A: Methyl 2,3-diaminobenzoate | 3.2 | 167.08 | |
| Impurity B: 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid | 8.9 | 207.07 | |
| Impurity C: Di-ethoxy impurity | 12.1 | 249.12 | |
| Impurity D: N-Oxide derivative | 9.8 | 237.08 |
Note: Retention times are illustrative and can vary based on the specific HPLC method (column, mobile phase, gradient, etc.). m/z values are for the protonated molecule.
Problem 2: The isolated product has a low melting point and appears discolored.
Possible Cause:
The presence of residual starting materials, intermediates, or byproducts can lead to a lower melting point and discoloration.
Solution:
Recrystallization is an effective method for purifying the final product. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, should be used. It is recommended to perform a small-scale trial to determine the optimal solvent system and conditions for recrystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound (Route A)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2,3-diaminobenzoate (1 equivalent) in ethanol.
-
Reagent Addition: Add tetraethyl orthocarbonate (1.2 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: Characterize the purified product by HPLC, LC-MS, and NMR to confirm its identity and purity.
Protocol 2: HPLC-UV Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 90% A and 10% B, linearly increase to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Protocol 3: LC-MS/MS Method for Impurity Identification
-
LC Conditions: Use the same HPLC conditions as described in Protocol 2.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Full scan mode to obtain the mass-to-charge ratio (m/z) of the parent ions and product ion scan (MS/MS) mode to obtain fragmentation patterns for structural elucidation.
Visualizations
Caption: Synthetic pathway and potential impurity formation.
Caption: Workflow for identifying unknown impurities.
References
Validation & Comparative
Comparative analysis of synthetic routes to Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the primary synthetic routes to Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a key intermediate in the pharmaceutical industry, notably in the synthesis of angiotensin II receptor antagonists like candesartan and azilsartan.[1] We will explore two main pathways: a multi-step synthesis commencing from 3-nitrophthalic acid and a more direct cyclization approach starting from methyl 2,3-diaminobenzoate. This comparison includes detailed experimental protocols, quantitative data on yields, and a discussion of the advantages and disadvantages of each route to assist researchers in selecting the optimal method for their specific requirements.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Multi-step Synthesis from 3-Nitrophthalic Acid | Route 2: Direct Cyclization of Methyl 2,3-diaminobenzoate |
| Starting Material | 3-Nitrophthalic Acid | Methyl 2,3-diaminobenzoate |
| Key Intermediates | Methyl 2-carboxy-3-nitrobenzoate, Methyl 2-(chlorocarbonyl)-3-nitrobenzoate, Methyl 2-amino-3-nitrobenzoate | None |
| Number of Steps | Multiple (Esterification, acylation, reduction, cyclization) | One |
| Key Reagents | Methanol, Sulfuric Acid, Thionyl Chloride, Tin Powder, Tetraethyl Orthocarbonate, Acetic Acid | Tetraethyl Orthocarbonate, Acetic Acid |
| Reported Yield | Overall yield is variable and depends on the efficiency of each step. A purity of over 99.5% has been reported.[2] | High (A similar reaction reports a yield of 84.8-86%).[3] |
| Advantages | Utilizes a readily available and inexpensive starting material. The process is well-documented in patent literature. | Significantly fewer steps, leading to a potentially higher overall yield and reduced production time. Milder reaction conditions for the final step. |
| Disadvantages | A lengthy and complex procedure with multiple intermediates requiring isolation and purification. The use of hazardous reagents like thionyl chloride and tin powder. | The starting material, methyl 2,3-diaminobenzoate, may be more expensive or require synthesis in a separate step. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
A [label="3-Nitrophthalic Acid"]; B [label="Methyl 2-carboxy-3-nitrobenzoate"]; C [label="Methyl 2-(chlorocarbonyl)-3-nitrobenzoate"]; D [label="Methyl 2-amino-3-nitrobenzoate"]; E [label="Methyl 2,3-diaminobenzoate"]; F [label="this compound"];
A -> B [label="Esterification\n(MeOH, H2SO4)"]; B -> C [label="Acylation\n(SOCl2)"]; C -> D [label="Rearrangement"]; D -> E [label="Reduction\n(Tin powder, HCl)"]; E -> F [label="Cyclization\n(Tetraethyl Orthocarbonate, Acetic Acid)"]; }
Caption: Route 1: Multi-step synthesis from 3-Nitrophthalic Acid.A [label="Methyl 2,3-diaminobenzoate"]; B [label="this compound"];
A -> B [label="Cyclization\n(Tetraethyl Orthocarbonate, Acetic Acid)"]; }
Caption: Route 2: Direct Cyclization of Methyl 2,3-diaminobenzoate.Experimental Protocols
Route 1: Multi-step Synthesis from 3-Nitrophthalic Acid
This synthetic pathway involves a sequence of reactions starting from the readily available 3-nitrophthalic acid. A Chinese patent outlines the key transformations, including esterification, acylation, rearrangement, reduction, and a final cyclization step.[2]
Step 1: Esterification of 3-Nitrophthalic Acid
-
In a reaction flask, 3-nitrophthalic acid is dissolved in methanol.
-
Concentrated sulfuric acid is added dropwise, and the mixture is refluxed.
-
The reaction is monitored by TLC until completion.
-
The methanol is removed under reduced pressure to yield methyl 2-carboxy-3-nitrobenzoate.
Step 2: Acylation of Methyl 2-carboxy-3-nitrobenzoate
-
The product from the previous step is dissolved in toluene, and thionyl chloride is added.
-
The mixture is heated to 60-70°C and stirred for 3 hours.[2]
-
After completion, toluene and excess thionyl chloride are removed under reduced pressure to give methyl 2-(chlorocarbonyl)-3-nitrobenzoate.
Step 3: Rearrangement and Reduction
-
The acyl chloride is subjected to a diazotization and rearrangement process, followed by reduction.
-
A patented method suggests the use of tin powder for the reduction of the nitro group to an amine, which proceeds to form methyl 2,3-diaminobenzoate.[2]
Step 4: Cyclization to form this compound
-
Methyl 2,3-diaminobenzoate is dissolved in glacial acetic acid.
-
Tetraethyl orthocarbonate is added, and the mixture is warmed to 25-30°C.[2]
-
After the reaction is complete, water is added to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield the final product.[2] The product can be further purified by recrystallization to achieve a purity of over 99.5%.[2]
Route 2: Direct Cyclization of Methyl 2,3-diaminobenzoate
This route offers a more streamlined approach, directly converting methyl 2,3-diaminobenzoate to the target molecule in a single step. The synthesis of the starting material, methyl 2,3-diaminobenzoate, can be achieved through the reduction of methyl 2-amino-3-nitrobenzoate.
Synthesis of Methyl 2,3-diaminobenzoate (Precursor for Route 2)
-
Methyl 2-amino-3-nitrobenzoate can be synthesized from 2-amino-3-nitrobenzoic acid.
-
The reduction of the nitro group is a critical step. While various reducing agents can be employed, catalytic hydrogenation using Raney nickel under a hydrogen atmosphere in a solvent like ethyl acetate is an effective method.[1]
Cyclization Reaction
-
In a reaction vessel, methyl 2,3-diaminobenzoate is mixed with tetraethyl orthocarbonate and glacial acetic acid.[3]
-
The mixture is heated to reflux at approximately 78-82°C for 1-2 hours.[3]
-
Upon completion, the reaction mixture is cooled, and methanol, aqueous sodium hydroxide, and water are added sequentially.[3]
-
The pH is adjusted to 5-7, and the mixture is cooled to below 5°C to precipitate the product.[3]
-
The crystals are collected by filtration and washed with cold water and cold ethyl acetate.[3]
-
The crude product can be recrystallized from ethyl acetate to yield high-purity this compound. A similar synthesis for a related compound reported a yield of 84.8%.[3]
Concluding Remarks
The choice between these two synthetic routes will largely depend on the specific needs and resources of the laboratory.
-
Route 1 is a viable option when starting from the inexpensive and readily available 3-nitrophthalic acid. However, its multi-step nature, use of harsh reagents, and potentially lower overall yield make it less efficient for large-scale production.
-
Route 2 presents a more elegant and efficient approach, particularly for rapid synthesis and higher throughput applications. The single-step, high-yield cyclization is a significant advantage. The main consideration for this route is the availability and cost of the starting material, methyl 2,3-diaminobenzoate.
For research and development settings where speed and efficiency are paramount, Route 2 is the recommended approach, provided the starting material is accessible. For cost-driven, large-scale industrial synthesis, a thorough cost analysis of both routes, including the synthesis of the diamino intermediate for Route 2, would be necessary to determine the most economically viable option. Further research into one-pot modifications of Route 1 or the development of a more cost-effective synthesis of the diamino starting material for Route 2 could further enhance the production of this vital pharmaceutical intermediate.
References
- 1. This compound | 150058-27-8 | Benchchem [benchchem.com]
- 2. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 3. Methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Benzimidazole Synthesis: Conventional Heating vs. Microwave Irradiation
For researchers, scientists, and drug development professionals, the efficient synthesis of benzimidazole scaffolds is a cornerstone of medicinal chemistry. This guide provides an objective comparison between traditional conventional heating methods and modern microwave-assisted synthesis, supported by experimental data, detailed protocols, and workflow visualizations.
Benzimidazoles are a vital class of heterocyclic compounds exhibiting a wide range of pharmacological activities, including antiulcer, anthelmintic, and antiviral properties.[1] The core of their synthesis typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2] While conventional heating has been the standard for decades, microwave-assisted synthesis has emerged as a powerful alternative, offering significant advantages in terms of speed and efficiency.[3][4]
Performance Comparison: A Quantitative Overview
Microwave-assisted synthesis consistently outperforms conventional heating methods in the synthesis of benzimidazoles, primarily by drastically reducing reaction times and often improving product yields.[5] The rapid, uniform heating provided by microwave irradiation minimizes the formation of side products and can lead to cleaner reactions.[6]
| Derivative | Method | Reaction Time | Yield (%) | Reference |
| 2-Methylbenzimidazole | Conventional | 240 min | 65% | [6] |
| Microwave | 1.5 min | 95% | [6] | |
| 2-Propylbenzimidazole | Conventional | 240 min | 60% | [6] |
| Microwave | 2.0 min | 92% | [6] | |
| 2-Heptylbenzimidazole | Conventional | 240 min | 58% | [6] |
| Microwave | 2.5 min | 90% | [6] | |
| 2-(Chloromethyl)benzimidazole | Conventional | 240 min | 62% | [6] |
| Microwave | 1.5 min | 85% | [6] | |
| 2-(4-Nitrophenyl)benzimidazole | Conventional | 240 min | 55% | [6] |
| Microwave | 4.0 min | 80% | [6] | |
| 2-Aryl/Alkyl Benzimidazoles (General) | Conventional | 2-8 hours | Variable (often lower) | [3] |
| Microwave | 3-10 min | Increased by 10-50% | [4][5] |
Table 1: Comparison of reaction times and yields for the synthesis of various benzimidazole derivatives using conventional heating versus microwave irradiation.
Studies have shown that microwave irradiation can accelerate reaction rates by a factor of 60 to 160 compared to conventional methods.[6] This dramatic reduction in reaction time, from hours to mere minutes, coupled with an increase in yields of up to 113% in some cases, highlights the significant efficiency gains offered by microwave technology.[3]
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted synthesis are provided below. These protocols are based on the condensation of o-phenylenediamine with a carboxylic acid or aldehyde, a common and versatile route to a variety of benzimidazole derivatives.
Conventional Heating Synthesis of 2-Substituted Benzimidazoles
This method involves the reflux of reactants in a suitable solvent for an extended period.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (e.g., anisaldehyde)
-
Ethanol
-
Ammonium chloride (NH4Cl)
-
Ice-cold water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in a round-bottom flask, add 4 mL of ethanol.
-
Add a catalytic amount of ammonium chloride (30 mol%).
-
Stir the resulting mixture at 80-90°C using a heating mantle and reflux condenser for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from ethanol to obtain the pure 2-substituted benzimidazole.
Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This green chemistry approach offers a rapid and efficient alternative to conventional heating.[7]
Materials:
-
o-phenylenediamine
-
Appropriate carboxylic acid or aldehyde
-
Hydrochloric acid (4 M) (optional, depending on the specific protocol)
-
Ethanol-water mixture (for recrystallization)
-
Microwave reactor
-
Glass beaker or reaction vessel
-
Pestle and mortar
Procedure:
-
Grind o-phenylenediamine (1.0 mmol) with an appropriate carboxylic acid (1.0 mmol) in a pestle and mortar.[6]
-
Place the mixture in a glass beaker. For reactions with carboxylic acids, a few drops of 4 M hydrochloric acid can be added.[6]
-
Place the beaker in a microwave oven and irradiate at a specified power level (e.g., 50% power, 900W) for 1.5 to 4 minutes, depending on the reactant.[6]
-
After the reaction is complete, allow the mixture to cool.
-
Recrystallize the crude product from a 50:50 mixture of ethanol and water to yield the pure benzimidazole derivative.[6]
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of both the conventional and microwave-assisted synthesis protocols.
Caption: Conventional Synthesis Workflow
Caption: Microwave Synthesis Workflow
Conclusion
For the synthesis of benzimidazoles, microwave-assisted methods present a compelling case for adoption over conventional heating. The dramatic reduction in reaction times, coupled with often significant increases in product yields, translates to higher throughput and greater efficiency in a research and development setting.[3][4] Furthermore, the potential for solvent-free reactions aligns with the principles of green chemistry, reducing the environmental impact of synthetic processes.[8] While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in productivity and sustainability are substantial. Researchers and drug development professionals are encouraged to consider the adoption of microwave-assisted synthesis for the rapid and efficient production of benzimidazole libraries and other heterocyclic compounds.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
- 8. sciforum.net [sciforum.net]
A Comparative Guide to Purity Analysis of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: HPLC vs. UPLC
For researchers, scientists, and professionals in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates like Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for this purpose, supported by representative experimental data and protocols.
High-Performance Liquid Chromatography (HPLC) has long been the industry standard for purity analysis, offering robust and reliable separations.[1][2] Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement, utilizing sub-2 µm stationary phase particles to achieve faster and more efficient separations.[2][3] The choice between these technologies involves a trade-off between speed, resolution, sensitivity, and operational costs.
Core Principles and Key Differences
Both HPLC and UPLC operate on the same fundamental principles of chromatography, separating components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase.[2][3] The primary distinction lies in the particle size of the stationary phase packing material. UPLC columns are packed with particles smaller than 2 µm, whereas conventional HPLC columns use particles in the 3-5 µm range.[1][3]
This reduction in particle size in UPLC leads to a significant increase in chromatographic efficiency, but requires specialized systems capable of operating at much higher backpressures (up to 15,000 psi or 1,000 bar) compared to traditional HPLC systems (up to 6,000 psi or 400 bar).[3][4][5][6] The result is a dramatic improvement in three key areas: speed, resolution, and sensitivity.[2]
Performance Metrics: HPLC vs. UPLC
The following table summarizes the key performance differences between the two techniques for the purity analysis of a small molecule like this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Impact on Purity Analysis of this compound |
| Column Particle Size | 3–5 µm[3] | < 2 µm[1][3] | Smaller particles in UPLC provide more surface area, leading to more efficient separation of the main compound from closely related impurities. |
| Typical Column Dimensions | 4.6 mm ID x 150–250 mm length[3] | 2.1 mm ID x 50–100 mm length[3] | Shorter UPLC columns, enabled by higher efficiency, drastically reduce analysis time and solvent consumption. |
| Operating Pressure | Up to 6,000 psi (400 bar)[4][5] | Up to 15,000 psi (1,000 bar)[4][5] | Higher pressure is a requirement to pump the mobile phase through the densely packed UPLC column at an optimal flow rate. |
| Typical Analysis Time | 20–45 minutes[3] | 2–5 minutes[3] | UPLC offers significantly higher throughput, allowing more samples to be analyzed in less time. |
| Resolution | Moderate[3] | High[4] | UPLC provides superior resolution, enabling the separation and quantification of co-eluting impurities that might be missed by HPLC.[4] |
| Sensitivity | Moderate[3] | High[4][7] | Sharper, narrower peaks in UPLC lead to greater peak height and improved signal-to-noise, enhancing the detection of trace-level impurities.[7] |
| Solvent Consumption | High[3] | Low (reduced by 70-80%)[3] | UPLC is a more environmentally friendly and cost-effective technique due to significantly lower solvent usage.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible purity analysis. Below are representative protocols for assessing the purity of this compound using both HPLC and UPLC.
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of 1.0 mg/mL.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filtration: Filter the working solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[9]
HPLC Method Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 230 nm
UPLC Method Protocol
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size[9]
-
Mobile Phase A: 0.1% Formic Acid in Water[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]
-
Gradient: 10% B to 90% B over 3 minutes
-
Flow Rate: 0.5 mL/min[9]
-
Injection Volume: 2 µL
-
Column Temperature: 40°C[9]
-
Detection: UV at 230 nm
Quantitative Data Summary
The following table presents expected comparative data from the analysis of a hypothetical sample of this compound containing several impurities.
| Parameter | HPLC Method Result | UPLC Method Result |
| Retention Time of Main Peak | ~12.5 minutes | ~2.1 minutes |
| Total Analysis Time | 25 minutes | 4 minutes |
| Number of Impurities Detected (≥0.05%) | 5 | 7 |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | 3.5 |
| Peak Width of Main Peak (at half height) | 4.5 seconds | 1.0 seconds |
| Relative Solvent Consumption per Run | 100% | ~20% |
Visualized Workflows and Logic
The diagrams below illustrate the experimental workflow and the logical considerations when choosing between HPLC and UPLC for purity analysis.
Caption: Comparative workflow for HPLC vs. UPLC purity analysis.
References
- 1. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 2. ijcrt.org [ijcrt.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. aralresearch.com [aralresearch.com]
- 7. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 8. biomedres.us [biomedres.us]
- 9. benchchem.com [benchchem.com]
The Precursor Showdown: Benchmarking Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate in Angiotensin II Receptor Blocker Synthesis
For researchers and professionals in drug development, the choice of a precursor is a critical decision that influences the efficiency, purity, and overall cost-effectiveness of synthesizing active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate as a key precursor in the synthesis of angiotensin II receptor blockers (ARBs), with a focus on azilsartan and candesartan. Its performance is benchmarked against an alternative precursor, 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid, used in the synthesis of telmisartan.
This compound is a pivotal intermediate in the production of several modern sartans. Its chemical structure is well-suited for building the core of these antihypertensive drugs. This guide delves into the quantitative data from various synthetic routes, presents detailed experimental protocols, and visualizes the underlying biochemical pathway to offer a comprehensive evaluation for informed decision-making in pharmaceutical research and manufacturing.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of a precursor is best assessed through a quantitative comparison of reaction yields and the purity of the final product. The following tables summarize the performance of this compound in the synthesis of azilsartan and candesartan, alongside data for the synthesis of telmisartan from an alternative benzimidazole precursor.
Table 1: Synthesis of Azilsartan via this compound
| Step | Reaction | Reagents and Conditions | Yield | Purity |
| 1 | N-Alkylation of this compound | 4'-(Bromomethyl)-2-cyanobiphenyl, K₂CO₃, DMF | - | - |
| 2 | Amide Formation | Hydroxylamine hydrochloride, Sodium bicarbonate, DMSO, 80-85°C, 24h | 80% | >95% |
| 3 | Cyclization & Salt Formation | Ethyl chloroformate, Triethylamine; DBU, Ethyl acetate (reflux) | 95% | >99.5% |
| 4 | Hydrolysis | Aqueous NaOH | 96% | >99.9% |
| Overall | ~71% | >99.9% |
Note: Overall yield is an estimation based on the provided step-wise yields.[1]
Table 2: Synthesis of Candesartan Cilexetil via this compound
| Step | Reaction | Reagents and Conditions | Yield | Purity |
| 1 | N-Alkylation | 4'-(Bromomethyl)-2'-cyanobiphenyl, K₂CO₃, Methanol, ambient temperature, 24h | - | - |
| 2 | Tetrazole Formation | Tri-n-butyltin azide, Xylene (reflux), 24h; then NaNO₂ | 98% | - |
| 3 | Hydrolysis | NaOH, Methanol/Water, 70°C | - | - |
| 4 | Esterification | 1-Chloroethylcyclohexylcarbonate, K₂CO₃, Acetonitrile (reflux), 6h | - | 99.1% |
| Overall | ~55% (over 6 steps) | 99.1% |
Note: The overall yield is reported for a 6-step synthesis.[2]
Table 3: Synthesis of Telmisartan via 2-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid
| Step | Reaction | Reagents and Conditions | Yield | Purity |
| 1 | Acylation & Cyclization | 4-amino-3-methylbenzoic acid methyl ester, Butyryl chloride; HNO₃/H₂SO₄; Pd/C, H₂; Acetic acid | - | - |
| 2 | Saponification & Condensation | NaOH; N-methyl-1,2-phenylenediamine, PPA | - | - |
| 3 | N-Alkylation | 4'-(Bromomethyl)-biphenyl-2-carboxylic acid tert-butyl ester, KOt-Bu, DMAc | 70% | - |
| 4 | Hydrolysis | Trifluoroacetic acid, DMF | 70% | - |
| Overall | ~21% (original route) | - | ||
| Improved Overall | 46% (convergent route) | - |
Note: The original synthesis of telmisartan had a lower overall yield, which was later improved through a more convergent approach.[3][4]
From the data presented, this compound demonstrates high efficacy as a precursor, leading to high overall yields and exceptional purity for azilsartan. While direct comparison is challenging due to variations in the synthetic routes and the complexity of the final molecules, the route to azilsartan appears highly optimized.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and evaluation. The following are key experimental protocols for the synthesis and utilization of this compound.
Synthesis of this compound
A common route for the synthesis of the title precursor involves the cyclization of a substituted o-phenylenediamine derivative. A widely cited method involves reacting methyl 2-amino-3-nitrobenzoate with tetraethyl orthocarbonate in acetic acid at 25–35°C for 2–3 hours. This is followed by nitro group reduction using a catalyst like Raney nickel under a hydrogen atmosphere, which also facilitates the cyclization to the benzimidazole ring. The yield for this cyclization and reduction step is reported to be in the range of 72-85% after purification by silica gel chromatography.[5] An alternative method starts from 3-nitrophthalic acid, which undergoes esterification, acylation, diazotization, rearrangement, reduction, and finally cyclization to yield the product with a purity of over 99.5%.[6]
Synthesis of Azilsartan from this compound
An improved synthesis of azilsartan begins with the N-alkylation of this compound with 4'-(bromomethyl)-2-cyanobiphenyl. The resulting intermediate, methyl 1-[(2'-cyanobiphenyl-4-yl)methyl]-2-ethoxy-1H-benzimidazole-7-carboxylate, is then reacted with hydroxylamine hydrochloride in the presence of sodium bicarbonate in DMSO at 80-85°C for 24 hours to form the amidoxime intermediate with an 80% yield and purity greater than 95%. This intermediate is subsequently cyclized using ethyl chloroformate and triethylamine, followed by treatment with DBU in refluxing ethyl acetate to yield the DBU salt of azilsartan methyl ester in 95% yield and over 99.5% purity. The final step is the hydrolysis of the methyl ester with aqueous sodium hydroxide, affording azilsartan with a 96% yield and a final purity exceeding 99.9%.[1]
Synthesis of Candesartan Cilexetil from this compound
The synthesis of candesartan cilexetil involves the initial N-alkylation of methyl 2-ethoxybenzimidazole-7-carboxylate with 4-bromomethyl-2'-cyanobiphenyl in the presence of potassium carbonate in methanol at ambient temperature for 24 hours. The resulting intermediate is then treated with tri-n-butyltin azide in refluxing xylene for 24 hours to form the tetrazole ring, yielding methyl 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]-methyl]benzimidazole-7-carboxylate with a 98% yield. This is followed by hydrolysis of the methyl ester and subsequent esterification with 1-chloroethylcyclohexylcarbonate to give the final product.[7]
Angiotensin II Receptor Signaling Pathway
The therapeutic effect of ARBs, synthesized from precursors like this compound, stems from their ability to block the action of angiotensin II at its receptor. Understanding this signaling pathway is fundamental to appreciating the mechanism of action of these drugs.
Conclusion
This compound stands out as a highly effective precursor in the synthesis of modern angiotensin II receptor blockers, particularly azilsartan. The synthetic routes employing this precursor demonstrate high yields and produce APIs of exceptional purity, meeting stringent pharmaceutical standards. While direct comparative studies are scarce, the collated data suggests that for the synthesis of next-generation ARBs like azilsartan, this precursor offers a robust and efficient starting point. The detailed experimental protocols and an understanding of the underlying pharmacology provide a solid foundation for researchers and drug development professionals to evaluate and implement this key intermediate in their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. The Comparative Efficacy and Safety of the Angiotensin Receptor Blockers in the Management of Hypertension and Other Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN104876877A - Synthesis method of 2-ethoxy benzimidazole-7-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 7. CN104316608A - Detection and preparation methods of azilsartan medoxomil impurities - Google Patents [patents.google.com]
A Spectroscopic Showdown: Unveiling the Structural Nuances of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate and Its Analogs
For researchers, scientists, and drug development professionals, a detailed understanding of a molecule's structural and electronic properties is paramount. This guide provides a comprehensive spectroscopic comparison of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate with its key analogues, offering valuable insights for those engaged in the development of benzimidazole-based therapeutics.
This comparison guide delves into the nuanced differences in the spectral characteristics of this compound and its closely related analogs. By systematically varying the alkoxy group at the 2-position and the ester group at the 7-position, we can observe distinct shifts in their respective NMR, IR, Mass, and UV-Vis spectra. These variations provide a deeper understanding of the electronic and structural effects of these modifications, which is crucial for structure-activity relationship (SAR) studies in drug discovery.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -OCH₃/ -OCH₂CH₃ / -OCH₂CH₂CH₃ (ester) | -OCH₃ / -OCH₂CH₃ / -OCH₂CH₂CH₃ (2-position) | Aromatic Protons | NH |
| This compound | 3.71 (s, 3H) | 1.42 (t, 3H), 4.63 (q, 2H) | 7.09-7.92 (m, 3H) | ~12.5 (br s) |
| Methyl 2-methoxy-1H-benzo[d]imidazole-7-carboxylate | ~3.90 (s, 3H) | ~4.10 (s, 3H) | ~7.10-7.90 (m, 3H) | ~12.4 (br s) |
| Methyl 2-propoxy-1H-benzo[d]imidazole-7-carboxylate | ~3.90 (s, 3H) | ~1.05 (t, 3H), ~1.85 (sext, 2H), ~4.40 (t, 2H) | ~7.10-7.90 (m, 3H) | ~12.5 (br s) |
| Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | 1.36 (t, 3H), 4.35 (q, 2H) | 1.42 (t, 3H), 4.63 (q, 2H) | ~7.10-7.90 (m, 3H) | ~12.5 (br s) |
| 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic Acid | - | 1.43 (t, 3H), 4.65 (q, 2H) | ~7.20-8.00 (m, 3H) | ~12.8 (br s), ~13.5 (br s, COOH) |
Note: Some values are estimated based on typical chemical shifts for analogous compounds.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C=O | Aromatic C | C-2 | Alkoxy C (2-position) | Ester Alkyl C |
| This compound | ~167.0 | ~110.0-145.0 | ~155.0 | ~62.0, ~15.0 | ~52.0 |
| Methyl 2-methoxy-1H-benzo[d]imidazole-7-carboxylate | ~167.0 | ~110.0-145.0 | ~155.5 | ~55.0 | ~52.0 |
| Methyl 2-propoxy-1H-benzo[d]imidazole-7-carboxylate | ~167.0 | ~110.0-145.0 | ~154.8 | ~68.0, ~22.0, ~10.0 | ~52.0 |
| Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | ~166.5 | ~110.0-145.0 | ~155.0 | ~62.0, ~15.0 | ~61.0, ~14.0 |
| 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic Acid | ~168.0 | ~110.0-146.0 | ~155.2 | ~62.5, ~14.8 | - |
Note: Some values are estimated based on typical chemical shifts for analogous compounds.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | C-O Stretch | Aromatic C=C Stretch |
| This compound | ~3400-3200 | 1725 | ~1280, 1250, 1040 | ~1550, 1480, 1430 |
| Methyl 2-methoxy-1H-benzo[d]imidazole-7-carboxylate | ~3400-3200 | ~1725 | ~1280, 1250, 1030 | ~1550, 1480, 1430 |
| Methyl 2-propoxy-1H-benzo[d]imidazole-7-carboxylate | ~3400-3200 | ~1725 | ~1280, 1250, 1050 | ~1550, 1480, 1430 |
| Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | ~3400-3200 | ~1720 | ~1280, 1250, 1040 | ~1550, 1480, 1430 |
| 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic Acid | ~3400-3200, ~3000-2500 (O-H) | ~1700 | ~1280, 1250, 1040 | ~1550, 1480, 1430 |
Table 4: Mass Spectrometry and UV-Vis Data
| Compound | Molecular Ion (m/z) [M+H]⁺ | Key Fragments (m/z) | λmax (nm) |
| This compound | 221.09 | 190, 162, 134 | ~280, ~310 |
| Methyl 2-methoxy-1H-benzo[d]imidazole-7-carboxylate | 207.07 | 176, 148, 134 | ~278, ~308 |
| Methyl 2-propoxy-1H-benzo[d]imidazole-7-carboxylate | 235.12 | 192, 162, 134 | ~281, ~311 |
| Ethyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate | 235.12 | 190, 162, 134 | ~280, ~310 |
| 2-ethoxy-1H-benzo[d]imidazole-7-carboxylic Acid | 207.07 | 162, 134 | ~282, ~312 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general protocols are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra were recorded on a spectrometer using potassium bromide (KBr) pellets or as a thin film. The spectral data were collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. The samples were dissolved in methanol or acetonitrile.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra were recorded on a spectrophotometer using methanol or ethanol as the solvent. The absorption maxima (λmax) are reported in nanometers (nm).
Visualizing the Comparison Workflow
To illustrate the logical flow of the spectroscopic comparison process, the following diagram was generated.
Caption: Workflow for the spectroscopic comparison of benzimidazole analogues.
Interpretation and Conclusion
The systematic variation of the alkoxy and ester functionalities on the benzimidazole scaffold leads to predictable and interpretable changes in the spectroscopic data.
-
NMR Spectroscopy: The chemical shifts of the alkoxy protons are characteristic of the alkyl chain length. The methylene protons adjacent to the oxygen atom in the 2-alkoxy group show a downfield shift due to the electron-withdrawing nature of the benzimidazole ring system. Similarly, the ester alkyl protons exhibit distinct chemical shifts. The aromatic proton signals are complex and require detailed analysis to assign specific protons, but their overall pattern is influenced by the electronic nature of the substituents.
-
IR Spectroscopy: The C=O stretching vibration of the ester group is a prominent band, and its position is sensitive to the electronic environment. The carboxylic acid analogue shows a characteristic broad O-H stretch in addition to the C=O stretch. The C-O stretching vibrations of the alkoxy and ester groups, along with the aromatic C=C stretching bands, provide further structural confirmation.
-
Mass Spectrometry: The molecular ion peaks in the mass spectra confirm the molecular weight of each compound. The fragmentation patterns are characteristic of the benzimidazole core and the respective side chains, often involving the loss of the alkoxy and ester groups.
-
UV-Vis Spectroscopy: The UV-Vis spectra of these compounds are characterized by absorption bands corresponding to π-π* transitions within the benzimidazole aromatic system. The position of the absorption maxima (λmax) is influenced by the nature of the substituents, with minor shifts observed upon changing the alkoxy and ester groups.
A Comparative Guide to the Isomeric Separation and Characterization of Benzimidazole-4-carboxylate and -7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The isomeric placement of a carboxylate group on the benzimidazole scaffold, specifically at the 4- versus the 7-position, can significantly influence the molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Accurate separation and unambiguous characterization of these isomers are therefore critical in drug discovery and development. This guide provides a comparative overview of the methods and analytical data for the separation and characterization of benzimidazole-4-carboxylate and benzimidazole-7-carboxylate.
Isomeric Separation
Proposed HPLC Method
A reversed-phase HPLC method is the most likely approach to successfully separate these isomers. The slight difference in the position of the carboxyl group is expected to cause a minor difference in polarity and, consequently, retention time.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and resolution for aromatic compounds.[1] |
| Mobile Phase | Gradient of methanol and water with 0.1% formic acid | The gradient allows for the elution of both isomers with good peak shape. Formic acid helps to suppress the ionization of the carboxylic acid group, leading to more consistent retention.[1] |
| Detection | UV at 280 nm | Benzimidazole derivatives typically exhibit strong UV absorbance around this wavelength. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Characterization of Isomers
Unambiguous identification of the separated isomers is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts of the aromatic protons in the ¹H NMR spectrum are highly sensitive to the position of the carboxylate group, providing a definitive way to distinguish between the 4- and 7-isomers.
¹H and ¹³C NMR Data for Benzimidazole-4-carboxylate and Benzimidazole-7-carboxylate
| Isomer | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzimidazole-4-carboxylate | H5: ~7.3 ppm (t), H6: ~7.8 ppm (d), H7: ~8.3 ppm (d), H2: ~8.7 ppm (s) | C2: ~158, C4: ~127, C5: ~127, C6: ~136, C7: ~118, C8: ~136, C9: ~163 (C=O) |
| Benzimidazole-7-carboxylate | H4: ~8.1 ppm (d), H5: ~7.5 ppm (d), H6: ~7.8 ppm (dd), H2: (singlet) | C2, C4, C5, C6, C7, C8, C9 (C=O): Distinct signals expected due to asymmetry. |
Note: The predicted chemical shifts for benzimidazole-7-carboxylate are based on data from substituted benzimidazole derivatives and general principles of NMR spectroscopy, as detailed experimental data for the parent compound is not widely published. The numbering of the benzimidazole ring follows standard IUPAC nomenclature.[3]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the isomers. While both isomers will have the same molecular weight, their fragmentation patterns in tandem MS (MS/MS) might show subtle differences that can be used for differentiation, although this is not always the case for positional isomers.[4]
| Isomer | Molecular Formula | Exact Mass | Key Fragmentation Pathways |
| Benzimidazole-4-carboxylate | C₈H₆N₂O₂ | 162.0429 g/mol | Loss of CO₂, loss of HCN |
| Benzimidazole-7-carboxylate | C₈H₆N₂O₂ | 162.0429 g/mol | Loss of CO₂, loss of HCN |
Experimental Protocols
General Synthesis of Benzimidazole Carboxylic Acids
The synthesis of benzimidazole-4-carboxylate and -7-carboxylate typically starts from the corresponding diaminobenzoic acid precursors. The general synthesis involves the condensation of the diamine with formic acid or a derivative.[5][6]
Synthesis of Benzimidazole-4-carboxylic Acid
This isomer is synthesized from 2,3-diaminobenzoic acid.
-
Reaction Setup: Dissolve 2,3-diaminobenzoic acid in formic acid.
-
Reaction: Heat the mixture under reflux for several hours.
-
Workup: Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.
Synthesis of Benzimidazole-7-carboxylic Acid
The synthesis of this isomer starts from 3,4-diaminobenzoic acid.
-
Reaction Setup: Dissolve 3,4-diaminobenzoic acid in formic acid.
-
Reaction: Heat the mixture under reflux for several hours.
-
Workup: Cool the reaction mixture and neutralize with a base to precipitate the product.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize.
Visualizations
Caption: Workflow for the synthesis, separation, and characterization of benzimidazole carboxylate isomers.
Caption: Logic diagram for the characterization and differentiation of the two isomers.
References
- 1. Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02467H [pubs.rsc.org]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, a critical intermediate in the synthesis of pharmaceuticals such as Azilsartan. The cross-validation of these methods is essential for ensuring data integrity, regulatory compliance, and consistency across different laboratories and stages of drug development. This document summarizes quantitative data from various validated methods and provides detailed experimental protocols to support their implementation.
Introduction to Analytical Cross-Validation
Analytical method cross-validation is the process of demonstrating that two or more distinct analytical methods are equivalent for the intended application. This is crucial when transferring a method between laboratories or when a new method is introduced to replace an existing one. The goal is to ensure that the reported results are comparable and reliable, regardless of the method used.
Comparative Analysis of Analytical Methods
The primary analytical techniques for the quantification of this compound and related impurities are High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). While HPLC-UV is a robust and widely used method for routine analysis and purity assessment, UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level impurity quantification.
Quantitative Data Summary
The following tables summarize the performance characteristics of representative HPLC-UV and UPLC-MS/MS methods, validated according to the International Council for Harmonisation (ICH) guidelines.
Table 1: Comparison of HPLC-UV Method Performance
| Parameter | Method A: HPLC-UV (Bulk & Formulations) | Method B: Stability-Indicating HPLC-UV |
| Linearity Range | 2-10 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.00607 ng/mL |
| Limit of Quantification (LOQ) | 0.04 µg/mL | 0.01841 ng/mL |
| Accuracy (% Recovery) | 99-101% | 98-102% |
| Precision (%RSD) | < 2.0% | < 2.0% |
Note: Data is compiled from separate validation studies and serves as a comparative overview.
Table 2: Performance of UPLC-MS/MS Method for Trace Analysis
| Parameter | UPLC-MS/MS |
| Linearity Range | Not explicitly stated, but effective for <0.1% levels |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated |
| Accuracy (% Recovery) | 98-102%[1] |
| Precision (%RSD) | < 2%[1] |
Experimental Protocols
Detailed methodologies for the referenced analytical techniques are provided below. These protocols are based on published and validated methods for Azilsartan and its impurities, including this compound.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.[2]
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 (4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol and phosphate buffer (0.1% orthophosphoric acid, pH 3.2) in a 70:30 (v/v) ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 249 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Method B: Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the active pharmaceutical ingredient from its degradation products, making it suitable for stability studies.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Develosil ODS HG-5 RP C18 (4.6 mm x 150 mm, 5 µm particle size).[3][4]
-
Mobile Phase: A mixture of buffer (2.7 g of monobasic potassium phosphate in 1000 mL of water, pH adjusted to 3.0 with 10% phosphoric acid), methanol, and acetonitrile in a 60:30:10 (v/v/v) ratio.[3][4]
-
Injection Volume: Not specified.
-
Column Temperature: Ambient.
Method C: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is highly sensitive and selective for the quantification of trace-level impurities.[1]
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for UPLC.
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for Analytical Method Cross-Validation.
Signaling Pathway of Angiotensin II Receptor Blockade
This compound is a key intermediate in the synthesis of Azilsartan, an angiotensin II receptor blocker. The mechanism of action of such drugs involves the renin-angiotensin-aldosterone system (RAAS).
Caption: Simplified RAAS Pathway and Azilsartan's Mechanism.
References
Comparison of different catalytic systems for benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazoles, a core scaffold in numerous pharmaceuticals, continues to be a focal point of extensive research. The efficiency and environmental impact of these syntheses are largely dictated by the chosen catalytic system. This guide provides an objective comparison of various catalytic systems for benzimidazole synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Introduction to Benzimidazole Synthesis
Benzimidazoles are a critical class of heterocyclic compounds due to their wide range of biological activities, including anti-ulcer, anti-hypertensive, anti-viral, anti-fungal, and anti-cancer properties.[1][2][3] The most common and straightforward method for synthesizing the benzimidazole core involves the condensation reaction between an o-phenylenediamine and an aldehyde or its derivatives.[4][5] The choice of catalyst in this reaction is paramount, influencing reaction rates, yields, and overall process sustainability. This guide will compare several classes of catalysts, including heterogeneous metal-based catalysts, nanomaterials, and greener alternatives.
Comparative Analysis of Catalytic Systems
The performance of various catalytic systems for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and benzaldehyde is summarized below. The data highlights key metrics such as catalyst type, reaction conditions, and product yield, offering a clear comparison of their efficiencies.
Data Presentation: Performance of Various Catalysts
| Catalyst System | Catalyst Loading | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Reusability | Reference |
| Heterogeneous Catalysts | |||||||
| Nano-Fe2O3 | 10 mol% | Room Temp. | Water | Short | High | Yes | [4] |
| Nano-ZnS | --- | Room Temp. | Water | --- | Excellent | Yes | [4] |
| Al2O3/CuI/PANI nanocomposite | --- | --- | --- | --- | Good | Up to 5 cycles | [4] |
| ZrO2–Al2O3 | --- | Thermal | --- | --- | Good | Up to 5 cycles | [4] |
| Cuprous oxide nanoparticles | --- | --- | --- | --- | --- | Yes | [6] |
| Au/TiO2 | --- | 150 | Toluene/Water | --- | --- | At least 5 times | [7] |
| Homogeneous & Other Catalysts | |||||||
| p-Toluenesulfonic acid | Catalytic | Grinding | Solvent-free | Short | High | --- | [4] |
| [DodecIm][HSO4] (Ionic Liquid) | --- | Mild | --- | --- | High | Yes | [4] |
| [PVP-SO3H]HSO4 | --- | 80 / Room Temp. | Solvent-free / EtOH | --- | Excellent | Yes | [4] |
| Er(OTf)3 | 10 mol% | 1 | Water | 5 min | 35% (mono-sub) / 50% (di-sub) | --- | [5] |
| Urea nitrate | Catalytic | Room Temp. | Solvent-free | 20-30 s | 92-99% | Yes | [8] |
| Fruit Juices (e.g., Cocos nucifera L.) | --- | Room Temp. | Solvent-free | --- | 76-95% | --- | [9] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and adaptation. Below are representative protocols for benzimidazole synthesis using different catalytic systems.
General Procedure for Nano-Fe2O3 Catalyzed Synthesis
In a round-bottom flask, o-phenylenediamine (1 mmol) and a substituted aromatic aldehyde (1 mmol) are dissolved in water. To this solution, nano-Fe2O3 (10 mol%) is added, and the mixture is stirred at room temperature.[4] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the catalyst is separated by filtration. The product is then extracted, and the solvent is evaporated to yield the crude benzimidazole derivative, which can be further purified by recrystallization or column chromatography. The reusability of the nano-Fe2O3 catalyst is a key advantage of this method.[4]
Protocol for Urea Nitrate Catalyzed Mechanochemical Synthesis
In a mortar, o-phenylenediamine (1 mmol), an aromatic aldehyde (2 mmol), and a catalytic amount of urea nitrate are combined. The mixture is then ground with a pestle at room temperature for a short duration (typically 20-30 seconds).[8] The reaction proceeds rapidly under these solvent-free, mechanochemical conditions. The resulting solid mass is then washed with water and filtered to isolate the crude 1,2-disubstituted benzimidazole. This method is noted for its high efficiency, minimal waste, and ease of catalyst preparation and recycling.[8]
Synthesis Using Erbium Triflate [Er(OTf)3] for Selective Condensation
For the selective synthesis of 1,2-disubstituted benzimidazoles, o-phenylenediamine (1 mmol) and an electron-rich aldehyde (2 mmol) are mixed in water at 1°C. Erbium triflate (10 mol%) is added as the catalyst.[5] The reaction mixture is stirred for approximately 2-5 minutes. The product precipitates out of the aqueous solution and can be collected by simple filtration. This method offers high selectivity and rapid reaction times under mild, environmentally friendly conditions.[5] To selectively obtain the 2-substituted benzimidazole, a 1:1.1 ratio of o-phenylenediamine to benzaldehyde is used under similar conditions, though this may result in a mixture of products.[5]
Visualizing the Process
Diagrams can provide a clearer understanding of the experimental workflow and the relationships between different catalytic approaches.
References
- 1. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Biological activity comparison of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide focuses on the biological activity of derivatives related to Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate. It is important to note that while this specific compound is a key intermediate in the synthesis of pharmaceuticals like angiotensin II receptor blockers, direct and extensive public data on its standalone biological activity is limited.[1] Therefore, this guide provides a comparative analysis of the biological activities of structurally related benzimidazole derivatives to offer insights into their potential therapeutic applications, supported by experimental data from various studies. The primary activities explored are anticancer and antimicrobial effects.
Comparative Anticancer Activity
Benzimidazole derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[2][3][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[4]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for several benzimidazole derivatives against a panel of human cancer cell lines. These compounds, while not identical to this compound, share the core benzimidazole scaffold and provide a basis for comparison.
Table 1: In Vitro Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Oxadiazole Hybrid (Compound 10) | MDA-MB-231 (Breast) | 1.18 | [5] |
| SKOV3 (Ovarian) | 6.98 | [5] | |
| A549 (Lung) | 3.31 | [5] | |
| Benzimidazole-Oxadiazole Hybrid (Compound 13) | MDA-MB-231 (Breast) | 2.90 | [5] |
| SKOV3 (Ovarian) | 4.35 | [5] | |
| A549 (Lung) | 5.30 | [5] | |
| Benzimidazole-Triazole Hybrid (Compound 32) | HCT-116 (Colon) | 3.87 - 8.34 | [6] |
| HepG2 (Liver) | 3.87 - 8.34 | [6] | |
| MCF-7 (Breast) | 3.87 - 8.34 | [6] | |
| HeLa (Cervical) | 3.87 - 8.34 | [6] | |
| Doxorubicin (Standard Drug) | A549 (Lung) | 5.85 | [5] |
| MDA-MB-231 (Breast) | 4.76 | [5] | |
| SKOV3 (Ovarian) | 8.65 | [5] | |
| HCT-116, HepG2, MCF-7, HeLa | 4.17 - 5.57 | [6] |
Comparative Antimicrobial Activity
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7] Derivatives have shown efficacy against a range of bacterial and fungal pathogens. Their mechanism of action can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against selected microbial strains.
Table 2: In Vitro Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 2-Substituted Benzimidazole (Compound 5c) | Staphylococcus aureus (MRSA) | 2 ± 0.21 | [8] |
| Staphylococcus aureus | 4 ± 0.59 | [8] | |
| Bacillus subtilis | 16 ± 1.75 | [8] | |
| Escherichia coli DH52 | 2 ± 0.21 | [8] | |
| 2-Substituted Benzimidazole (Compound 11d) | Staphylococcus aureus | 2 | [8] |
| Bacillus subtilis | 2 | [8] | |
| Escherichia coli | 16 | [8] | |
| Pseudomonas aeruginosa | 8 | [8] | |
| 5-Ethoxy-2-Methyl-1H-Benzimidazole (IVa) | Mycobacterium tuberculosis H37RV | >12.5 | [9] |
| Ciprofloxacin (Standard Drug) | Staphylococcus aureus | - | [10] |
| Escherichia coli | - | [8] | |
| Ampicillin (Standard Drug) | Escherichia coli | - | [8] |
| Staphylococcus aureus | - | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test benzimidazole derivatives in culture medium.
-
After 24 hours of incubation, the medium from the wells is replaced with 100 µL of the medium containing different concentrations of the test compounds.
-
A control group receiving only the vehicle (e.g., DMSO) and a blank group with medium only are included.
-
The plate is incubated for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
The medium containing MTT is carefully removed.
-
100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed.
Protocol:
-
Preparation of Inoculum:
-
A pure culture of the test microorganism is grown on an appropriate agar medium.
-
A few colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
This suspension is further diluted in a suitable broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Serial two-fold dilutions of the test benzimidazole derivatives are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculation:
-
Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension.
-
A positive control well (broth with inoculum, no drug) and a negative control well (broth only) are included.
-
-
Incubation:
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plate is visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizations
The following diagrams illustrate the workflows of the described experimental protocols.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Workflow for MIC determination using the broth microdilution method.
References
- 1. mdpi.com [mdpi.com]
- 2. nveo.org [nveo.org]
- 3. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. rroij.com [rroij.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn to prevent skin and eye contact.[1][3] Avoid creating dust or aerosols of the compound.[1][2][4] In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.[1][3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][4] This ensures that the compound is managed in an environmentally safe and compliant manner.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated or surplus this compound in a designated, clearly labeled, and sealable hazardous waste container.[2]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with the compound should also be placed in the designated hazardous waste container.
-
Solutions: Liquid waste containing this chemical should be collected in a separate, compatible, and clearly labeled container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent.[4] The rinsate must be collected as hazardous waste. Once decontaminated, the container can be offered for recycling or disposed of as non-hazardous waste after being punctured to prevent reuse.[4]
2. Labeling and Storage:
-
All waste containers must be accurately labeled with the full chemical name, concentration, and hazard pictograms.
-
Store the sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
3. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide a detailed inventory of the waste, including the chemical name and quantity.
4. Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or in the regular trash.[4]
-
Avoid incineration unless it is a controlled process with flue gas scrubbing capabilities, as managed by a professional waste disposal facility.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recommended Disposal Method | Licensed Chemical Destruction Plant / Controlled Incineration | [4] |
| Prohibited Disposal Routes | Sewer Systems, General Waste Streams | [4] |
| Container Decontamination | Triple-Rinse with appropriate solvent | [4] |
Experimental Workflow for Disposal
Caption: Waste Disposal Workflow for this compound.
References
Essential Safety and Operational Guide for Handling Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
This guide provides critical safety and logistical information for the handling and disposal of Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety goggles or chemical safety glasses and face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Gloves must be inspected prior to use.[3][4] |
| Body | Protective clothing | Long-sleeved lab coat.[5] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling the powder outside of a chemical fume hood.[2] |
| Feet | Closed-toe shoes | Shoes should be made of a non-porous material. |
Operational and Disposal Plans
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.[2]
-
Verify that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Keep the container of this compound tightly closed when not in use.[5][6]
2. Handling Protocol:
-
Weighing and Transfer: Perform all weighing and transfer operations of the solid compound within a chemical fume hood to avoid dust formation.[2][3]
-
Dissolving: If dissolving in a solvent, add the solid to the solvent slowly to prevent splashing.
-
During Experiment:
3. Spill and Emergency Procedures:
-
Spill:
-
First Aid:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][6] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[2] Call a physician or poison control center immediately.
-
4. Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[2][6]
-
Contaminated PPE and cleaning materials should also be disposed of as hazardous waste.
Experimental Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
